Product packaging for Lauryl palmitoleate(Cat. No.:)

Lauryl palmitoleate

Katalognummer: B1258684
Molekulargewicht: 422.7 g/mol
InChI-Schlüssel: CDXFYPWJGOODOG-SQFISAMPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Lauryl palmitoleate is a wax ester obtained by the formal condensation of palmitoleic acid and lauryl (dodecyl) alcohol. It derives from a palmitoleic acid and a dodecan-1-ol.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H54O2 B1258684 Lauryl palmitoleate

Eigenschaften

Molekularformel

C28H54O2

Molekulargewicht

422.7 g/mol

IUPAC-Name

dodecyl (Z)-hexadec-9-enoate

InChI

InChI=1S/C28H54O2/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28(29)30-27-25-23-21-19-14-12-10-8-6-4-2/h13,15H,3-12,14,16-27H2,1-2H3/b15-13-

InChI-Schlüssel

CDXFYPWJGOODOG-SQFISAMPSA-N

SMILES

CCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCC

Isomerische SMILES

CCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCC

Kanonische SMILES

CCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCC

Piktogramme

Irritant

Herkunft des Produkts

United States

Foundational & Exploratory

The Biological Activity of Lauryl Palmitoleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauryl palmitoleate (B1233929) is a wax ester composed of lauryl alcohol and the monounsaturated omega-7 fatty acid, palmitoleic acid. While direct research on the biological activity of lauryl palmitoleate is limited, a comprehensive understanding of its potential effects can be derived from the extensive studies on its constituent molecule, palmitoleic acid. This technical guide provides an in-depth analysis of the known biological activities of palmitoleic acid, with the understanding that upon enzymatic hydrolysis in vivo, this compound would release palmitoleic acid as the primary bioactive component. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support further research and drug development efforts.

Introduction

This compound (dodecyl (9Z)-hexadec-9-enoate) is classified as a wax ester.[1] Wax esters are primarily known as energy storage molecules in various organisms.[2] In the context of biological activity, the ester bond of this compound is susceptible to hydrolysis by lipases and carboxylesterases, which would release lauryl alcohol and palmitoleic acid.[2] Palmitoleic acid (16:1n-7) is a well-characterized lipokine with significant metabolic and anti-inflammatory properties.[3][4] This guide will focus on the biological activities of palmitoleic acid, as it is the presumed active moiety of this compound.

Core Biological Activities of Palmitoleic Acid

Palmitoleic acid has demonstrated a range of biological effects in preclinical studies, positioning it as a molecule of interest for metabolic and inflammatory diseases.

Anti-inflammatory Effects

Palmitoleic acid exhibits potent anti-inflammatory properties across various cell types. It has been shown to counteract the pro-inflammatory effects of saturated fatty acids like palmitic acid. In macrophage cell lines, palmitoleic acid reduces the expression and secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) that are induced by inflammatory stimuli like lipopolysaccharide (LPS).

Improvement of Insulin (B600854) Sensitivity

A significant body of research highlights the role of palmitoleic acid in enhancing insulin sensitivity. In animal models of obesity and diabetes, administration of palmitoleic acid has been shown to improve glucose tolerance and insulin responsiveness in skeletal muscle and liver. It is suggested that palmitoleic acid can act as an insulin-sensitizing hormone.

Quantitative Data on Palmitoleic Acid's Biological Activity

The following tables summarize key quantitative data from in vitro and in vivo studies on palmitoleic acid.

Table 1: In Vitro Quantitative Data for Palmitoleic Acid

ParameterCell TypeTreatment/StimulusConcentrationEffectReference(s)
Cytokine Production (IL-6, IL-8, MCP-1)Human Endothelial CellsTNF-α20-50 µMDecreased production
Gene Expression (NFκB, MCP-1, IL-6, COX-2)Human Endothelial CellsTNF-α50 µMDownregulated expression
Gene Expression (PPAR-α)Human Endothelial CellsTNF-α50 µMUpregulated expression
Cell ViabilityBV-2 MicrogliaPalmitic Acid (200 µM)100-200 µMProtective effect, decreased LDH release
Cytokine Production (TNF-α, IL-6)Primary Mouse MacrophagesLPS (2.5 µg/ml)600 µMDecreased production
Gene Expression (NFκB, IL-1β)Primary Mouse MacrophagesLPS (2.5 µg/ml)600 µMDecreased expression
Adipogenesis (Lipid Accumulation)3T3-L1 PreadipocytesDifferentiation medium100 µMIncreased lipid accumulation by 26%
Gene Expression (C/EBPα, PPARγ)3T3-L1 AdipocytesDifferentiation medium100 µMIncreased mRNA expression by 60% and 40% respectively

Table 2: In Vivo Quantitative Data for Palmitoleic Acid

ParameterAnimal ModelDosageDurationEffectReference(s)
Weight GainObese Sheep10 mg/kg BW/day (IV)28 daysReduced weight gain by 77%
Plasma InsulinObese Sheep10 mg/kg BW/day (IV)14 and 28 daysLowered plasma insulin levels
Intramuscular LipidObese Sheep5 and 10 mg/kg BW/day (IV)28 daysReduced total lipid content
TAG EsterificationObese Mice (HFD)300 mg/kg/day (oral gavage)30 daysIncreased by 80% in isolated adipocytes
Fatty Acid OxidationObese Mice (HFD)300 mg/kg/day (oral gavage)30 daysIncreased by 70% in isolated adipocytes

Signaling Pathways Modulated by Palmitoleic Acid

Palmitoleic acid exerts its biological effects through the modulation of key signaling pathways involved in metabolism and inflammation.

Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) Signaling

Palmitoleic acid is a known activator of PPAR-α, a nuclear receptor that plays a critical role in fatty acid oxidation. Activation of PPAR-α by palmitoleic acid leads to the transcription of genes involved in lipid metabolism, contributing to its beneficial effects on liver steatosis and insulin sensitivity.

PPAR_alpha_signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Palmitoleic_Acid Palmitoleic Acid PPARa PPAR-α Palmitoleic_Acid->PPARa Binds & Activates PPARa_RXR_complex PPAR-α/RXR Heterodimer PPARa->PPARa_RXR_complex RXR RXR RXR->PPARa_RXR_complex PPRE PPRE (PPAR Response Element) PPARa_RXR_complex->PPRE Binds Target_Genes Target Genes (e.g., CPT1, ACOX1) PPRE->Target_Genes Initiates Transcription mRNA mRNA Target_Genes->mRNA Proteins Metabolic Proteins mRNA->Proteins Translation Metabolic_Effects Increased Fatty Acid Oxidation Improved Lipid Metabolism Proteins->Metabolic_Effects Leads to

Caption: PPAR-α signaling pathway activated by palmitoleic acid.

Toll-Like Receptor 4 (TLR4) Signaling

Palmitoleic acid can antagonize the pro-inflammatory signaling cascade initiated by saturated fatty acids through Toll-like receptor 4 (TLR4). By reducing TLR4 signaling, palmitoleic acid inhibits the activation of downstream inflammatory pathways, such as the NF-κB pathway.

TLR4_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SFA Saturated Fatty Acids (e.g., Palmitic Acid) TLR4 TLR4 SFA->TLR4 Activates POA Palmitoleic Acid POA->TLR4 Inhibits MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB (Inactive) IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (Active) NFkB_IkB->NFkB Releases NF-κB Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6) NFkB->Inflammatory_Genes Translocates & Activates Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation Leads to

Caption: Palmitoleic acid's inhibitory effect on TLR4 signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used to assess the biological activity of palmitoleic acid.

In Vitro Macrophage Anti-inflammatory Assay

This protocol details the steps to assess the anti-inflammatory effects of palmitoleic acid on macrophages stimulated with LPS.

Macrophage_Assay_Workflow Start Start Cell_Culture Culture Macrophages (e.g., J774A.1 or primary) Start->Cell_Culture Pretreatment Pre-treat with Palmitoleic Acid (various concentrations) Cell_Culture->Pretreatment Stimulation Stimulate with LPS (e.g., 100 ng/mL for 24h) Pretreatment->Stimulation Collection Collect Supernatant and Cell Lysate Stimulation->Collection Analysis Analyze Cytokines (ELISA) and Gene Expression (qPCR) Collection->Analysis End End Analysis->End

References

The Role of Lipokines in Metabolic Regulation: A Technical Guide to Palmitoleic Acid and Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial topic specified "lauryl palmitoleate (B1233929)." Our comprehensive literature review indicates that while lauryl palmitoleate is a chemically described wax ester[1][2][3], the prominent lipokines researched for their metabolic roles are palmitoleic acid and a class of lipids known as Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) . This guide focuses on these well-documented lipokines, as it is likely the intended subject of interest.

Introduction to Lipokines

Lipokines are a class of lipid hormones, primarily synthesized and secreted by adipose tissue, that exert endocrine effects on distant organs to regulate systemic metabolism.[4] The term was first introduced in 2008 to describe how specific fatty acids could act as signaling molecules, linking the metabolic state of adipocytes to whole-body glucose and lipid homeostasis. Unlike adipokines, which are protein-based hormones, lipokines are lipid species that modulate processes such as insulin (B600854) sensitivity, inflammation, and energy expenditure. This technical guide provides an in-depth overview of two major classes of lipokines: the monounsaturated fatty acid palmitoleate (C16:1n7) and the more recently discovered family of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs).

Palmitoleic Acid (C16:1n7): An Adipose-Derived Metabolic Regulator

Palmitoleic acid, or (9Z)-hexadec-9-enoic acid, is a monounsaturated omega-7 fatty acid that is endogenously produced from palmitic acid by the enzyme Stearoyl-CoA Desaturase 1 (SCD1). Initially identified as a product of de novo lipogenesis in adipose tissue, it was later characterized as a lipokine due to its release into circulation and its profound effects on liver and muscle metabolism.

Discovery and Biosynthesis

The discovery of palmitoleate as a lipokine emerged from studies of mice lacking adipose tissue fatty acid-binding proteins (FABP4 and FABP5). These mice displayed enhanced insulin sensitivity and were found to have significantly elevated levels of palmitoleate in their adipose tissue and serum. This increase was linked to upregulated de novo lipogenesis in adipocytes. Palmitoleate is synthesized in the endoplasmic reticulum and can be stored in triglycerides or released into the circulation to act on other tissues.

Mechanism of Action and Signaling Pathways

Palmitoleic acid exerts its effects through multiple signaling pathways, most notably through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. In skeletal muscle and liver, palmitoleate-induced AMPK activation leads to increased glucose uptake and fatty acid oxidation, while suppressing lipogenesis. This action appears to be dependent on peroxisome proliferator-activated receptor alpha (PPARα) in the liver.

Palmitoleic_Acid_Signaling cluster_extracellular Extracellular Space Palmitoleic Acid Palmitoleic Acid

Physiological Effects and Quantitative Data

Administration of palmitoleic acid has been shown to improve metabolic parameters in various preclinical models. Key effects include enhanced insulin sensitivity, reduced hepatic steatosis (fatty liver), and suppressed inflammation.

Table 1: Quantitative Effects of Palmitoleic Acid Administration

ParameterModel SystemTreatment DetailsResultReference
Insulin Sensitivity KK-Ay Mice (Type 2 Diabetes model)300 mg/kg daily for 4 weeksImproved insulin tolerance; plasma glucose lower at 60 min post-insulin injection (p < 0.05).
Plasma insulin levels markedly lower (p < 0.05).
Hepatic Lipid KK-Ay Mice300 mg/kg daily for 4 weeksLower liver weight and hepatic triglyceride levels.
Gene Expression KK-Ay Mice White Adipose Tissue300 mg/kg daily for 4 weeksDown-regulation of TNFα and resistin mRNA.
KK-Ay Mice Liver300 mg/kg daily for 4 weeksDown-regulation of lipogenic genes (SREBP-1, FAS, SCD-1).
Glucose Uptake L6 Rat Muscle Cells0.75 mM for 24 hoursMaximal insulin-independent 2-deoxyglucose uptake.
Increased GLUT1 and GLUT4 expression.
Body Weight Obese Sheep10 mg/kg/day IV for 28 daysReduced weight gain by 77% (p < 0.01).
Intramuscular Lipid Obese Sheep5 and 10 mg/kg/day IV for 28 daysReduced total lipid content in semitendinosus muscle (p < 0.01).

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)

FAHFAs are a novel class of lipokines discovered in 2014. These lipids consist of a fatty acid esterified to a hydroxy fatty acid. One of the most studied subfamilies is the Palmitic Acid Esters of Hydroxy-Stearic Acids (PAHSAs) , which have demonstrated potent anti-diabetic and anti-inflammatory properties.

Discovery and Biosynthesis

FAHFAs were identified through lipidomic analysis of adipose tissue from insulin-sensitive AG4OX mice, which overexpress the GLUT4 glucose transporter in adipocytes. These mice had 16- to 18-fold higher levels of FAHFAs compared to wild-type mice. PAHSA levels are found to be reduced in the serum and adipose tissue of insulin-resistant humans, and their levels correlate with insulin sensitivity. While the complete biosynthetic pathway is still under investigation, it is known to be regulated by fasting and diet.

Mechanism of Action and Signaling Pathways

PAHSAs and other FAHFAs exert their effects by activating G-protein coupled receptors (GPCRs), particularly GPR120 (also known as FFAR4). Activation of GPR120 in various cell types, including adipocytes and immune cells, triggers downstream signaling cascades that lead to improved glucose uptake and anti-inflammatory responses. In pancreatic β-cells, this signaling stimulates the secretion of glucagon-like peptide-1 (GLP-1), a potent incretin (B1656795) hormone that enhances insulin release.

FAHFA_Signaling cluster_extracellular Extracellular Space PAHSA PAHSA

Physiological Effects and Quantitative Data

Oral administration of PAHSAs to insulin-resistant mice has been shown to rapidly improve glucose tolerance and stimulate insulin and GLP-1 secretion.

Table 2: Quantitative Effects of PAHSA Administration

ParameterModel SystemTreatment DetailsResultReference
Glucose Tolerance High-fat diet-induced obese miceOral gavage of 9-PAHSALowered ambient glycemia and improved glucose tolerance.
GLP-1 Secretion MiceOral gavage of 9-PAHSAStimulated GLP-1 secretion.
Insulin Secretion MiceOral gavage of 9-PAHSAStimulated insulin secretion.
Inflammation Adipose TissueIn vivo administrationReduced adipose tissue inflammation.

Detailed Experimental Protocols

Lipid Extraction from Tissues for Mass Spectrometry

This protocol is a generalized method based on the principles of the Folch or Bligh-Dyer extractions, commonly used in lipidomics.

Lipid_Extraction_Workflow Start Start: Tissue Sample Homogenize 1. Homogenize Tissue in Methanol (B129727) Start->Homogenize Add_Chloroform 2. Add Chloroform (B151607) (2:1 Chloroform:Methanol) Homogenize->Add_Chloroform Vortex 3. Vortex Thoroughly Add_Chloroform->Vortex Add_Saline 4. Add Saline Solution to Induce Phase Separation Vortex->Add_Saline Centrifuge 5. Centrifuge to Separate Phases Add_Saline->Centrifuge Collect_Lower 6. Collect Lower Organic Phase (contains lipids) Centrifuge->Collect_Lower Dry_Down 7. Dry Under Nitrogen Stream Collect_Lower->Dry_Down Reconstitute 8. Reconstitute in LC-MS Grade Solvent Dry_Down->Reconstitute Analyze End: Analyze by LC-MS/MS Reconstitute->Analyze

  • Homogenization: Weigh ~50 mg of frozen tissue and homogenize in 1 mL of ice-cold methanol using a bead beater or similar homogenizer.

  • Solvent Addition: Add 2 mL of chloroform to the homogenate for a final solvent ratio of 2:1 (chloroform:methanol). Internal standards for various lipid classes should be added at this stage.

  • Extraction: Vortex the mixture vigorously for 15 minutes at 4°C.

  • Phase Separation: Add 0.8 mL of saline solution (e.g., 0.9% NaCl) to the mixture. Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette. Transfer to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for mass spectrometry analysis (e.g., 100 µL of methanol/chloroform 1:1).

  • Analysis: Analyze the sample using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for identification and quantification of lipokine species.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is a standard method to assess how quickly a subject clears glucose from the blood.

  • Fasting: Fast mice overnight (approximately 16 hours) with free access to water. Shorter fasting periods (e.g., 6 hours) can also be used.

  • Baseline Glucose: Record the body weight of each mouse. Take a baseline blood sample (time 0) by tail tipping and measure blood glucose using a glucometer.

  • Glucose Administration: Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.

  • Blood Sampling: Collect blood samples from the tail tip at regular intervals post-glucose administration, typically at 15, 30, 60, 90, and 120 minutes.

  • Measurement: Measure blood glucose at each time point.

  • Data Analysis: Plot blood glucose concentration against time. Calculate the area under the curve (AUC) to quantify glucose tolerance. A lower AUC indicates better glucose tolerance.

In Vitro 2-Deoxyglucose (2-DG) Uptake Assay in Adipocytes

This assay measures glucose transport into cultured cells, such as 3T3-L1 adipocytes.

  • Cell Culture: Plate and differentiate pre-adipocytes (e.g., 3T3-L1) into mature adipocytes in a 96-well plate.

  • Serum Starvation: Wash cells with PBS and then starve them in serum-free medium overnight to increase glucose transporter expression and sensitivity.

  • Glucose Starvation: Wash cells and pre-incubate with a glucose-free buffer (e.g., KRPH buffer) for 40-60 minutes.

  • Treatment: Treat the cells with the test compound (e.g., palmitoleic acid) or controls (e.g., insulin as a positive control, cytochalasin B as a negative control) for the desired time (e.g., 30 minutes for insulin).

  • Initiate Uptake: Add 2-deoxy-D-[³H]glucose (a radiolabeled glucose analog) or a non-radioactive 2-DG for colorimetric/fluorometric kits, and incubate for a short period (e.g., 5-20 minutes).

  • Terminate Uptake: Stop the reaction by washing the cells rapidly with ice-cold PBS to remove extracellular 2-DG.

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • Quantification:

    • For radiolabeled 2-DG: Measure the radioactivity in the cell lysate using a scintillation counter.

    • For kit-based assays: Follow the manufacturer's protocol to measure the accumulated 2-DG6P, typically via an enzymatic reaction that produces a colorimetric or fluorescent signal.

  • Data Analysis: Normalize the glucose uptake signal to the protein content of each well. Express results as a fold change over the basal (unstimulated) control.

Conclusion and Future Directions

Palmitoleic acid and the FAHFA family of lipids are now established as critical lipokine mediators in the regulation of systemic metabolism. They represent a fascinating example of inter-organ communication originating from adipose tissue. The potent insulin-sensitizing and anti-inflammatory effects of these molecules make them attractive targets for the development of novel therapeutics for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease.

Future research will likely focus on several key areas:

  • Elucidating Biosynthetic Pathways: A complete understanding of the enzymes and regulatory steps involved in FAHFA synthesis is crucial for manipulating their endogenous levels.

  • Receptor Deorphanization: While GPR120 is a key receptor for PAHSAs, other receptors for different FAHFA species may exist.

  • Translational Studies: While preclinical data is promising, more human intervention studies are needed to confirm the therapeutic potential and safety of supplementing with these lipokines.

  • Pharmacological Development: Designing stable, orally bioavailable agonists for lipokine receptors like GPR120 is a key goal for drug development professionals.

By continuing to unravel the complex biology of these lipid hormones, the scientific community can pave the way for new strategies to combat the growing epidemic of metabolic disease.

References

Endogenous Synthesis of Lauryl Palmitoleate in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauryl palmitoleate (B1233929) (dodecyl (9Z)-hexadecenoate), a wax monoester, is an endogenous lipid constituent of mammalian skin surface lipids, particularly within sebum. Its synthesis is a result of the convergence of fatty acid and fatty alcohol metabolism, catalyzed by a specific set of enzymes within the endoplasmic reticulum and peroxisomes. This technical guide provides a comprehensive overview of the endogenous synthesis of lauryl palmitoleate in mammals, detailing the biosynthetic pathways of its precursors, the enzymatic reactions involved in its formation, and the analytical methodologies for its detection and quantification. Furthermore, this guide presents available data on its presence in mammalian tissues and discusses its potential, though currently underexplored, biological significance.

Introduction to this compound and Wax Esters

This compound is a wax ester formed from the esterification of lauryl alcohol, a 12-carbon saturated fatty alcohol, and palmitoleic acid, a 16-carbon monounsaturated fatty acid with the double bond at the n-7 position.[1][2][3] Wax esters are neutral lipids that play crucial roles in mammals, including forming a protective barrier on the skin surface to prevent water loss and protect against environmental insults.[4][5] They are major components of sebum, the secretion of the sebaceous glands, and meibum, the secretion of the meibomian glands that forms the lipid layer of the tear film.[4][5][6][7][8][9][10]

Biosynthesis of this compound Precursors

The endogenous synthesis of this compound is dependent on the availability of its two precursor molecules: lauryl alcohol and palmitoleoyl-CoA.

Endogenous Synthesis of Palmitoleic Acid

Palmitoleic acid (16:1n-7) is primarily synthesized endogenously from palmitic acid (16:0), the most common saturated fatty acid in the human body. The key enzyme in this conversion is Stearoyl-CoA Desaturase-1 (SCD1) , which introduces a cis double bond at the Δ9 position of the fatty acyl-CoA chain. This desaturation occurs in the endoplasmic reticulum. While dietary sources contribute to the body's fatty acid pool, endogenous synthesis is a significant source of palmitoleic acid.

It is important to note that other isomers of hexadecenoic acid exist in mammals, synthesized through different pathways. For instance, sapienic acid (16:1n-10) is produced from palmitic acid by fatty acid desaturase 2 (FADS2), and hypogeic acid (16:1n-9) is a product of the partial β-oxidation of oleic acid.[11]

Endogenous Synthesis of Lauryl Alcohol

The synthesis of fatty alcohols, including lauryl alcohol (dodecanol), in mammals is a two-step process catalyzed by fatty acyl-CoA reductases (FARs) . These enzymes reduce fatty acyl-CoAs to their corresponding fatty alcohols. Two main isozymes have been identified in mammals, FAR1 and FAR2, which are localized in the peroxisomes. FAR1 exhibits a preference for saturated and unsaturated fatty acids of 16 or 18 carbons, while FAR2 prefers saturated C16 or C18 fatty acids. Although direct evidence for the specific synthesis of lauryl alcohol (C12) by these enzymes is not abundant in the initial search results, the broad substrate specificity of these enzyme families suggests that the reduction of lauroyl-CoA (C12:0-CoA) to lauryl alcohol is feasible.

The Final Step: Esterification by Wax Synthase

The esterification of a fatty alcohol with a fatty acyl-CoA to form a wax ester is catalyzed by a wax synthase (WS) , also known as acyl-CoA:fatty alcohol acyltransferase. In mammals, these enzymes are members of the acyltransferase family and are located in the membranes of the endoplasmic reticulum. Studies on mouse wax synthase have demonstrated its ability to utilize a range of fatty alcohol and fatty acyl-CoA substrates. Notably, the enzyme shows high activity with lauryl alcohol (C12:0) and can utilize palmitoleoyl-CoA (C16:1-CoA) as a substrate, providing the enzymatic basis for the synthesis of this compound.

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of this compound

The following diagram illustrates the key steps in the endogenous synthesis of this compound.

Lauryl_Palmitoleate_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome Palmitoyl-CoA Palmitoyl-CoA SCD1 SCD1 Palmitoyl-CoA->SCD1 desaturation Palmitoleoyl-CoA Palmitoleoyl-CoA WS Wax Synthase Palmitoleoyl-CoA->WS SCD1->Palmitoleoyl-CoA Lauryl Alcohol_ER Lauryl Alcohol Lauryl Alcohol_ER->WS This compound This compound WS->this compound Lauroyl-CoA Lauroyl-CoA FAR FAR1/2 Lauroyl-CoA->FAR reduction Lauryl Alcohol_P Lauryl Alcohol Lauryl Alcohol_P->Lauryl Alcohol_ER Transport FAR->Lauryl Alcohol_P

Biosynthesis of this compound.
Experimental Workflow for this compound Analysis

The following diagram outlines a typical workflow for the extraction and analysis of this compound from biological samples like sebum.

Experimental_Workflow Sample Collection Sebum Sample Collection (e.g., SebuTape™) Lipid Extraction Lipid Extraction (e.g., Bligh-Dyer method) Sample Collection->Lipid Extraction Chromatographic Separation Chromatographic Separation (RR-RP-HPLC) Lipid Extraction->Chromatographic Separation Mass Spectrometry Mass Spectrometry (ESI-TOF/QqQ MS) Chromatographic Separation->Mass Spectrometry Data Analysis Data Analysis (Quantification & Identification) Mass Spectrometry->Data Analysis

Workflow for this compound Analysis.

Quantitative Data

Direct quantitative data for this compound in various mammalian tissues is scarce in the literature. However, its presence in human sebum has been confirmed. One study utilizing rapid resolution reversed-phase high-performance liquid chromatography coupled with electrospray ionization time-of-flight mass spectrometry (RR-RP-HPLC/ESI-TOF) identified this compound in human sebum.[12] The study reported the following characteristics for the protonated molecule [M+H]+ of an authentic this compound standard, which was then used to identify the endogenous compound:

ParameterValueReference
Lipid Species This compound (FA 16:1-WE 28:1)[12]
Retention Time (min) 21.60[12]
m/z 423.4196[12]
Ion Formula C28H53O2[12]

While this study confirms its presence, it does not provide concentration data. The broader class of wax esters containing a 16:1 fatty acyl moiety constitutes a significant fraction of total wax esters in sebum.[12] Further research is needed to quantify the absolute concentrations of this compound in sebum and other potential tissues.

Experimental Protocols

Sample Collection (Sebum)

Sebum can be collected non-invasively from the skin surface, typically the forehead, using absorbent materials such as SebuTape™.[12] This method allows for the collection of lipids secreted from the sebaceous glands.

Lipid Extraction

A common and effective method for extracting lipids from biological samples is a modified Bligh-Dyer method.

Materials:

Protocol:

  • Place the sebum sample (e.g., SebuTape™) in a glass centrifuge tube.

  • Add a mixture of chloroform and methanol (1:2, v/v) to the sample.

  • Vortex the mixture thoroughly to ensure complete extraction of lipids.

  • Add chloroform and deionized water to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8 (v/v).

  • Vortex the mixture again and then centrifuge to separate the phases.

  • The lower chloroform phase, containing the lipids, is carefully collected.

  • The solvent is evaporated under a stream of nitrogen gas to yield the total lipid extract.

  • The dried lipid extract is then reconstituted in an appropriate solvent for chromatographic analysis.

Analysis by RR-RP-HPLC/ESI-MS

Instrumentation:

  • Rapid Resolution Reversed-Phase High-Performance Liquid Chromatography (RR-RP-HPLC) system.

  • Electrospray Ionization (ESI) source.

  • Time-of-Flight (TOF) or Triple Quadrupole (QqQ) Mass Spectrometer.

Chromatographic Conditions (based on[12]):

  • Column: C8 stationary phase with sub 2 µm particle size.

  • Mobile Phase: A gradient of solvents suitable for the separation of nonpolar lipids. A typical gradient might involve a mixture of acetonitrile, isopropanol, and water with additives like ammonium (B1175870) acetate (B1210297) to facilitate ionization.

  • Flow Rate: Optimized for the specific column dimensions.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

Mass Spectrometry Conditions (based on[12]):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Analyzer: TOF for accurate mass measurements or QqQ for targeted quantification.

  • Data Acquisition: Full scan mode for lipid profiling and targeted MS/MS for structural confirmation.

  • Identification: this compound is identified by its accurate mass-to-charge ratio (m/z 423.4196 for [M+H]+) and its characteristic retention time.[12] Fragmentation patterns in MS/MS can be used for further structural confirmation.

Biological Function and Signaling

Currently, there is no specific information available in the scientific literature regarding a direct signaling role or unique biological function of this compound itself. However, as a component of sebum, it contributes to the overall properties of the skin's lipid barrier. The antimicrobial properties of some fatty acids present in sebum, including sapienic acid (a C16:1 isomer), have been documented.[11][13] It is plausible that this compound, as part of this complex lipid mixture, contributes to the physical and chemical properties of the skin surface that help protect against pathogens and maintain hydration. Further research is required to elucidate any specific biological activities of this compound.

Conclusion

The endogenous synthesis of this compound in mammals is a plausible and demonstrable event, supported by the presence of the necessary precursor molecules, the enzymatic machinery with appropriate substrate specificities, and its direct detection in human sebum. While quantitative data and specific biological functions remain to be fully elucidated, the framework for its biosynthesis is well-established within the broader context of wax ester metabolism. The analytical methods outlined in this guide provide a basis for future research to quantify this compound in various tissues and to explore its potential physiological roles in health and disease. This knowledge will be invaluable for researchers in dermatology, ophthalmology, and drug development focusing on lipid metabolism and barrier function.

References

The Bioavailability of Lauryl Palmitoleate Versus Palmitoleic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Palmitoleic Acid and its Ester Form

Palmitoleic acid (cis-9-hexadecenoic acid) is a monounsaturated fatty acid found in various natural sources, including macadamia nuts, sea buckthorn, and fish oils.[1][3] It is also endogenously synthesized in the liver and adipose tissue. Emerging research has identified palmitoleic acid as a lipokine, a lipid hormone that facilitates communication between tissues to regulate metabolic homeostasis. In contrast, lauryl palmitoleate (B1233929) is a wax ester formed from the condensation of palmitoleic acid and lauryl (dodecyl) alcohol. As a fatty acid ester, its pathway to absorption and subsequent bioavailability is expected to differ significantly from that of the free fatty acid form.

Comparative Bioavailability: Palmitoleic Acid vs. Fatty Acid Esters

While specific data for lauryl palmitoleate is lacking, extensive research on other fatty acid esters, such as the ethyl esters of omega-3 fatty acids, provides a strong basis for understanding its likely bioavailability. The general consensus is that free fatty acids are more readily absorbed than their esterified counterparts. This is because fatty acid esters require an additional enzymatic hydrolysis step to release the free fatty acid for absorption by enterocytes.

Absorption and Metabolism of Palmitoleic Acid

When consumed in its free form, palmitoleic acid is readily absorbed in the small intestine. Its absorption follows the general pathway for long-chain fatty acids. In a study with C57BL/6J mice, orally administered trans-palmitoleic acid was rapidly digested and absorbed, with plasma concentrations peaking at 15 minutes post-administration.

Postulated Absorption and Metabolism of this compound

The absorption of this compound, as a wax ester, would necessitate hydrolysis by intestinal lipases or esterases to break the ester bond, yielding one molecule of palmitoleic acid and one molecule of lauryl alcohol. This enzymatic step is rate-limiting compared to the direct absorption of the free fatty acid. The efficiency of this hydrolysis can be influenced by factors such as the presence of bile salts and the specific activity of pancreatic lipases.

The following diagram illustrates the logical workflow for the digestion and absorption of these two forms.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) This compound This compound Hydrolysis (Lipase/Esterase) Hydrolysis (Lipase/Esterase) This compound->Hydrolysis (Lipase/Esterase) Rate-limiting step Palmitoleic Acid (Free) Palmitoleic Acid (Free) Absorption_Free Absorption Palmitoleic Acid (Free)->Absorption_Free Lauryl Alcohol Lauryl Alcohol Hydrolysis (Lipase/Esterase)->Lauryl Alcohol Palmitoleic Acid (from Ester) Palmitoleic Acid (from Ester) Hydrolysis (Lipase/Esterase)->Palmitoleic Acid (from Ester) Absorption_Ester Absorption Palmitoleic Acid (from Ester)->Absorption_Ester Systemic Circulation Systemic Circulation Absorption_Ester->Systemic Circulation Re-esterification & Transport Absorption_Free->Systemic Circulation Re-esterification & Transport cluster_metabolism Lipid Metabolism cluster_inflammation Inflammation cluster_insulin Insulin Signaling Palmitoleic Acid Palmitoleic Acid SREBP-1c SREBP-1c Palmitoleic Acid->SREBP-1c FAS FAS Palmitoleic Acid->FAS SCD-1 SCD-1 Palmitoleic Acid->SCD-1 CPT1A CPT1A Palmitoleic Acid->CPT1A ACOX1 ACOX1 Palmitoleic Acid->ACOX1 TLR4 Signaling TLR4 Signaling Palmitoleic Acid->TLR4 Signaling Insulin Secretion Insulin Secretion Palmitoleic Acid->Insulin Secretion Glucose Uptake Glucose Uptake Palmitoleic Acid->Glucose Uptake Lipogenesis Lipogenesis SREBP-1c->Lipogenesis FAS->Lipogenesis SCD-1->Lipogenesis Fatty Acid Oxidation Fatty Acid Oxidation CPT1A->Fatty Acid Oxidation ACOX1->Fatty Acid Oxidation Pro-inflammatory Cytokines Pro-inflammatory Cytokines TLR4 Signaling->Pro-inflammatory Cytokines Animal Model\n(Fasted Mice) Animal Model (Fasted Mice) Dosing\n(Oral Gavage) Dosing (Oral Gavage) Animal Model\n(Fasted Mice)->Dosing\n(Oral Gavage) Group 1: this compound Group 2: Palmitoleic Acid Serial Blood Sampling\n(0-24h) Serial Blood Sampling (0-24h) Dosing\n(Oral Gavage)->Serial Blood Sampling\n(0-24h) Plasma Separation\n(Centrifugation) Plasma Separation (Centrifugation) Serial Blood Sampling\n(0-24h)->Plasma Separation\n(Centrifugation) Lipid Extraction & Derivatization Lipid Extraction & Derivatization Plasma Separation\n(Centrifugation)->Lipid Extraction & Derivatization GC-MS Analysis\n(Quantification) GC-MS Analysis (Quantification) Lipid Extraction & Derivatization->GC-MS Analysis\n(Quantification) Pharmacokinetic Analysis\n(Cmax, Tmax, AUC) Pharmacokinetic Analysis (Cmax, Tmax, AUC) GC-MS Analysis\n(Quantification)->Pharmacokinetic Analysis\n(Cmax, Tmax, AUC) Bioavailability Comparison Bioavailability Comparison Pharmacokinetic Analysis\n(Cmax, Tmax, AUC)->Bioavailability Comparison

References

In-Depth Technical Guide to the Chemical and Physical Properties of Lauryl Palmitoleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl palmitoleate (B1233929), a wax ester, is the product of the formal condensation of lauryl alcohol (dodecanol) and palmitoleic acid. As a member of the lipid class of molecules, it holds potential for various applications in research and development, particularly in fields requiring specialized emollients, lubricants, or formulation excipients. This technical guide provides a comprehensive overview of the chemical and physical properties of lauryl palmitoleate, detailed experimental protocols for its synthesis and analysis, and a comparative analysis with its saturated analog, lauryl palmitate.

Chemical and Physical Properties

The properties of this compound are summarized in the tables below. For comparative purposes, data for lauryl palmitate are also included where available.

Table 1: General Chemical Properties

PropertyThis compoundLauryl Palmitate
IUPAC Name dodecyl (9Z)-hexadec-9-enoate[1]dodecyl hexadecanoate[2]
Synonyms Dodecyl 9Z-hexadecenoate, Palmitoleic acid lauryl ester[1]Dodecyl palmitate, Palmitic acid dodecyl ester[2]
CAS Number 108321-49-9[1]42232-29-1
Molecular Formula C28H54O2C28H56O2
Molecular Weight 422.73 g/mol 424.74 g/mol

Table 2: Physical Properties

PropertyThis compoundLauryl Palmitate
Physical State Liquid (at room temperature)White solid
Melting Point Data not available (expected to be significantly lower than lauryl palmitate due to the cis-double bond)44-45°C or ~50-55°C
Boiling Point Data not available462.2 ± 13.0 °C at 760 Torr
Solubility Soluble in organic solvents such as ethanol, acetone, and mineral oils. Insoluble in water.Soluble in organic solvents like ethanol, ether, and benzene. Insoluble in water.
Kovats Retention Index 2931.17 (standard non-polar column)2950.68 (standard non-polar column)

Experimental Protocols

I. Synthesis of this compound via Lipase-Catalyzed Esterification

This protocol is adapted from the synthesis of lauryl palmitate and is applicable for the synthesis of this compound by substituting palmitic acid with palmitoleic acid.

Materials:

  • Palmitoleic acid

  • Lauryl alcohol (Dodecanol)

  • Immobilized lipase (B570770) (e.g., Novozym 435, Candida antarctica lipase B)

  • Hexane (B92381) (or other suitable organic solvent with a log P > 3.5)

  • Ethanol/acetone mixture (1:1 v/v) for reaction termination

  • Horizontal water bath shaker

  • Reaction vessel

Methodology:

  • Reaction Setup: In a suitable reaction vessel, combine palmitoleic acid and lauryl alcohol. A molar ratio of 1:2 (palmitoleic acid:lauryl alcohol) is a good starting point, though optimization may be required.

  • Solvent Addition: Add a minimal amount of an organic solvent like hexane to dissolve the reactants.

  • Enzyme Addition: Introduce the immobilized lipase to the reaction mixture. The amount of enzyme will need to be optimized, but a starting point of 0.4 g for a 2.0 mmol scale reaction can be used.

  • Incubation: Place the reaction vessel in a horizontal water bath shaker set to a constant temperature (e.g., 40°C) and agitation speed (e.g., 150 rpm).

  • Reaction Monitoring: The reaction progress can be monitored by taking aliquots at different time intervals and analyzing them by techniques such as gas chromatography (GC) to determine the conversion of the reactants to the wax ester.

  • Reaction Termination: Once the desired conversion is achieved, terminate the reaction by adding a mixture of ethanol/acetone (1:1 v/v).

  • Product Purification: The immobilized enzyme can be recovered by filtration. The solvent can be removed under reduced pressure. The crude product can be further purified using silica (B1680970) gel chromatography, eluting with a non-polar solvent system such as hexane:chloroform (98:2 v/v) to separate the wax ester from any remaining reactants.

Diagram 1: Experimental Workflow for this compound Synthesis

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_workup Product Isolation & Purification palmitoleic_acid Palmitoleic Acid reaction_vessel Reaction Vessel (40°C, 150 rpm) palmitoleic_acid->reaction_vessel lauryl_alcohol Lauryl Alcohol lauryl_alcohol->reaction_vessel solvent Hexane solvent->reaction_vessel termination Reaction Termination (Ethanol/Acetone) reaction_vessel->termination lipase Immobilized Lipase (e.g., Novozym 435) lipase->reaction_vessel filtration Filtration termination->filtration evaporation Solvent Evaporation filtration->evaporation chromatography Silica Gel Chromatography evaporation->chromatography product Pure Lauryl Palmitoleate chromatography->product

Caption: Workflow for the enzymatic synthesis of this compound.

II. Analytical Characterization

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of wax esters.

Sample Preparation:

  • Dissolve the this compound sample in a suitable solvent such as hexane or toluene (B28343) to a concentration of 0.1–1.0 mg/mL.

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: 7010B Triple Quadrupole GC/MS or equivalent.

  • Column: A high-temperature, non-polar capillary column, such as a DB-1 HT fused-silica column (15 m x 0.25 mm, 0.10 µm film thickness), is suitable for analyzing high molecular weight wax esters.

  • Injector Temperature: 390°C.

  • Oven Temperature Program:

    • Initial temperature: 120°C.

    • Ramp 1: Increase to 240°C at 15°C/min.

    • Ramp 2: Increase to 390°C at 8°C/min.

    • Hold at 390°C for 6 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL with a split ratio of 1:5.

  • MS Detector: Electron Ionization (EI) mode with a scan range of m/z 50–920.

Expected Fragmentation: The mass spectrum of this compound is expected to show characteristic fragment ions corresponding to the fatty acid and fatty alcohol moieties.

Diagram 2: GC-MS Analysis Workflow

GCMS_Workflow sample This compound Sample dissolution Dissolution in Hexane/Toluene sample->dissolution injection GC Injection dissolution->injection separation Capillary Column Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Detection ionization->detection analysis Data Analysis (Mass Spectrum) detection->analysis

Caption: General workflow for the GC-MS analysis of this compound.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of this compound.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the olefinic protons of the palmitoleate chain, the methylene (B1212753) protons adjacent to the ester oxygen and the carbonyl group, the long aliphatic chains, and the terminal methyl groups.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the ester carbonyl carbon, the olefinic carbons, and the different methylene and methyl carbons in the lauryl and palmitoleate chains.

C. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in this compound.

  • Expected Absorptions:

    • A strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching of the ester group.

    • Absorption bands in the region of 3000-2850 cm⁻¹ due to the C-H stretching of the aliphatic chains.

    • A peak around 3005 cm⁻¹ indicative of the =C-H stretching of the double bond.

    • An absorption around 1650 cm⁻¹ for the C=C stretching of the double bond.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any signaling pathways. As a wax ester, its primary biological roles are more likely related to energy storage or as a structural component of protective barriers, rather than as a signaling molecule.

Conclusion

This technical guide provides a detailed overview of the chemical and physical properties of this compound, along with protocols for its synthesis and characterization. The presence of the unsaturated bond in its structure significantly influences its physical properties, making it a liquid at room temperature and distinguishing it from its saturated analog, lauryl palmitate. The provided experimental methodologies offer a solid foundation for researchers and professionals working with this and other similar wax esters. Further research is warranted to fully elucidate the experimental physical properties of pure this compound and to explore its potential applications.

References

Lauryl Palmitoleate: A Technical Guide for Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl palmitoleate (B1233929) is a wax ester synthesized from the formal condensation of palmitoleic acid, a monounsaturated omega-7 fatty acid, and lauryl alcohol (dodecanol).[1] As a biochemical reagent, it is utilized in life science research as a biological material or organic compound.[2][3] This technical guide provides a comprehensive overview of the known properties of lauryl palmitoleate, its relationship to its bioactive precursor palmitoleic acid, and generalized protocols for its application in a research setting.

Due to a notable scarcity of published data on the specific biological activities of this compound itself, this guide will also extensively cover the well-documented signaling pathways and biological effects of its constituent fatty acid, palmitoleic acid, to provide relevant context and potential avenues for investigation.

Physicochemical Properties of this compound

This compound is classified as a wax monoester. Its fundamental chemical and physical properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₂₈H₅₄O₂[4]
Molecular Weight 422.7 g/mol
CAS Number 108321-49-9
IUPAC Name dodecyl (Z)-hexadec-9-enoate
Synonyms Palmitoleic acid lauryl ester, dodecyl 9Z-hexadecenoate[4]
Physical Form Liquid
Storage Temperature -20°C[5]

Biochemical Context and Relationship to Palmitoleic Acid

While this compound's direct interactions with cellular signaling pathways are not well-documented, its hydrolysis would release palmitoleic acid, a known lipokine with significant anti-inflammatory and metabolic regulatory properties. Understanding the biochemistry of palmitoleic acid is therefore crucial for hypothesizing the potential effects of this compound in biological systems.

G cluster_precursors Precursors cluster_ester Wax Ester cluster_hydrolysis Potential Bioactivity Palmitoleic Acid Palmitoleic Acid This compound This compound Palmitoleic Acid->this compound Esterification Lauryl Alcohol Lauryl Alcohol Lauryl Alcohol->this compound Esterification Cellular Signaling Cellular Signaling This compound->Cellular Signaling Hydrolysis & Putative Action

Biochemical relationship of this compound.

Signaling Pathways of Palmitoleic Acid

Palmitoleic acid has been demonstrated to exert anti-inflammatory effects through the modulation of key signaling pathways, primarily the NF-κB and PPAR pathways.

Inhibition of the NF-κB Pathway

Palmitoleic acid can attenuate inflammatory responses by inhibiting the nuclear factor-kappa B (NF-κB) signaling cascade. In macrophages stimulated with lipopolysaccharide (LPS), palmitoleic acid has been shown to decrease the expression of inflammatory markers such as NF-κB and IL-1β.[6] This is achieved, in part, by blocking the nuclear translocation of the p65 subunit of NF-κB, which is a critical step in the activation of pro-inflammatory gene transcription.[1]

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IkB IKK->IkB phosphorylates (degradation) NF-kB (p65/p50) NF-kB (p65/p50) IkB->NF-kB (p65/p50) releases Nucleus Nucleus NF-kB (p65/p50)->Nucleus translocates to Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes activates transcription Palmitoleic Acid Palmitoleic Acid Palmitoleic Acid->NF-kB (p65/p50) inhibits translocation

Palmitoleic acid's inhibition of the NF-κB pathway.
Activation of PPARα

Peroxisome proliferator-activated receptor-alpha (PPARα) is a nuclear receptor that plays a crucial role in lipid metabolism and inflammation. Palmitoleic acid has been shown to activate PPARα.[2][7] This activation can lead to increased lipolysis and modulation of glucose metabolism.[2] While some anti-inflammatory effects of palmitoleic acid are independent of PPARα, its activation represents a key mechanism for its metabolic benefits.[6][8]

Experimental Protocols

Preparation of a this compound Stock Solution

Wax esters like this compound are highly hydrophobic and require careful preparation for use in aqueous cell culture media.

Materials:

  • This compound

  • Ethanol (100%, sterile)

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • Sterile microcentrifuge tubes or glass vials

  • Water bath or heat block

  • Vortex mixer

Protocol:

  • In a sterile tube, dissolve this compound in a minimal amount of DMSO to create a high-concentration primary stock (e.g., 100 mM). Gentle warming (up to 50°C) may be necessary to fully dissolve the wax ester.[9]

  • For a less cytotoxic solvent, this compound can be dissolved in 100% ethanol, potentially requiring sonication and warming to achieve a homogenous milky solution.[10][11]

  • This primary stock solution should be stored at -20°C.

  • To prepare a working stock, dilute the primary stock in complete cell culture medium. It is crucial to vortex vigorously during dilution to prevent precipitation.

  • The final concentration of the solvent (DMSO or ethanol) in the cell culture should be kept to a minimum, typically below 0.1%, to avoid solvent-induced cytotoxicity.[12]

General Workflow for In-Vitro Testing

The following diagram outlines a typical workflow for assessing the biological activity of a lipid-based compound like this compound in a cell-based assay.

G cluster_prep Preparation cluster_cell_culture Cell Culture cluster_analysis Analysis Stock Prepare this compound Stock Solution Treat Treat Cells with This compound Stock->Treat Seed Seed Cells in Multi-well Plates Seed->Treat Stimulate Add Inflammatory Stimulus (e.g., LPS) Treat->Stimulate Harvest Harvest Supernatant or Cell Lysate Stimulate->Harvest Assay Perform Assay (e.g., ELISA, qPCR, Western Blot) Harvest->Assay Data Data Analysis Assay->Data

References

The Cellular Metabolism of Lauryl Palmitoleate: A Proposed Pathway and Functional Implications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lauryl palmitoleate (B1233929) is a wax ester composed of palmitoleic acid, a monounsaturated fatty acid, and lauryl alcohol, a saturated fatty alcohol. While the metabolic roles of fatty acids and fatty alcohols are well-documented, the specific pathways and cellular functions of their wax ester forms, such as lauryl palmitoleate, remain largely uninvestigated. This guide outlines a putative metabolic pathway for this compound, beginning with its hydrolysis and proceeding to the individual metabolic cascades of its components. Understanding this pathway is crucial for researchers investigating lipid metabolism and for professionals in drug development exploring the therapeutic potential of novel lipid molecules.

Proposed Metabolic Pathway of this compound

The initial and rate-limiting step in the cellular metabolism of this compound is likely its hydrolysis into its constituent fatty acid and fatty alcohol. This reaction is catalyzed by a class of enzymes known as wax ester hydrolases.

Step 1: Enzymatic Hydrolysis

Wax ester hydrolases (EC 3.1.1.50) are enzymes that catalyze the hydrolysis of wax esters into a long-chain alcohol and a long-chain carboxylate (fatty acid).[1] While specific hydrolases for this compound have not been characterized in mammalian cells, the existence of this enzyme class in various organisms, from bacteria to plants, suggests a similar mechanism is plausible in mammalian lipid metabolism.[2][3]

Lauryl_Palmitoleate_Hydrolysis Lauryl_Palmitoleate This compound Wax_Ester_Hydrolase Wax Ester Hydrolase (EC 3.1.1.50) Lauryl_Palmitoleate->Wax_Ester_Hydrolase H2O H₂O H2O->Wax_Ester_Hydrolase Palmitoleic_Acid Palmitoleic Acid Wax_Ester_Hydrolase->Palmitoleic_Acid Lauryl_Alcohol Lauryl Alcohol Wax_Ester_Hydrolase->Lauryl_Alcohol

Proposed hydrolysis of this compound.

Cellular Metabolism of Palmitoleic Acid (cis-9-Hexadecenoic acid)

Upon its release, palmitoleic acid can enter several metabolic and signaling pathways. It has been described as a "lipokine," a lipid hormone that can regulate metabolic processes in various tissues.[4][5]

Biosynthesis of Palmitoleic Acid

Palmitoleic acid is primarily synthesized from palmitic acid, a common saturated fatty acid, through the action of the enzyme Stearoyl-CoA desaturase-1 (SCD1). This desaturation occurs in the endoplasmic reticulum.

Palmitoleic_Acid_Biosynthesis Palmitic_Acid Palmitic Acid (16:0) SCD1 Stearoyl-CoA Desaturase-1 (SCD1) Palmitic_Acid->SCD1 Palmitoleic_Acid Palmitoleic Acid (16:1n-7) SCD1->Palmitoleic_Acid Δ9-desaturation

Biosynthesis of palmitoleic acid from palmitic acid.
Metabolic Functions of Palmitoleic Acid

Palmitoleic acid has been shown to exert several beneficial metabolic effects:

  • Insulin (B600854) Sensitivity: It can improve insulin sensitivity in muscle and other tissues.

  • β-Cell Proliferation: It may promote the proliferation of pancreatic β-cells.

  • Endoplasmic Reticulum (ER) Stress: Palmitoleic acid can help prevent ER stress.

  • Lipogenic Activity: It exhibits lipogenic activity in white adipocytes.

  • Anti-inflammatory Effects: Some studies suggest it has anti-inflammatory properties.

  • Liver Health: It has been shown to be protective against liver impairments induced by obesity.

Quantitative Effects of Palmitoleic Acid
ParameterModelTreatmentOutcomeReference
Insulin Sensitivity HumansHigh baseline circulating levelsIncreased insulin sensitivity
Atherosclerotic Plaque MicePalmitoleic acid supplementation~45% reduction in plaque area
Triglycerides MicePalmitoleic acid supplementationDecrease
Glucose Metabolism MicePalmitoleic acid supplementationImprovement

Cellular Metabolism of Lauryl Alcohol (Dodecanol)

Long-chain fatty alcohols like lauryl alcohol are primarily metabolized through oxidation to their corresponding fatty acids.

Oxidation to Lauric Acid

Lauryl alcohol can be oxidized to lauric acid (dodecanoic acid) in a two-step process. This is analogous to the metabolism of other long-chain alcohols. The enzymes involved are likely alcohol dehydrogenase and aldehyde dehydrogenase.

Lauryl_Alcohol_Metabolism Lauryl_Alcohol Lauryl Alcohol ADH Alcohol Dehydrogenase Lauryl_Alcohol->ADH Lauryl_Aldehyde Lauryl Aldehyde ALDH Aldehyde Dehydrogenase Lauryl_Aldehyde->ALDH Lauric_Acid Lauric Acid ADH->Lauryl_Aldehyde ALDH->Lauric_Acid

Proposed oxidation of lauryl alcohol to lauric acid.
Further Metabolism of Lauric Acid

Once formed, lauric acid, a 12-carbon saturated fatty acid, can undergo β-oxidation in the mitochondria to produce acetyl-CoA. The acetyl-CoA then enters the citric acid cycle for ATP production.

Experimental Protocols for Studying this compound Metabolism

To validate the proposed metabolic pathway and elucidate the specific functions of this compound, a series of in vitro experiments can be conducted.

Cell Culture Model

Hepatocytes (e.g., HepG2 cell line) or adipocytes are suitable models for studying lipid metabolism.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture Hepatocytes (e.g., HepG2) Incubation Incubate cells with This compound Cell_Culture->Incubation Lauryl_Palmitoleate_Prep Prepare this compound (e.g., complexed with BSA) Lauryl_Palmitoleate_Prep->Incubation Time_Points Collect cells and media at various time points Incubation->Time_Points Lipid_Extraction Lipid Extraction Time_Points->Lipid_Extraction Gene_Expression Gene Expression Analysis (e.g., qPCR for SCD1, CPT1) Time_Points->Gene_Expression LC_MS LC-MS/MS Analysis Lipid_Extraction->LC_MS Quantify this compound, Palmitoleic Acid, Lauryl Alcohol

Workflow for investigating this compound metabolism.
Detailed Methodology

  • Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 10, 50, 100 µM) complexed with bovine serum albumin (BSA) for different time points (e.g., 0, 6, 12, 24 hours).

  • Lipid Extraction: At each time point, lipids are extracted from both the cells and the culture medium using the Bligh and Dyer method.

  • LC-MS/MS Analysis: The lipid extracts are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify this compound, palmitoleic acid, and lauryl alcohol.

  • Gene Expression Analysis: RNA is extracted from the cells, and quantitative real-time PCR (qPCR) is performed to measure the expression of genes involved in fatty acid metabolism, such as SCD1, CPT1 (Carnitine Palmitoyltransferase 1), and genes related to ER stress.

Conclusion

While direct experimental data is lacking, the metabolic pathway of this compound can be inferred with a reasonable degree of confidence based on the established metabolism of its constituent parts. The proposed pathway involves initial hydrolysis by wax ester hydrolases, followed by the independent metabolism of palmitoleic acid and lauryl alcohol. Given the known beneficial effects of palmitoleic acid as a lipokine, it is plausible that this compound could serve as a precursor for this important signaling molecule, potentially influencing insulin sensitivity, inflammation, and overall metabolic homeostasis. Further research, following the experimental protocols outlined in this guide, is necessary to confirm this proposed pathway and to fully elucidate the physiological and therapeutic potential of this compound.

References

Lauryl Palmitoleate: A Technical Guide to its Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl palmitoleate (B1233929), the ester of lauryl alcohol and the omega-7 monounsaturated fatty acid palmitoleic acid, is emerging as a compound of interest in the field of inflammation research. While direct studies on lauryl palmitoleate are limited, its biological activity is hypothesized to be primarily mediated by the hydrolysis of the ester bond and the subsequent action of its constituent, palmitoleic acid. Palmitoleic acid has been identified as a lipokine with significant anti-inflammatory and metabolic regulatory functions. This technical guide provides an in-depth overview of the anti-inflammatory properties attributed to palmitoleic acid, the active component of this compound. The following sections detail the quantitative effects on inflammatory markers, comprehensive experimental protocols from key studies, and the underlying signaling pathways.

Data Presentation: Quantitative Effects of Palmitoleic Acid on Inflammation

The anti-inflammatory efficacy of palmitoleic acid has been quantified across various in vitro and in vivo models. The data consistently demonstrates its ability to suppress the expression and secretion of key pro-inflammatory cytokines and other inflammatory mediators.

Cell TypeInflammatory StimulusPalmitoleic Acid ConcentrationTarget MoleculeEffectReference
Mouse Bone Marrow-Derived Macrophages (BMDMs) & THP-1 Derived MacrophagesLipopolysaccharide (LPS) (10 ng/mL)200 µMIL-1β, IL-6, TNF-α mRNASignificantly decreased expression[1]
HTR-8 & JEG-3 TrophoblastsLPS (1 µg/mL)200 µMTNF-α mRNADecreased expression[1]
Human Endothelial Cells (EAHy926)Tumor Necrosis Factor-alpha (TNF-α) (1 ng/mL)20 µM and 50 µMMCP-1, IL-6, IL-8Decreased production compared to palmitic acid[2][3]
Human LymphocytesPhytohemagglutinin (PHA)25 µM and 50 µMIL-690% and 81.8% reduction, respectively[4]
Human LymphocytesPhytohemagglutinin (PHA)25 µM and 50 µMIFN-γ83.3% and 93.3% reduction, respectively[4]
Human LymphocytesPhytohemagglutinin (PHA)25 µM and 50 µMTNF-α23.6% and 47.4% reduction, respectively[4]
Human LymphocytesPhytohemagglutinin (PHA)25 µM and 50 µMIL-17A55.5% and 60% reduction, respectively[4]
J774A.1 Murine MacrophagesPalmitic AcidNot specifiedTLR2 and TLR4 signalingReduced signaling[5]
In Vivo ModelInflammatory StimulusPalmitoleic Acid TreatmentTarget MoleculeInhibition PercentageReference
Rat air pouch modelLPSTopical applicationTNF-α73.14%[6]
Rat air pouch modelLPSTopical applicationIL-1β66.19%[6]
Rat air pouch modelLPSTopical applicationIL-675.19%[6]
Rat air pouch modelLPSTopical applicationMIP-3α70.38%[6]
Rat air pouch modelLPSTopical applicationL-selectin16%[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols used to evaluate the anti-inflammatory effects of palmitoleic acid.

In Vitro Anti-inflammatory Assay in Macrophages
  • Cell Culture: Mouse bone marrow-derived macrophages (BMDMs) or human THP-1 derived macrophages are cultured under standard conditions.[1][7]

  • Induction of Inflammation: Inflammation is induced by exposing the cells to lipopolysaccharide (LPS) at a concentration of 10 ng/mL for 3 hours.[1]

  • Treatment: Cells are pre-treated with palmitoleic acid (e.g., 200 µM) for 16 hours prior to the addition of LPS.[1]

  • Analysis of Inflammatory Markers:

    • Gene Expression: The mRNA levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α are quantified using real-time quantitative PCR (RT-qPCR).[1]

    • Protein Secretion: The concentration of secreted cytokines in the cell culture supernatant is measured by Enzyme-Linked Immunosorbent Assay (ELISA).

    • Signaling Pathway Analysis: The activation of key signaling proteins (e.g., NF-κB, MAPKs) is assessed by Western blot analysis of their phosphorylated forms.[1]

In Vivo Anti-inflammatory Assay using the Rat Air Pouch Model
  • Animal Model: An air pouch is created on the dorsum of rats by subcutaneous injection of sterile air.

  • Induction of Inflammation: Inflammation is induced by injecting a solution of lipopolysaccharide (LPS) into the air pouch.

  • Treatment: Palmitoleic acid is applied topically to the site of inflammation.[6]

  • Analysis of Inflammatory Response:

    • Exudate Analysis: The volume of exudate in the air pouch is measured, and the number of migrated neutrophils is counted.

    • Cytokine Measurement: The concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and chemokines (MIP-3α) in the exudate are determined by ELISA.[6]

    • Adhesion Molecule Expression: The level of adhesion molecules like L-selectin is quantified.[6]

Signaling Pathways and Mechanism of Action

Palmitoleic acid exerts its anti-inflammatory effects through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Palmitoleic acid has been shown to inhibit the activation of the NF-κB pathway. It can block the nuclear translocation of the NF-κB p65 subunit, thereby preventing the upregulation of pro-inflammatory cytokine genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB Inhibits NFkB_Active Active NF-κB (p65/p50) Nucleus Nucleus NFkB_Active->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Palmitoleic_Acid Palmitoleic Acid Palmitoleic_Acid->TLR4 Inhibits Palmitoleic_Acid->IKK Inhibits

NF-κB Signaling Pathway Inhibition by Palmitoleic Acid.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another critical pathway involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory genes. Palmitoleic acid has been demonstrated to inhibit the activation of MAPKs in response to inflammatory stimuli.[1]

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (LPS, Palmitate) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor MAP3K MAP3K (e.g., TAK1) Receptor->MAP3K MAP2K MAP2K (e.g., MEK) MAP3K->MAP2K P MAPK MAPK (e.g., p38, JNK) MAP2K->MAPK P Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors P Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Palmitoleic_Acid Palmitoleic Acid Palmitoleic_Acid->MAP3K Inhibits

MAPK Signaling Pathway Inhibition by Palmitoleic Acid.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for assessing the anti-inflammatory effects of a test compound like palmitoleic acid in an in vitro cell culture model.

Experimental_Workflow Cell_Culture Cell Culture (e.g., Macrophages) Pre_treatment Pre-treatment with Palmitoleic Acid Cell_Culture->Pre_treatment Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Pre_treatment->Inflammatory_Stimulus Incubation Incubation Inflammatory_Stimulus->Incubation Data_Collection Data Collection (Supernatant & Lysate) Incubation->Data_Collection Analysis Analysis (ELISA, qPCR, Western Blot) Data_Collection->Analysis

In Vitro Anti-Inflammatory Experimental Workflow.

Conclusion

The available scientific evidence strongly supports the potent anti-inflammatory properties of palmitoleic acid, the active component of this compound. Through the inhibition of key inflammatory signaling pathways, including NF-κB and MAPK, palmitoleic acid effectively reduces the production of a wide range of pro-inflammatory mediators. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of this compound and its active constituent. Further research is warranted to directly evaluate the anti-inflammatory effects of this compound and to determine its pharmacokinetic and pharmacodynamic profile.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Dissolution of Lauryl Palmitoleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl palmitoleate (B1233929) is a wax ester composed of lauryl alcohol and palmitoleic acid.[1][2] As a lipid-based molecule, it is of interest in various life science research areas for its potential biological activities.[2][3] Due to its hydrophobic nature, lauryl palmitoleate is practically insoluble in aqueous media, posing a significant challenge for its application in in vitro studies, such as cell-based assays.

These application notes provide a detailed, recommended protocol for the dissolution and preparation of this compound for use in in vitro experiments. The methodology is based on established techniques for handling hydrophobic lipids and fatty acids for cell culture applications, ensuring optimal delivery to cells while minimizing solvent-induced toxicity. While specific protocols for this compound are not widely published, the following procedures are derived from best practices for similar molecules like fatty acids and their esters.

Data Presentation: Recommended Stock Solutions and Working Concentrations

The following table provides a starting point for preparing this compound solutions for in vitro studies. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental endpoint.

Parameter Recommendation Notes
Stock Solution Solvent Ethanol (B145695) (100%, sterile-filtered) or DMSOEthanol is often preferred for its lower cytotoxicity at final dilutions.
Stock Solution Concentration 10-100 mMA high concentration stock minimizes the volume of solvent added to cell cultures.
Carrier Protein Fatty Acid-Free Bovine Serum Albumin (BSA)BSA is essential for solubilizing and transporting lipids in aqueous culture media.[4]
BSA Concentration 10% (w/v) in sterile PBS or culture mediumThis concentration is commonly used for complexing fatty acids.
Molar Ratio (this compound:BSA) 2:1 to 5:1A higher molar ratio can lead to precipitation and cellular stress.
Final Working Concentration 1-100 µMThe optimal concentration is cell-type and assay-dependent.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol describes the preparation of a this compound solution complexed with fatty acid-free BSA for use in cell culture.

Materials:

  • This compound

  • Ethanol (100%, sterile)

  • Fatty Acid-Free Bovine Serum Albumin (BSA)

  • Sterile Phosphate-Buffered Saline (PBS) or cell culture medium

  • Sterile conical tubes (15 mL and 50 mL)

  • Water bath or heating block

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare a 10% BSA Solution:

    • In a sterile 50 mL conical tube, dissolve fatty acid-free BSA in sterile PBS or serum-free cell culture medium to a final concentration of 10% (w/v).

    • Gently mix by inversion until the BSA is completely dissolved. Avoid vigorous shaking to prevent foaming.

    • Sterilize the BSA solution by passing it through a 0.22 µm filter.

    • Warm the BSA solution to 37°C in a water bath.

  • Prepare a this compound Stock Solution:

    • In a sterile 15 mL conical tube, dissolve this compound in 100% sterile ethanol to create a high-concentration stock solution (e.g., 50 mM).

    • Warm the solution to 37°C and vortex until the this compound is completely dissolved.

  • Complex this compound with BSA:

    • While gently vortexing the warm 10% BSA solution, slowly add the this compound stock solution dropwise to achieve the desired final concentration.

    • For example, to prepare a 1 mM this compound-BSA complex, add 20 µL of a 50 mM this compound stock solution to 980 µL of the 10% BSA solution.

    • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.

    • The final solution should be clear. If precipitation occurs, the concentration of this compound may be too high.

  • Preparation of Vehicle Control:

    • Prepare a vehicle control by adding the same volume of 100% ethanol to the 10% BSA solution without the this compound.

  • Application to Cells:

    • Dilute the this compound-BSA complex and the vehicle control in cell culture medium to the desired final working concentration before adding to the cells.

Mandatory Visualizations

Experimental Workflow for In Vitro Application of this compound

G cluster_prep Solution Preparation cluster_exp In Vitro Experiment cluster_control Controls A Prepare 10% Fatty Acid-Free BSA Solution C Complex this compound with BSA at 37°C A->C B Prepare this compound Stock in Ethanol B->C D Dilute Complex in Culture Medium to Working Concentration C->D Sterile Filter (Optional) E Treat Cells with this compound-BSA Complex D->E F Incubate for Desired Time Period E->F G Perform Downstream Assays (e.g., Viability, Gene Expression) F->G H Prepare Vehicle Control (Ethanol + BSA) I Treat Cells with Vehicle Control H->I

Caption: Workflow for preparing and applying this compound in vitro.

Potential Signaling Pathway of Palmitoleic Acid (a component of this compound)

Palmitoleic acid, a component of this compound, has been shown to act as a lipokine with beneficial metabolic effects. It can improve insulin (B600854) sensitivity and reduce inflammation. One of the key pathways it influences is the AMPK signaling pathway.

G cluster_cell Cellular Response POA Palmitoleic Acid AMPK AMPK Activation POA->AMPK GLUT4 GLUT4 Translocation AMPK->GLUT4 Inflammation Reduced Inflammation (e.g., NF-κB inhibition) AMPK->Inflammation Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake Insulin_Sensitivity Improved Insulin Sensitivity Glucose_Uptake->Insulin_Sensitivity Inflammation->Insulin_Sensitivity

Caption: Palmitoleic acid signaling via the AMPK pathway.

References

Application Note: Quantification of Lauryl Palmitoleate Using Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lauryl palmitoleate (B1233929) (dodecyl (Z)-hexadec-9-enoate) is a wax ester formed from the condensation of palmitoleic acid and lauryl alcohol.[1] As a member of the fatty acid ester class, its accurate quantification in various matrices is crucial for research and development in cosmetics, pharmaceuticals, and metabolic studies. This document provides detailed protocols for the quantification of lauryl palmitoleate using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), which are powerful techniques for the analysis of fatty acid esters.[2][3]

Data Presentation

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Characteristics

ParameterSpecification
Linearity (R²)> 0.99
Limit of Detection (LOD)1 - 10 ng/mL
Limit of Quantification (LOQ)5 - 30 ng/mL
Precision (%RSD)< 15%
Accuracy (Recovery %)85 - 115%
SelectivityNo interference at the retention time of the analyte

Table 2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Performance Characteristics

ParameterSpecification
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 5 ng/mL
Limit of Quantification (LOQ)0.5 - 20 ng/mL
Precision (%RSD)< 10%
Accuracy (Recovery %)90 - 110%
SelectivityNo co-eluting interferences at the analyte's m/z

Experimental Workflows

The general workflow for the quantification of this compound involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Matrix (e.g., cream, tissue) Extraction Solvent Extraction (e.g., Hexane) Sample->Extraction Purification Optional: Solid Phase Extraction (SPE) Extraction->Purification Derivatization Optional: Derivatization (for GC-MS of parent fatty acid) Purification->Derivatization FinalSample Final Sample in Volatile Solvent Derivatization->FinalSample Injection GC-MS or HPLC-MS Injection FinalSample->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection PeakIntegration Peak Integration Detection->PeakIntegration Quantification Quantification using Calibration Curve PeakIntegration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for this compound quantification.

Experimental Protocols

Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like fatty acid esters.[2][4] this compound can be analyzed directly or after transesterification to its corresponding fatty acid methyl ester (FAME), palmitoleic acid methyl ester, for improved chromatographic properties. The following protocol describes the direct analysis.

1. Sample Preparation

  • Materials:

    • Hexane (B92381) or Dichloromethane (GC grade)

    • Anhydrous Sodium Sulfate (B86663)

    • 0.45 µm PTFE syringe filters

    • GC autosampler vials with inserts

    • Internal Standard (IS): e.g., Lauryl Stearate or a similar long-chain ester not present in the sample.

  • Procedure:

    • Accurately weigh approximately 100 mg of the homogenized sample into a glass tube.

    • Add a known amount of internal standard.

    • Add 5 mL of hexane and vortex vigorously for 2 minutes to extract the lipid components.

    • Centrifuge at 3000 rpm for 10 minutes to separate the solid debris.

    • Transfer the supernatant to a clean tube containing anhydrous sodium sulfate to remove any residual water.

    • Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial.

    • Evaporate the solvent under a gentle stream of nitrogen and reconstitute in a known volume of hexane for analysis.

2. GC-MS Instrumentation and Conditions

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 300°C.

    • Hold: 10 minutes at 300°C.

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: 230°C.

    • Interface Temperature: 280°C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.

    • SIM Ions for this compound (C28H54O2, MW: 422.7 g/mol ): Monitor the molecular ion (m/z 422.7) and characteristic fragment ions.

3. Data Analysis and Quantification

  • Prepare a calibration curve by analyzing a series of standard solutions of this compound with a fixed concentration of the internal standard.

  • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Quantify the amount of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS, particularly with electrospray ionization (ESI), is a highly sensitive and specific method for the analysis of lipids.

1. Sample Preparation

  • Materials:

    • Methanol, Chloroform (B151607), and Water (LC-MS grade)

    • Internal Standard (IS): e.g., a deuterated or odd-chain fatty acid ester.

    • 0.22 µm PTFE syringe filters.

    • HPLC autosampler vials.

  • Procedure (Bligh-Dyer Extraction):

    • To 100 µL of sample (e.g., plasma, cell lysate), add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol containing the internal standard.

    • Vortex for 1 minute.

    • Add 125 µL of chloroform and vortex.

    • Add 125 µL of water and vortex.

    • Centrifuge at 2000 g for 10 minutes to induce phase separation.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the organic phase under a stream of nitrogen.

    • Reconstitute the sample in an appropriate volume of the initial mobile phase.

    • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

2. HPLC-MS Instrumentation and Conditions

  • Instrument: HPLC system coupled to a mass spectrometer with an ESI source.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium acetate.

  • Gradient:

    • Start with 30% B, increase to 100% B over 15 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 50°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 500°C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transition for this compound: Precursor ion [M+H]+ or [M+NH4]+ to a specific product ion.

3. Data Analysis and Quantification

  • Similar to the GC-MS protocol, construct a calibration curve using standard solutions of this compound and the internal standard.

  • Quantify this compound in the samples based on the peak area ratios from the MRM chromatograms.

Conclusion

Both GC-MS and HPLC-MS are suitable techniques for the reliable quantification of this compound. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. Proper sample preparation and method validation are critical for obtaining accurate and precise results. The protocols provided here serve as a starting point and may require optimization for specific applications.

References

Application Notes and Protocols for Lauryl Palmitoleate in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lauryl Palmitoleate (B1233929)

Lauryl palmitoleate is a wax ester, a type of neutral lipid formed from the esterification of palmitoleic acid, an omega-7 monounsaturated fatty acid, and lauryl alcohol (1-dodecanol)[1]. While its direct biological roles are not as extensively studied as its constituent fatty acid, this compound serves as a valuable tool in lipidomics research for investigating the metabolism and cellular effects of wax esters and palmitoleic acid. Palmitoleic acid itself is recognized as a lipokine, a lipid hormone that can influence metabolic processes such as insulin (B600854) sensitivity and inflammation[2][3]. The study of this compound can, therefore, provide insights into the storage, transport, and signaling functions of this important fatty acid.

Biochemical reagents like this compound are available from various suppliers for research purposes, enabling its use in cell culture and other experimental models[4][5].

Potential Research Applications

The application of this compound in lipidomics research, though still an emerging area, holds potential in several key domains:

  • Investigating Wax Ester Metabolism: As a specific wax ester, this compound can be used to study the enzymatic pathways involved in the synthesis and hydrolysis of these lipids. Lipases and carboxylesterases that act on triglycerides have also shown activity towards wax esters.

  • Elucidating the Effects of Palmitoleic Acid: By delivering palmitoleic acid in an esterified form, researchers can explore its cellular effects under conditions that may mimic certain physiological or dietary states. This can include studying its impact on signaling pathways, gene expression, and lipid droplet formation.

  • Stable Isotope Tracing: Synthetically labeled this compound (e.g., with ¹³C or ²H) can be a powerful tool in tracer lipidomics to track the metabolic fate of both the palmitoleoyl and lauryl moieties within cellular systems. This approach allows for the dynamic analysis of lipid trafficking and remodeling.

  • Drug Delivery and Formulation: The physicochemical properties of wax esters like this compound are relevant in the development of lipid-based drug delivery systems. Understanding their interaction with cellular lipids and membranes is crucial in this context.

Key Signaling Pathways Associated with Palmitoleic Acid

The biological activities of palmitoleic acid, the precursor to this compound, are linked to several key signaling pathways that regulate metabolism and inflammation.

PPARα Signaling Pathway

Palmitoleic acid is a known activator of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism. Activation of PPARα leads to the transcription of a suite of genes involved in fatty acid uptake, β-oxidation, and ketogenesis.

PPARa_Pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Lipases/ Esterases Palmitoleic Acid Palmitoleic Acid Hydrolysis->Palmitoleic Acid PPARα PPARα Palmitoleic Acid->PPARα Activates RXR RXR PPARα->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Target Genes Target Gene Expression PPRE->Target Genes Regulates AMPK_Pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Lipases/ Esterases Palmitoleic Acid Palmitoleic Acid Hydrolysis->Palmitoleic Acid AMPK AMPK Palmitoleic Acid->AMPK Activates Downstream Targets Downstream Targets (e.g., ACC, PGC-1α) AMPK->Downstream Targets Phosphorylates Metabolic Outcomes Increased Glucose Uptake Increased Fatty Acid Oxidation Decreased Lipogenesis Downstream Targets->Metabolic Outcomes Leads to Lipidomics_Workflow cluster_0 Experimental Design cluster_1 Sample Preparation cluster_2 Lipidomic Analysis cluster_3 Downstream Functional Assays cluster_4 Data Integration and Interpretation A Cell Culture (e.g., Macrophages, Hepatocytes) B Treatment with this compound (and appropriate controls, e.g., vehicle, palmitoleic acid) A->B C Cell Harvesting B->C G Gene Expression Analysis (qPCR, RNA-seq) B->G H Protein Analysis (Western Blot, ELISA) B->H I Metabolic Assays (Glucose Uptake, FAO) B->I D Lipid Extraction (e.g., Folch or Bligh-Dyer) C->D E LC-MS/MS or GC-MS Analysis D->E F Lipid Identification and Quantification E->F J Pathway Analysis F->J G->J H->J I->J K Statistical Analysis J->K

References

Application Note: Lauryl Palmitoleate as a Substrate for Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Lauryl palmitoleate (B1233929), the wax ester formed from lauryl alcohol and palmitoleic acid, serves as a valuable substrate for assaying the activity of various lipolytic enzymes.[1] Specifically, it is a substrate for wax ester hydrolases (EC 3.1.1.50), a class of enzymes that catalyze the hydrolysis of wax esters into their constituent long-chain fatty alcohols and fatty acids.[2] Additionally, lipases and other esterases with broad substrate specificity can also hydrolyze this substrate, making it a useful tool for enzyme characterization, inhibitor screening, and drug discovery programs targeting lipid metabolism.[][4] This document provides a detailed protocol for a reliable, continuous colorimetric assay for enzymes that hydrolyze lauryl palmitoleate.

Principle of the Assay The enzymatic hydrolysis of this compound yields one molecule of lauryl alcohol and one molecule of palmitoleic acid. The assay protocol described here focuses on the quantitative detection of the released palmitoleic acid using a multi-step colorimetric method. This method offers high sensitivity and is adaptable to a 96-well plate format for higher throughput.

The detection principle involves a three-step enzymatic reaction sequence, often available in commercial non-esterified fatty acid (NEFA) detection kits[5]:

  • Acyl-CoA Synthesis: The released palmitoleic acid is converted to Palmitoleoyl-CoA by Acyl-CoA Synthetase (ACS) in the presence of ATP and Coenzyme A (CoA).

  • Oxidation and Hydrogen Peroxide Production: The newly formed Palmitoleoyl-CoA is oxidized by Acyl-CoA Oxidase (ACOD), producing hydrogen peroxide (H₂O₂).

  • Colorimetric Detection: Peroxidase (POD) uses the H₂O₂ to catalyze the oxidative condensation of a chromogenic substrate (e.g., 3-methyl-N-ethyl-N-(β-hydroxyethyl)-aniline and 4-aminoantipyrine), which results in the formation of a purple-colored product that can be quantified by measuring its absorbance at 550 nm. The intensity of the color is directly proportional to the amount of fatty acid released.

Enzymatic Reaction and Detection Pathway

G Products Products PA PA Products->PA Enters Detection Pathway

Quantitative Data Summary

While specific kinetic data for this compound is not widely published, the following table presents data for a characterized wax ester hydrolase from Streptomyces fradiae using cetyl palmitate, a structurally similar wax ester substrate.[5][6] This data serves as a valuable reference for expected enzyme performance.

Enzyme SourceSubstrateKm (µM)kcat (s⁻¹)Optimal pHOptimal Temp (°C)Reference
Streptomyces fradiae var. k11Cetyl Palmitate85011.638.037[5][6]

Detailed Experimental Protocol

This protocol is adapted from established methods for measuring wax ester hydrolase activity.[5]

Materials and Reagents
  • Enzyme: Purified or partially purified wax ester hydrolase, lipase, or cell lysate containing the enzyme of interest.

  • Substrate: this compound (MW: 422.7 g/mol )[1]

  • Solvent: 2-Propanol (Isopropyl alcohol)

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0

  • Fatty Acid Detection Kit: Wako NEFA HR(2) kit or similar, containing:

    • Color Reagent A (Acyl-CoA Synthetase, Coenzyme A, ATP)

    • Color Reagent B (Acyl-CoA Oxidase, Peroxidase, 4-aminoantipyrine, 3-methyl-N-ethyl-N-(β-hydroxyethyl)-aniline)

  • Equipment:

    • 96-well microtiter plates (clear, flat-bottom)

    • Microplate reader with absorbance measurement at 550 nm

    • Incubator or water bath set to 37°C

    • Microcentrifuge

    • Multichannel pipette

Procedure
Experimental Workflow Diagram

// Connections prep_sub -> mix; prep_enzyme -> add_enzyme; mix -> add_enzyme; add_enzyme -> incubate; incubate -> transfer; transfer -> add_reagent_a; add_reagent_a -> read1 [style=dashed]; add_reagent_a -> add_reagent_b; add_reagent_b -> read2;

prep_std -> plot_std [style=invis]; // for layout read2 -> calc_fa; plot_std -> calc_fa; calc_fa -> calc_act; } caption="Workflow for the this compound hydrolase assay."

Step 1: Preparation of Substrate Solution

  • Prepare a 10 mM stock solution of this compound by dissolving it in 2-propanol. Gentle heating may be required to fully solubilize the wax ester.[5]

  • For the assay, create a working substrate solution by mixing the 10 mM stock with the reaction buffer (50 mM Tris-HCl, pH 8.0). A common ratio is 1 part substrate stock to 9 parts buffer, resulting in a 1 mM substrate solution in 10% 2-propanol. This solution should be vortexed vigorously to create a uniform emulsion.

Step 2: Enzyme Reaction

  • Pipette 100 µL of the substrate working solution into microcentrifuge tubes.

  • Pre-incubate the tubes at 37°C for 5 minutes to equilibrate the temperature.

  • To initiate the reaction, add 10-20 µL of the enzyme solution to each tube. For a negative control, add the same volume of reaction buffer instead of the enzyme.

  • Incubate the reaction at 37°C with shaking for a defined period (e.g., 30-60 minutes). The optimal time should be determined empirically to ensure the reaction is within the linear range.

Step 3: Detection of Released Fatty Acids

  • Following incubation, transfer 8 µL of the reaction mixture from each tube into a new 96-well microtiter plate.[5] Also, include wells for a fatty acid standard curve (e.g., using palmitic acid at concentrations from 0 to 1 mM).

  • Add 144 µL of Color Reagent A to each well.[5]

  • Incubate the plate at 37°C for 5 minutes.

  • Add 48 µL of Color Reagent B to each well.

  • Incubate the plate at 37°C for another 5 minutes.

  • Measure the absorbance at 550 nm using a microplate reader.

Data Analysis
  • Standard Curve: Subtract the absorbance of the blank (0 mM fatty acid) from all standard curve readings. Plot the corrected absorbance vs. the concentration of the fatty acid standards. Perform a linear regression to obtain the equation of the line (y = mx + c).

  • Sample Calculation: Subtract the absorbance of the no-enzyme control from the absorbance readings of your enzyme-containing samples to correct for any non-enzymatic substrate hydrolysis.

  • Determine Fatty Acid Concentration: Use the equation from the standard curve to calculate the concentration of palmitoleic acid released in each sample.

  • Calculate Enzyme Activity: Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the release of 1 µmole of fatty acid per minute under the specified assay conditions.

Formula: Activity (U/mL) = ( [Fatty Acid] (µM) * Total Assay Volume (mL) ) / ( Incubation Time (min) * Enzyme Volume (mL) )

To get specific activity (U/mg), divide the activity by the concentration of protein in the enzyme sample (mg/mL).

Alternative Detection Methods

For high-throughput screening (HTS) or continuous monitoring, fluorescent assays can be employed. These assays use fluorescently labeled fatty acids or probes that change their fluorescence properties upon binding to fatty acids released during the reaction.[][7][8] This approach can offer higher sensitivity and a simplified workflow compared to colorimetric methods.

Troubleshooting

  • High Background Signal: May be caused by non-enzymatic hydrolysis of the substrate or contamination of reagents with fatty acids. Ensure fresh reagents and run a no-enzyme control for subtraction.

  • Low Signal/Activity: The enzyme may be inactive, or the substrate may not be properly emulsified. Check enzyme integrity and ensure vigorous vortexing of the substrate solution. The detergent Triton X-100 can also be used to improve substrate solubility.[9]

  • Precipitation in Wells: The concentration of 2-propanol or substrate may be too high. Optimize the concentration or consider using a different solvent or emulsifying agent like gum arabic.[4]

References

Application Notes and Protocols for In Vivo Administration of Lauryl Palmitoleate in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl palmitoleate (B1233929), a wax ester formed from palmitoleic acid and lauryl alcohol, is a lipid molecule of interest for its potential therapeutic effects in metabolic and inflammatory diseases.[1][2] While direct in vivo studies on lauryl palmitoleate are limited, it is anticipated that upon administration, it is hydrolyzed to release palmitoleic acid, the biologically active component. Palmitoleic acid (C16:1 n-7) is a monounsaturated fatty acid that has demonstrated significant beneficial effects in various mouse models of metabolic disorders. These application notes are based on the existing research on palmitoleic acid and provide a framework for investigating the efficacy of this compound in vivo.

Palmitoleic acid has been shown to improve insulin (B600854) sensitivity, reduce hepatic steatosis (fatty liver), and exert anti-inflammatory effects.[3][4] It is considered a lipokine, a lipid hormone that can modulate metabolic processes in distant tissues.[5] These properties make this compound a promising candidate for further investigation in the context of type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and other inflammatory conditions.

Data Presentation

The following tables summarize the quantitative data from key studies on the in vivo administration of palmitoleic acid in various mouse models.

Table 1: Effects of Palmitoleic Acid on Metabolic Parameters in KK-Ay Diabetic Mice

ParameterControl GroupPalmitic Acid Group (300 mg/kg)Palmitoleic Acid Group (300 mg/kg)Outcome of Palmitoleic Acid AdministrationReference
Body Weight (g)46.5 ± 1.145.9 ± 1.043.1 ± 0.8Significant decrease in body weight gain.[3]
Liver Weight (g)2.9 ± 0.12.8 ± 0.12.4 ± 0.1Significant decrease in liver weight.[3]
Pancreas Weight (g)0.29 ± 0.020.30 ± 0.020.37 ± 0.02Significant increase in pancreas weight.[3]
Plasma Glucose (mg/dL)480 ± 35465 ± 38350 ± 29Amelioration of hyperglycemia.[3]
Plasma Insulin (ng/mL)25.8 ± 3.124.5 ± 2.915.1 ± 2.5Improved insulin sensitivity.[3]
Plasma Triglycerides (mg/dL)350 ± 40330 ± 35210 ± 25Significant decrease in plasma triglycerides.[3]
Hepatic Triglycerides (mg/g liver)85.1 ± 7.582.3 ± 7.155.4 ± 6.2*Significant decrease in hepatic triglyceride levels.[3]

*p < 0.05 compared with the control group. Data are presented as mean ± SE.

Table 2: Effects of Palmitoleic Acid on Gene Expression in KK-Ay Diabetic Mice

GeneTissueOutcome of Palmitoleic Acid AdministrationReference
TNFαWhite Adipose TissueMarkedly suppressed mRNA levels.[3][4]
ResistinWhite Adipose TissueMarkedly suppressed mRNA levels.[3][4]
SREBP-1LiverDown-regulated mRNA expression.[3][4]
FASLiverDown-regulated mRNA expression.[3][4]
SCD-1LiverDown-regulated mRNA expression.[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments involving the in vivo administration of this compound (or palmitoleic acid as its active form) in mouse models.

Protocol 1: Preparation and Oral Gavage of this compound

Objective: To prepare and administer this compound to mice via oral gavage.

Materials:

  • This compound

  • Vehicle (e.g., 1.5% w/w polyglycerol ester aqueous solution or corn oil)

  • Sterile microcentrifuge tubes

  • Vortex mixer and sonicator

  • Animal scale

  • Gavage needles (20-gauge, 1.5-inch, with a rounded ball tip for adult mice)[6]

  • 1 mL syringes

  • 70% ethanol

Procedure:

  • Preparation of Dosing Solution:

    • This compound is a wax ester and may require gentle warming to be in a liquid state for accurate measurement.[1]

    • Weigh the required amount of this compound.

    • Disperse the this compound in the chosen vehicle. For example, to prepare a 30 mg/mL solution for a 300 mg/kg dose in a 25g mouse (requiring 0.25 mL), add 300 mg of this compound to 10 mL of vehicle.

    • Vortex vigorously and sonicate until a homogenous suspension is achieved. Prepare fresh daily.

  • Oral Gavage Administration:

    • Weigh the mouse to determine the precise dosing volume (e.g., for a 300 mg/kg dose, a 25g mouse would receive 7.5 mg in a volume of 0.25 mL if the concentration is 30 mg/mL). The volume should not exceed 10 mL/kg body weight.[7][8]

    • Securely restrain the mouse by scruffing the neck to immobilize the head.[9]

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[7][8]

    • Gently insert the gavage needle into the esophagus and advance it to the predetermined depth. Do not force the needle.[7][9]

    • Slowly administer the this compound suspension.

    • Carefully withdraw the needle and return the mouse to its cage.

    • Monitor the mouse for any signs of distress.

Protocol 2: Insulin Tolerance Test (ITT)

Objective: To assess insulin sensitivity in mice treated with this compound.

Materials:

  • Humulin R (insulin)

  • Sterile 1X PBS

  • 1 cc syringes with 26G needles

  • Glucometer and glucose strips

  • 70% ethanol

Procedure:

  • Preparation:

    • Fast mice for 4-6 hours with free access to water.[10]

    • Weigh each mouse to calculate the insulin dose (typically 0.75-1.2 U/kg body weight).[10][11]

    • Prepare the insulin solution by diluting it in cold sterile 1X PBS.[10]

  • Procedure:

    • Take a baseline blood glucose reading (t=0) from the tail vein.[10]

    • Administer the calculated dose of insulin via intraperitoneal (IP) injection.[10][12]

    • Measure blood glucose at subsequent time points (e.g., 15, 30, 60, and 120 minutes) after the insulin injection.[10][13]

Protocol 3: Liver Histology with Oil Red O Staining

Objective: To visualize and quantify neutral lipid accumulation in the liver.

Materials:

  • Optimal Cutting Temperature (OCT) compound

  • Isopentane (B150273) and liquid nitrogen

  • 10% Formalin

  • Oil Red O staining solution

  • Mayer's Hematoxylin

  • Microscope

Procedure:

  • Tissue Preparation:

    • Euthanize the mouse and perfuse with PBS.

    • Excise the liver and embed a small piece in OCT compound.

    • Freeze the tissue block in isopentane cooled with liquid nitrogen.

    • Cut frozen sections (e.g., 10 µm) using a cryostat and mount on slides.

  • Staining:

    • Air dry the sections for at least 30 minutes.[14]

    • Fix the sections in 10% formalin for 10 minutes.[14]

    • Briefly rinse in 60% isopropanol.[14]

    • Stain with a working solution of Oil Red O for 15 minutes.[14]

    • Briefly rinse again in 60% isopropanol.[14]

    • Counterstain with Mayer's Hematoxylin for 1-3 minutes to visualize nuclei.[14][15]

    • Rinse with water and coverslip with an aqueous mounting medium.

  • Analysis:

    • Image the stained sections using a light microscope.

    • Neutral lipids will appear as red droplets.

    • Quantify the stained area using image analysis software.[16]

Protocol 4: Quantitative PCR (qPCR) for Gene Expression in Adipose Tissue

Objective: To measure the mRNA levels of target genes in adipose tissue.

Materials:

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target and reference genes

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Excise adipose tissue (e.g., mesenteric or epididymal) and immediately freeze in liquid nitrogen.[17]

    • Homogenize the tissue and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.[17]

    • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.[18]

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mixture containing cDNA, primers, and master mix.

    • Run the qPCR reaction using a standard thermal cycling protocol.

    • Analyze the data using the ΔΔCt method, normalizing the expression of target genes to a stable reference gene (e.g., TATA-binding protein).[19]

Visualization of Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by palmitoleic acid, the active form of this compound.

Palmitoleic_Acid_Metabolic_Signaling cluster_liver Liver cluster_adipose Adipose Tissue PA Palmitoleic Acid (from this compound) SIRT3 SIRT3 Expression PA->SIRT3 Down-regulates Lipogenesis Hepatic Lipogenesis (SREBP-1, FAS, SCD-1) PA->Lipogenesis Down-regulates Akt Akt Phosphorylation PA->Akt Increases TNFa TNFα Expression PA->TNFa Suppresses Resistin Resistin Expression PA->Resistin Suppresses Gluconeogenesis Hepatic Gluconeogenesis SIRT3->Gluconeogenesis Inhibits Insulin_Sensitivity_Liver Insulin Sensitivity Akt->Insulin_Sensitivity_Liver Promotes Inflammation_Adipose Inflammation Palmitoleic_Acid_Anti_Inflammatory_Signaling PA Palmitoleic Acid TLR4 TLR4 PA->TLR4 Reduces Signaling PPAR PPARs (e.g., PPARα/δ) PA->PPAR Activates NFkB NF-κB TLR4->NFkB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNFα, IL-6) NFkB->Pro_inflammatory_Cytokines Induces Expression Anti_inflammatory_Genes Anti-inflammatory & Cardioprotective Genes PPAR->Anti_inflammatory_Genes Induces Expression Experimental_Workflow cluster_analysis Endpoint Analyses start Start: Mouse Model of Metabolic Disease (e.g., High-Fat Diet-induced Obesity) treatment Daily Oral Gavage: - Vehicle Control - this compound start->treatment monitoring Monitor Body Weight & Food Intake treatment->monitoring During Treatment Period itt Perform Insulin Tolerance Test (ITT) monitoring->itt Towards End of Treatment euthanasia Euthanasia & Tissue Collection itt->euthanasia blood Blood Analysis: - Glucose - Insulin - Lipids euthanasia->blood liver Liver Analysis: - Weight - Histology (Oil Red O) - Gene Expression (qPCR) euthanasia->liver adipose Adipose Tissue Analysis: - Weight - Gene Expression (qPCR) euthanasia->adipose end Data Analysis & Conclusion blood->end liver->end adipose->end

References

Application Notes and Protocols: The Effect of Lauryl Palmitoleate on Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl palmitoleate (B1233929), a wax ester composed of lauryl alcohol and the monounsaturated fatty acid palmitoleic acid, is a molecule of interest in various fields of biomedical research and drug development. While direct studies on lauryl palmitoleate are emerging, its biological effects are hypothesized to be largely mediated by its hydrolysis into its constituent parts, particularly palmitoleic acid. Palmitoleic acid is a known lipokine that influences a variety of cellular processes, including lipid metabolism, inflammation, and insulin (B600854) sensitivity, primarily through the modulation of gene expression. These application notes provide a comprehensive overview of the effects of this compound, presumed to act via palmitoleic acid, on key signaling pathways and target genes, along with detailed protocols for in vitro analysis.

Key Signaling Pathways Modulated by Palmitoleate

Palmitoleic acid has been shown to influence several key signaling pathways that regulate gene expression. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Pathway

PPARα is a nuclear receptor that plays a central role in the regulation of lipid metabolism. Fatty acids and their derivatives can act as ligands for PPARα, leading to its activation and the subsequent transcription of target genes involved in fatty acid oxidation. Studies have shown that trans-palmitoleic acid can modestly increase PPARα activity at low concentrations.[1]

Sirtuin 1 (SIRT1) Pathway

SIRT1 is a NAD+-dependent deacetylase that is a key regulator of cellular metabolism and stress responses. It can be activated by various stimuli, including certain fatty acids. High concentrations of trans-palmitoleate have been observed to significantly increase the mRNA expression of SIRT1 in hepatocytes.[1]

Quantitative Analysis of Gene Expression Changes

The following tables summarize the quantitative effects of palmitoleic acid on the expression of key target genes, as reported in the literature. It is important to note that the delivery and metabolism of this compound may result in different effective concentrations of palmitoleic acid at the cellular level.

Table 1: Effect of Palmitoleic Acid on SIRT1 and PPARα Gene Expression

Cell LineTreatmentConcentrationChange in Gene ExpressionReference
HepG2trans-Palmitoleic Acid1.5 mMSIRT1 mRNA increased significantly[1]
HepG2trans-Palmitoleic AcidLower concentrationsNo effect on SIRT1 expression[1]
HEK293Ttrans-Palmitoleic Acid0.1 mMPPARα transcriptional activity significantly increased[1]
HEK293Ttrans-Palmitoleic AcidHigher concentrationsNo significant effect on PPARα activity

Table 2: Effect of Palmitoleic Acid on Genes Involved in Lipogenesis

Organism/Cell LineTreatmentGeneChange in Gene ExpressionReference
Obese MicePalmitoleic Acid SupplementationFasn, Acc1Reduced expression in adipose tissue
Obese MicePalmitoleic Acid SupplementationLpl, Fabp4, Glut-4Partially modulated expression
Obese MicePalmitoleic Acid SupplementationAtgl, HslPartially modulated expression

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound on gene expression in cultured cells.

Protocol 1: Cell Culture and Treatment with this compound

This protocol describes the preparation of this compound for cell treatment. As this compound is a wax ester, its delivery to cells in culture requires careful preparation to ensure bioavailability. A common method for delivering lipids to cells is by complexing them with bovine serum albumin (BSA).

Materials:

  • This compound

  • Ethanol (B145695) (100%, sterile)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Cell line of interest (e.g., HepG2, 3T3-L1)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% ethanol to make a concentrated stock solution (e.g., 100 mM).

    • Store the stock solution at -20°C.

  • Preparation of this compound-BSA Complex:

    • Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free cell culture medium.

    • Warm the BSA solution to 37°C.

    • Slowly add the this compound stock solution to the warm BSA solution while gently vortexing to achieve the desired final concentration. The molar ratio of this compound to BSA should be optimized, but a starting point of 5:1 can be used.

    • Incubate the this compound-BSA complex at 37°C for 30-60 minutes to allow for binding.

    • Sterile-filter the final complex using a 0.22 µm filter.

  • Cell Seeding and Treatment:

    • Seed the cells in appropriate culture plates and allow them to reach 70-80% confluency.

    • Aspirate the culture medium and wash the cells once with sterile PBS.

    • Add the serum-free medium containing the this compound-BSA complex to the cells.

    • Include a vehicle control (medium with BSA-ethanol complex without this compound).

    • Incubate the cells for the desired time points (e.g., 6, 12, 24 hours).

Protocol 2: RNA Isolation and Purification

This protocol outlines the extraction of total RNA from cultured cells using a TRIzol-based method.

Materials:

Procedure:

  • Cell Lysis:

    • Aspirate the treatment medium from the cells.

    • Add 1 mL of TRIzol® reagent directly to the culture dish (for a 60 mm dish).

    • Incubate for 5 minutes at room temperature to lyse the cells.

  • Phase Separation:

    • Transfer the lysate to a microcentrifuge tube.

    • Add 0.2 mL of chloroform per 1 mL of TRIzol® reagent.

    • Shake vigorously for 15 seconds and incubate at room temperature for 3 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a new tube.

    • Add 0.5 mL of isopropanol per 1 mL of TRIzol® reagent used.

    • Incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash and Resuspension:

    • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Air-dry the pellet for 5-10 minutes.

    • Resuspend the RNA in an appropriate volume of RNase-free water.

Protocol 3: Quantitative Real-Time PCR (qPCR)

This protocol describes the analysis of gene expression using a two-step RT-qPCR method with SYBR Green detection.

Materials:

  • Isolated total RNA

  • Reverse transcriptase kit

  • SYBR Green qPCR master mix

  • Gene-specific primers (forward and reverse)

  • qPCR instrument

Procedure:

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize cDNA from the isolated RNA using a reverse transcriptase kit according to the manufacturer's instructions.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the gene of interest, and cDNA template.

    • Include a no-template control and a reference gene (e.g., GAPDH, β-actin) for normalization.

  • qPCR Amplification and Data Analysis:

    • Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Protocol 4: PPARα Luciferase Reporter Assay

This protocol is for measuring the transcriptional activity of PPARα in response to this compound treatment.

Materials:

  • HEK293T or other suitable cell line

  • PPARα expression vector

  • PPRE (Peroxisome Proliferator Response Element)-luciferase reporter vector

  • Transfection reagent

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • Seed HEK293T cells in a 96-well plate.

    • Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent.

  • Cell Treatment:

    • After 24 hours of transfection, treat the cells with various concentrations of the this compound-BSA complex.

    • Include a positive control (e.g., a known PPARα agonist like fenofibrate) and a vehicle control.

  • Luciferase Assay:

    • After 24-48 hours of treatment, lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer.

    • Normalize the luciferase activity to a co-transfected control vector (e.g., Renilla luciferase) or to total protein concentration.

Visualizations

Lauryl_Palmitoleate_Action cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Uptake Palmitoleic Acid Palmitoleic Acid Hydrolysis->Palmitoleic Acid Lauryl Alcohol Lauryl Alcohol Hydrolysis->Lauryl Alcohol PPARα PPARα Palmitoleic Acid->PPARα Activates SIRT1 SIRT1 Palmitoleic Acid->SIRT1 Activates Gene Expression Gene Expression PPARα->Gene Expression Regulates SIRT1->Gene Expression Regulates

Caption: Proposed mechanism of this compound action on gene expression.

Gene_Expression_Workflow A Cell Culture & Treatment (this compound) B RNA Isolation A->B C cDNA Synthesis (Reverse Transcription) B->C D Quantitative PCR (qPCR) C->D E Data Analysis (Relative Gene Expression) D->E

Caption: Experimental workflow for gene expression analysis.

PPARa_Signaling_Pathway Palmitoleic Acid Palmitoleic Acid PPARα PPARα Palmitoleic Acid->PPARα Binds & Activates RXR RXR PPARα->RXR Heterodimerizes with PPRE PPRE (DNA) RXR->PPRE Binds to Target Genes Target Genes PPRE->Target Genes Promotes Transcription of Lipid Metabolism Lipid Metabolism Target Genes->Lipid Metabolism Regulates

References

Application Notes and Protocols for Cell-Based Bioactivity Testing of Lauryl Palmitoleate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lauryl palmitoleate (B1233929) is a wax ester formed from lauryl alcohol and palmitoleic acid.[1] Palmitoleic acid, an omega-7 monounsaturated fatty acid, is recognized as a lipokine with potential anti-inflammatory, antioxidant, and metabolic regulatory properties.[2][3][4] It has been shown to have beneficial effects on skin barrier function and may play a role in modulating cellular signaling pathways.[5] These application notes provide detailed protocols for a panel of cell-based assays to characterize the bioactivity of lauryl palmitoleate for researchers in drug discovery and life sciences.

Workflow for Bioactivity Screening

The following diagram outlines a general workflow for assessing the bioactivity of a test compound like this compound.

G cluster_prep Preparation cluster_screen Primary Screening cluster_assays Bioactivity Assays (Non-Toxic Concentrations) cluster_analysis Analysis A Prepare this compound Stock Solution (e.g., in DMSO or Ethanol) C Cell Viability / Cytotoxicity Assay (MTT/XTT) Determine Non-Toxic Concentration Range A->C B Culture Selected Cell Lines (e.g., Macrophages, Keratinocytes) B->C D Anti-Inflammatory Assays (NF-κB, MAPK, Cytokines) C->D Proceed with non-toxic doses E Antioxidant Capacity Assays (TAC, MDA) C->E F SIRT1 Activation Assay C->F G Skin Health Assays (Collagen, Hyaluronan) C->G H Data Analysis & Interpretation D->H E->H F->H G->H I Mechanism of Action Studies H->I

Caption: General experimental workflow for this compound bioactivity testing.

Application Note 1: Assessment of Cytotoxicity

Objective: To determine the concentration range at which this compound is non-toxic to cells, establishing appropriate doses for subsequent bioactivity assays. The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Seed cells (e.g., RAW 264.7 macrophages or HaCaT keratinocytes) in a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound (e.g., 100 mM in sterile DMSO).

    • Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 1 µM to 200 µM. Ensure the final DMSO concentration is ≤0.1% in all wells to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation:

    • Incubate the plate for 24 or 48 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation

This compound (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Control)1.25 ± 0.08100
11.23 ± 0.0798.4
101.21 ± 0.0996.8
501.18 ± 0.0694.4
1001.15 ± 0.0892.0
2000.85 ± 0.1168.0

Table 1: Example data for the effect of this compound on cell viability after 24 hours.

Application Note 2: Anti-Inflammatory Activity

Objective: To evaluate the anti-inflammatory potential of this compound by measuring its effect on key inflammatory signaling pathways, such as NF-κB and MAPK, and the production of pro-inflammatory cytokines. Palmitoleic acid has been shown to possess anti-inflammatory properties by inhibiting these pathways.

Protocol 2.1: NF-κB Nuclear Translocation Assay
  • Cell Seeding and Treatment:

    • Seed RAW 264.7 macrophages on sterile coverslips in a 24-well plate.

    • After 24 hours, pre-treat the cells with non-toxic concentrations of this compound (e.g., 10, 50 µM) for 2 hours.

    • Induce inflammation by adding Lipopolysaccharide (LPS) (1 µg/mL) for 1 hour.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.

    • Incubate with a primary antibody against NF-κB p65 (1:200 dilution) overnight at 4°C.

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides.

    • Visualize using a fluorescence microscope. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

NF-κB Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB->IkB Bound/ Inactive NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates LP This compound LP->IKK Inhibits DNA κB DNA Site NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Induces Transcription LPS LPS LPS->TLR4

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.

Protocol 2.2: MAPK Phosphorylation Assay (Western Blot)
  • Cell Lysis:

    • Seed cells in a 6-well plate. Treat with this compound and/or LPS as described in Protocol 2.1.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Collect lysates and determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against phosphorylated p38, ERK1/2, and JNK, as well as total p38, ERK1/2, and JNK (1:1000 dilution) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

MAPK Signaling Pathway

G Stimuli Stress / LPS MAP3K MAPKKK (e.g., TAK1) Stimuli->MAP3K MAP2K_p38 MKK3/6 MAP3K->MAP2K_p38 P MAP2K_JNK MKK4/7 MAP3K->MAP2K_JNK P p38 p38 MAP2K_p38->p38 P JNK JNK MAP2K_JNK->JNK P Transcription Transcription Factors (e.g., AP-1) p38->Transcription JNK->Transcription Response Inflammatory Response Transcription->Response LP This compound LP->MAP3K Inhibits

Caption: Overview of the p38 and JNK MAPK signaling pathways. "P" denotes phosphorylation.

Data Presentation

Treatmentp-p38/total p38 (Fold Change)TNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
Control1.050 ± 825 ± 5
LPS (1 µg/mL)5.21250 ± 110850 ± 75
LPS + LP (10 µM)4.1980 ± 95650 ± 60
LPS + LP (50 µM)2.3450 ± 50310 ± 40

Table 2: Example data showing the inhibitory effect of this compound (LP) on LPS-induced p38 phosphorylation and cytokine production.

Application Note 3: Antioxidant Capacity

Objective: To determine if this compound can protect cells from oxidative stress. This can be assessed by measuring the total antioxidant capacity (TAC) and the levels of malondialdehyde (MDA), a marker of lipid peroxidation. Palmitoleic acid has demonstrated antioxidant properties in cardiomyocytes.

Experimental Protocol: Cellular Antioxidant Assays

  • Cell Seeding and Treatment:

    • Seed cells (e.g., HepG2) in a 6-well plate.

    • Pre-treat cells with this compound (10, 50 µM) for 12-24 hours.

    • Induce oxidative stress by adding H₂O₂ (e.g., 200 µM) for 4 hours.

  • Cell Lysate Preparation:

    • Wash cells with ice-cold PBS and scrape into lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration.

  • Total Antioxidant Capacity (TAC) Assay:

    • Use a commercial TAC assay kit (e.g., based on the FRAP or CUPRAC method).

    • Follow the manufacturer's instructions, adding a small volume of cell lysate to the reaction mixture.

    • Measure the absorbance change at the specified wavelength (e.g., 595 nm for FRAP).

    • Calculate the TAC relative to a standard curve (e.g., Trolox).

  • Malondialdehyde (MDA) Assay:

    • Use a commercial MDA assay kit (e.g., based on the TBARS method).

    • Add cell lysate to the reaction mixture containing thiobarbituric acid.

    • Incubate at 95°C for 60 minutes.

    • Measure the absorbance of the resulting pink-colored product at ~532 nm.

    • Calculate MDA concentration relative to a standard curve.

Data Presentation

TreatmentTAC (µM Trolox Eq./mg protein)MDA (nmol/mg protein)
Control15.2 ± 1.80.8 ± 0.1
H₂O₂ (200 µM)8.5 ± 1.12.5 ± 0.3
H₂O₂ + LP (10 µM)11.3 ± 1.51.7 ± 0.2
H₂O₂ + LP (50 µM)14.1 ± 1.61.1 ± 0.1

Table 3: Example data for the protective effect of this compound (LP) against H₂O₂-induced oxidative stress.

Application Note 4: SIRT1 Activation

Objective: To investigate whether this compound can activate Sirtuin 1 (SIRT1), a key regulator of metabolism and cellular stress responses. The activation of SIRT1 is implicated in various health benefits.

Experimental Protocol: Fluorometric SIRT1 Activity Assay

This protocol is based on commercially available kits.

  • Nuclear Extract Preparation:

    • Culture cells (e.g., HEK293T) and treat with this compound (10, 50 µM) for 24 hours.

    • Harvest cells and prepare nuclear extracts using a nuclear extraction kit.

    • Alternatively, immunoprecipitate SIRT1 from whole-cell lysates using an anti-SIRT1 antibody.

  • SIRT1 Activity Assay:

    • Use a fluorometric SIRT1 assay kit. These kits typically use a substrate peptide that contains an acetylated lysine (B10760008) residue.

    • In a 96-well plate, add the nuclear extract or immunoprecipitated SIRT1.

    • Add the SIRT1 substrate and NAD⁺ to initiate the deacetylation reaction.

    • Incubate for 45-60 minutes at 37°C.

    • Add the developer solution, which cleaves the deacetylated substrate to release a fluorescent group.

    • Incubate for 15-30 minutes at 37°C.

  • Data Acquisition:

    • Measure fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 340/440 nm).

    • Include a known SIRT1 activator (e.g., Resveratrol) as a positive control.

Data Presentation

TreatmentRelative Fluorescence Units (RFU) (Mean ± SD)SIRT1 Activity (Fold Change)
Control850 ± 701.0
This compound (10 µM)1020 ± 851.2
This compound (50 µM)1450 ± 1101.7
Resveratrol (100 µM)1980 ± 1502.3

Table 4: Example data showing the effect of this compound on SIRT1 deacetylase activity.

References

Troubleshooting & Optimization

Improving the stability of lauryl palmitoleate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability challenges with lauryl palmitoleate (B1233929) in solution.

Troubleshooting Guide

Issue 1: Precipitation or Cloudiness of Lauryl Palmitoleate in Solution

Question: My this compound solution has become cloudy or has formed a precipitate. What are the possible causes and how can I resolve this?

Answer:

Precipitation or cloudiness of this compound in solution can be attributed to several factors, primarily related to its solubility and the storage conditions of the solution.

Possible Causes:

  • Low Temperature: this compound, being a wax ester, can solidify or precipitate out of solution at lower temperatures. The melting point of wax esters is influenced by the chain lengths of the constituent fatty acid and fatty alcohol, as well as the degree of unsaturation.[1][2][3] Unsaturated wax esters generally have lower melting points than their saturated counterparts.[2][3]

  • Solvent Incompatibility: The solubility of this compound is dependent on the polarity of the solvent. It is expected to have better solubility in non-polar organic solvents.

  • High Concentration: Exceeding the solubility limit of this compound in a given solvent at a specific temperature will lead to precipitation.

Troubleshooting Steps:

  • Temperature Adjustment: Gently warm the solution in a water bath to see if the precipitate redissolves. This indicates a temperature-related solubility issue. Determine the optimal storage temperature for your specific solvent and concentration.

  • Solvent Selection: If precipitation persists, consider using a more appropriate solvent. Non-polar solvents are generally better for dissolving lipids like this compound.

  • Concentration Reduction: If the issue continues, you may need to reduce the concentration of this compound in your solution.

  • Co-solvents: The addition of a co-solvent might improve the overall solubility of this compound.

G

Caption: Troubleshooting workflow for this compound precipitation.

Issue 2: Chemical Degradation of this compound in Solution

Question: I suspect my this compound is degrading in solution. What are the likely degradation pathways and how can I mitigate them?

Answer:

The primary chemical degradation pathways for this compound, an unsaturated wax ester, are hydrolysis and oxidation.

1. Hydrolysis:

  • Description: The ester bond in this compound can be cleaved by water, a reaction known as hydrolysis, to yield lauryl alcohol and palmitoleic acid. This reaction can be catalyzed by acids or bases.

  • Mitigation:

    • pH Control: Maintaining a neutral pH is generally favorable for the stability of wax esters, as the equilibrium between synthesis and hydrolysis tends to favor ester formation at this pH.[4] Both acidic and alkaline conditions can accelerate hydrolysis.[5][6][7]

    • Moisture Control: Minimize the exposure of your solution to water. Use anhydrous solvents and store the solution in a tightly sealed container in a dry environment.

2. Oxidation:

  • Description: The double bond in the palmitoleate moiety of this compound is susceptible to oxidation. This can be initiated by exposure to air (oxygen), light, and trace metal ions. Oxidation can lead to the formation of various degradation products, including peroxides, aldehydes, and ketones, which can alter the properties and activity of your formulation.

  • Mitigation:

    • Inert Atmosphere: Store the solution under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

    • Light Protection: Store the solution in amber-colored vials or protect it from light to prevent photo-oxidation.

    • Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT) or alpha-tocopherol, can help to prevent oxidative degradation.[8]

    • Chelating Agents: If metal ion catalysis is a concern, consider adding a chelating agent like EDTA to sequester metal ions.

G

Caption: Key degradation pathways for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

Q2: How should I store my this compound solutions to ensure stability?

A2: To maximize stability, solutions of this compound should be stored in a cool, dark, and dry place. Use amber-colored vials to protect from light and ensure the container is tightly sealed to prevent solvent evaporation and exposure to moisture and air. For long-term storage, refrigeration may be appropriate, but you should first confirm that the this compound will not precipitate at the storage temperature. Storing under an inert atmosphere (e.g., nitrogen) is also recommended to prevent oxidation.

Q3: At what pH is this compound most stable?

A3: For wax esters like this compound, a neutral pH is generally recommended to minimize the rate of hydrolysis.[4] Both acidic and basic conditions can catalyze the breakdown of the ester bond.

Q4: Can I heat a solution of this compound to aid dissolution?

A4: Gentle heating can be used to aid the dissolution of this compound. However, prolonged exposure to high temperatures can accelerate degradation, particularly oxidation. It is advisable to use the lowest effective temperature for the shortest possible time. Studies on the thermal degradation of fatty acids suggest that significant degradation can occur at temperatures above 140°C.[9][10]

Q5: How can I check if my this compound has degraded?

A5: Degradation can be assessed using various analytical techniques. Thin-layer chromatography (TLC) can be a simple method to qualitatively check for the appearance of degradation products (e.g., lauryl alcohol and palmitoleic acid). For quantitative analysis, techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be employed to measure the concentration of intact this compound and its degradation products.

Data Presentation

Table 1: Illustrative Solubility of this compound in Common Solvents at 25°C

SolventPolarity IndexExpected Solubility
Hexane (B92381)0.1High
Chloroform4.1High
Ethyl Acetate (B1210297)4.4Moderate
Acetone5.1Low to Moderate
Ethanol5.2Low
Water10.2Very Low

Note: This table provides expected solubility based on the properties of similar lipids. Actual solubility should be determined experimentally.

Table 2: Factors Influencing this compound Stability

FactorEffect on StabilityRecommendation
Temperature High temperatures accelerate degradation.Store at controlled room temperature or refrigerated (if no precipitation occurs). Avoid excessive heat.
pH Acidic or basic pH increases hydrolysis.Maintain a neutral pH.
Light Promotes photo-oxidation.Store in amber vials or in the dark.
Oxygen Leads to oxidative degradation.Store under an inert atmosphere (e.g., nitrogen).
Moisture Promotes hydrolysis.Use anhydrous solvents and store in tightly sealed containers.

Experimental Protocols

Protocol 1: Determination of this compound Hydrolysis by Gas Chromatography (GC)

Objective: To quantify the extent of hydrolysis of this compound in a solution by measuring the formation of lauryl alcohol.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the desired solvent.

    • Prepare a series of standards for lauryl alcohol and an internal standard (e.g., tetradecanol) in the same solvent.

    • Incubate the this compound solution under the desired experimental conditions (e.g., different pH values, temperatures).

    • At specified time points, withdraw an aliquot of the sample solution.

  • Derivatization (if necessary):

    • Depending on the GC column and detector, derivatization of the alcohol to a more volatile ester or ether may be necessary. A common method is silylation using BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide).

  • GC Analysis:

    • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

    • Column: A non-polar or medium-polarity capillary column suitable for lipid analysis (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Detector Temperature: 300°C.

    • Carrier Gas: Helium or Hydrogen.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of the lauryl alcohol standard to the internal standard against the concentration of the lauryl alcohol standard.

    • Calculate the concentration of lauryl alcohol in the experimental samples using the calibration curve. The extent of hydrolysis is determined by the amount of lauryl alcohol formed.

G

Caption: Workflow for determining this compound hydrolysis via GC.

Protocol 2: Assessment of this compound Oxidation by UV-Vis Spectroscopy

Objective: To monitor the oxidative stability of this compound by measuring the formation of conjugated dienes.

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound in a UV-transparent solvent (e.g., hexane or isooctane).

    • Expose the solution to conditions that may induce oxidation (e.g., air, elevated temperature, UV light).

  • UV-Vis Analysis:

    • Instrument: UV-Vis Spectrophotometer.

    • Wavelength Scan: Scan the absorbance of the solution from 220 nm to 300 nm at regular time intervals.

    • Measurement: The formation of conjugated dienes, an early indicator of oxidation, results in an increase in absorbance around 232-234 nm.

  • Data Analysis:

    • Plot the absorbance at the wavelength of maximum absorption (λmax) for conjugated dienes against time.

    • An increase in absorbance over time indicates oxidative degradation. The rate of increase can be used to compare the stability of this compound under different conditions or in the presence of various antioxidants.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should always conduct their own experiments to determine the optimal conditions for their specific applications.

References

Preventing lauryl palmitoleate precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lauryl palmitoleate (B1233929). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent issues related to the precipitation of lauryl palmitoleate in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a wax ester, which is a type of fatty acid ester.[1] It is formed from the formal condensation of palmitoleic acid (a monounsaturated fatty acid) and lauryl alcohol (dodecanol).[2] Like other long-chain fatty acid esters, it is highly lipophilic, meaning it has very low solubility in water and aqueous solutions like cell culture media.[3]

Q2: Why does this compound precipitate in my experimental media?

Precipitation of this compound is primarily due to its low aqueous solubility.[4] When a concentrated stock solution (usually in an organic solvent) is added to an aqueous medium, the this compound molecules can rapidly come out of solution if their concentration exceeds their solubility limit in the new environment. This can be influenced by several factors including final concentration, mixing technique, temperature, and interactions with other media components.[5]

Q3: Is it possible to dissolve this compound directly in aqueous media?

It is not recommended to dissolve this compound or similar lipids directly in aqueous buffers or media.[5] Due to their lipophilic nature, they will not dissolve effectively and are highly likely to precipitate immediately.[5] The standard and recommended procedure involves first dissolving the lipid in a suitable organic solvent to create a concentrated stock solution.[4][5]

Q4: What is the role of Bovine Serum Albumin (BSA) in preventing precipitation?

Fatty acid-free BSA is commonly used as a carrier protein to increase the solubility of fatty acids and their esters in cell culture media.[3][4] BSA binds to the lipid molecules, forming a complex that is more soluble in the aqueous environment. This not only prevents precipitation but also facilitates the delivery of the lipid to cells in a more physiologically relevant manner.[3] The molar ratio of this compound to BSA is a critical parameter to control for effective solubilization.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter with this compound precipitation.

IssuePotential CauseRecommended Solution
Precipitation occurs immediately upon adding the stock solution to the media. 1. High Final Concentration: The target concentration of this compound in the media is too high, exceeding its solubility limit.[5]Reduce the final concentration of this compound. For many lipids, the effective concentration in aqueous solutions is in the low micromolar (µM) range.[5]
2. Inadequate Mixing: Pipetting the stock solution directly into the media without sufficient agitation causes localized high concentrations, leading to immediate precipitation.[5]Add the stock solution dropwise into the vortexing or rapidly stirring media. This rapid dilution helps to prevent the formation of aggregates.[5]
3. Temperature Shock: Adding a cold stock solution to warmer media or vice-versa can decrease solubility.Gently pre-warm your aqueous media to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.[4][5]
The solution becomes cloudy or hazy over time. 1. Aggregate Formation: Even without visible precipitation, this compound can form small aggregates that scatter light and cause cloudiness.[5]Use a carrier protein like fatty acid-free BSA to form a soluble complex.[3][4] Ensure the correct this compound-to-BSA molar ratio is used.
2. Interaction with Media Components: Salts, proteins, or other supplements in the cell culture medium can interact with this compound, reducing its solubility and causing it to come out of solution.[5]Prepare the this compound-BSA complex in a simple buffer (like PBS) or serum-free media first, and then add this complex to your complete cell culture medium.
3. Incorrect pH or Ionic Strength: The specific pH and salt concentration of your buffer can influence the solubility of the lipid.[5]Check if the pH and ionic strength of your media are within the optimal range for your experiment and consider if adjustments are needed, while being mindful of cellular health.
Inconsistent experimental results. 1. Loss of Compound: The compound may be precipitating out of solution and adhering to the walls of tubes and flasks, leading to a lower effective concentration.[3]Visually inspect all vessels for any film or precipitate. Consider using low-adhesion plasticware. The use of BSA can also mitigate this issue.
2. Compound Degradation: Improper storage of stock solutions can lead to the degradation of this compound.[6]Store stock solutions at -20°C or lower in tightly sealed vials to prevent solvent evaporation and degradation.[5][6] Avoid repeated freeze-thaw cycles.[6]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₂₈H₅₄O₂[2][7]
Molecular Weight 422.7 g/mol [2]
IUPAC Name dodecyl (Z)-hexadec-9-enoate[2]
Synonyms dodecyl 9Z-hexadecenoate, Palmitoleic acid lauryl ester[2][8]
Physical State Assumed to be a waxy solid or liquid at room temperature[1][9]
Aqueous Solubility Very low (inferred from similar lipids)[5][10]
Table 2: Recommended Starting Conditions for Solubilization
ParameterRecommended ValueNotes
Organic Solvent for Stock Ethanol (B145695) or DMSOEnsure the final solvent concentration in media is non-toxic to cells (typically <0.5% for DMSO, <0.1% for ethanol).[3][4]
Stock Solution Concentration 10-50 mMA higher stock concentration allows for smaller volumes to be added to the media, minimizing solvent effects.
Fatty Acid-Free BSA 5-10% (w/v) solutionPrepare in saline or serum-free media.
This compound : BSA Molar Ratio 2:1 to 6:1The optimal ratio may need to be determined empirically. A higher ratio increases the amount of unbound fatty acid ester.[4]
Incubation Temperature 37°CThis temperature helps with the complexation of the lipid to BSA.[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes how to prepare a 20 mM stock solution of this compound in ethanol.

Materials:

  • This compound

  • Anhydrous Ethanol (≥99.5%)

  • Sterile, conical-bottom tube

  • Vortex mixer

  • Water bath sonicator

Methodology:

  • Weighing: Accurately weigh the desired amount of this compound in a sterile tube. For 1 mL of a 20 mM solution, you will need 8.45 mg (Molecular Weight 422.7 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous ethanol to the tube.

  • Mixing: Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

  • Sonication (if necessary): If the solution is not clear, place it in a bath sonicator for 5-10 minutes, or until the solution is completely clear.[5]

  • Storage: Store the stock solution in a tightly sealed vial at -20°C to prevent evaporation and degradation.[5][6] This stock is now ready for dilution into media or for complexing with BSA.

Protocol 2: Preparation of BSA-Complexed this compound for Cell Culture

This protocol describes how to prepare a working solution of this compound complexed with fatty acid-free BSA for use in cell culture media.

Materials:

  • This compound stock solution (from Protocol 1)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Serum-free cell culture medium or Phosphate Buffered Saline (PBS)

  • Sterile tubes and filters (0.22 µm)

  • 37°C water bath or incubator

Methodology:

  • Prepare BSA Solution: Prepare a 10% (w/v) BSA solution by dissolving fatty acid-free BSA in serum-free medium or PBS. Warm to 37°C to aid dissolution and sterile filter the final solution.[4]

  • Pre-warm Media: Gently warm an aliquot of your BSA solution to 37°C.[4]

  • Dilution and Addition: While gently swirling or vortexing the BSA solution, slowly add the required volume of the this compound stock solution (from Protocol 1) to achieve the desired final molar ratio and concentration.

  • Complexation: Incubate the mixture in a shaking water bath at 37°C for at least 30-60 minutes to allow for the this compound to complex with the BSA.[4] The solution should be clear.

  • Final Dilution: This BSA-complexed solution can now be added to your complete cell culture medium to achieve the final desired experimental concentration.

  • Control: Always prepare a vehicle control using the same concentration of BSA and organic solvent that is present in your final experimental condition.[3]

Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (BSA Complex) weigh 1. Weigh this compound add_solvent 2. Add Organic Solvent (e.g., Ethanol) weigh->add_solvent vortex 3. Vortex Vigorously add_solvent->vortex sonicate 4. Sonicate if Needed (until clear) vortex->sonicate store 5. Store at -20°C sonicate->store add_stock B. Add Stock to Vortexing BSA Solution store->add_stock Use Stock prep_bsa A. Prepare & Warm Fatty Acid-Free BSA Solution prep_bsa->add_stock incubate C. Incubate at 37°C (for complexation) add_stock->incubate final_dilution D. Add to Final Culture Medium incubate->final_dilution G start Precipitate Observed in Media? cause1 Potential Cause: High Final Concentration start->cause1 Yes cause2 Potential Cause: Poor Mixing Technique start->cause2 Yes cause3 Potential Cause: No Carrier Protein Used start->cause3 Yes cause4 Potential Cause: Media Component Interaction start->cause4 Yes end No Precipitate: Proceed with Experiment start->end No sol1 Solution: Lower the final concentration. Perform a dose-response curve. cause1->sol1 sol2 Solution: Add stock dropwise to vortexing media. Pre-warm media. cause2->sol2 sol3 Solution: Use fatty acid-free BSA. Optimize lipid:BSA molar ratio. cause3->sol3 sol4 Solution: Prepare lipid-BSA complex in serum-free media/PBS first. cause4->sol4

References

Technical Support Center: Lauryl Palmitoleate Quantification by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of lauryl palmitoleate (B1233929). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for lauryl palmitoleate in an LC-MS/MS experiment?

A: this compound (C28H54O2) has a molecular weight of 422.7 g/mol [1]. In positive ion mode mass spectrometry, you can expect to see the protonated molecule, [M+H]+, at m/z 423.7. Alternatively, forming an ammonium (B1175870) adduct, [M+NH4]+, at m/z 440.7 is a common strategy for enhancing the ionization of wax esters.

Upon collision-induced dissociation (CID), the ester bond is the most likely site of fragmentation. This typically results in a product ion corresponding to the protonated fatty acid portion of the molecule. For this compound, the fatty acid is palmitoleic acid (C16H30O2, molecular weight 254.4 g/mol ). Therefore, the expected major product ion would be the protonated palmitoleic acid at m/z 255.4.

Summary of Expected MRM Transitions:

Ionization ModePrecursor Ion (m/z)Product Ion (m/z)Description
Positive ESI/APCI423.7255.4[M+H]+ fragmenting to [Palmitoleic Acid+H]+
Positive ESI/APCI440.7255.4[M+NH4]+ fragmenting to [Palmitoleic Acid+H]+

Q2: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is more suitable for this compound?

A: this compound is a non-polar wax ester. While ESI can be used, especially with the formation of adducts like [M+NH4]+, APCI is often more efficient for non-polar and less basic molecules. APCI is generally a good choice for analyzing lipids of low to moderate polarity. The choice between ESI and APCI may also depend on the complexity of your sample matrix and the potential for matrix effects. It is advisable to test both ionization sources during method development to determine which provides the best sensitivity and signal-to-noise ratio for your specific application.

Q3: What is a suitable internal standard for the quantification of this compound?

A: An ideal internal standard should have similar chemical and physical properties to the analyte but be distinguishable by mass. For this compound, several options can be considered:

  • Stable Isotope-Labeled this compound: A 13C- or D-labeled version of this compound is the gold standard as it will have nearly identical extraction recovery and ionization efficiency.

  • Odd-Chain Wax Ester: A wax ester that is not naturally present in the sample, such as heptadecanoyl nonadecanoate (B1228766) (C17:0/C19:0), can be used.

  • Lauryl Palmitate: The saturated analog, lauryl palmitate, could be used if it is not present in the sample and its chromatographic separation from this compound is sufficient.

Q4: What are "matrix effects" and how can they affect my this compound quantification?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantification. In lipidomics, phospholipids (B1166683) are a common cause of matrix effects, particularly in ESI. To assess matrix effects, you can compare the signal of this compound in a pure solvent to its signal when spiked into an extract of a blank matrix.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Ionization 1. Switch from ESI to APCI, as APCI can be more effective for non-polar molecules. 2. If using ESI, add an ammonium salt (e.g., ammonium formate (B1220265) or acetate) to the mobile phase to promote the formation of [M+NH4]+ adducts. 3. Optimize source parameters such as capillary voltage, gas temperatures, and nebulizer pressure.
Suboptimal Fragmentation 1. Perform a product ion scan of the precursor ion (e.g., m/z 423.7 or 440.7) to confirm the presence of the expected product ion (m/z 255.4). 2. Optimize the collision energy to maximize the intensity of the product ion.
Analyte Degradation 1. Ensure samples are stored at -80°C and minimize freeze-thaw cycles. 2. Avoid prolonged exposure of samples to room temperature during preparation. 3. Check the pH of your solutions; extreme pH can cause hydrolysis of the ester bond.
Inefficient Extraction 1. Use a lipid extraction method suitable for non-polar lipids, such as a Folch or Bligh-Dyer extraction. 2. Ensure the organic solvent used for extraction (e.g., chloroform, hexane) is of high purity.
Issue 2: Poor Peak Shape and/or Inconsistent Retention Time

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate LC Column 1. Use a C18 or C8 reversed-phase column for the analysis of non-polar lipids. 2. Ensure the column is not degraded; check the manufacturer's recommendations for column lifetime and cleaning procedures.
Suboptimal Mobile Phase 1. For reversed-phase chromatography of wax esters, a mobile phase consisting of a mixture of a polar solvent (e.g., methanol, acetonitrile) and a less polar solvent (e.g., isopropanol, dichloromethane) is often used. 2. Ensure the mobile phase components are miscible and of high purity. 3. Optimize the gradient profile to ensure adequate separation and elution of this compound.
Sample Overload 1. Dilute the sample to avoid overloading the column. 2. If high concentrations are necessary, consider using a column with a larger internal diameter or a higher loading capacity.
Incompatibility of Injection Solvent 1. The solvent used to dissolve the final extract for injection should be compatible with the initial mobile phase conditions to ensure good peak shape. A high percentage of a strong, non-polar solvent in the injection volume can cause peak distortion.
Issue 3: High Variability in Quantitative Results

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Matrix Effects 1. Improve sample clean-up to remove interfering matrix components. Solid-phase extraction (SPE) can be an effective step. 2. Use a stable isotope-labeled internal standard to compensate for matrix effects. 3. Dilute the sample to reduce the concentration of interfering compounds.
Inconsistent Sample Preparation 1. Ensure precise and consistent pipetting of all reagents, standards, and samples. 2. Use a validated and standardized extraction protocol. 3. Ensure complete evaporation of solvents and consistent reconstitution of the final extract.
Instrument Instability 1. Check for fluctuations in the LC pump pressure and MS source stability. 2. Run system suitability tests with a standard solution to ensure the instrument is performing consistently.
Improper Calibration 1. Prepare a calibration curve with a sufficient number of points covering the expected concentration range of the analyte. 2. Use a matrix-matched calibration curve if significant matrix effects are observed.

Experimental Protocols

Protocol 1: this compound Extraction from Cell Culture
  • Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Scrape the cells in PBS and centrifuge to obtain a cell pellet.

  • Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., 13C-labeled this compound) to the cell pellet.

  • Lipid Extraction (Folch Method):

    • Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the cell pellet.

    • Vortex thoroughly for 15 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution and vortex again.

    • Centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a gentle stream of nitrogen.

    • Reconstitute the lipid extract in a suitable volume of a solvent compatible with the LC-MS analysis (e.g., 90:10 methanol:chloroform).

Protocol 2: Suggested LC-MS/MS Parameters for this compound Quantification
ParameterSuggested Setting
LC System UPLC/HPLC
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Formate in 90:10 Methanol:Water
Mobile Phase B 10 mM Ammonium Formate in 90:10 Isopropanol:Methanol
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18.1-20 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 50°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive ESI or APCI
MRM Transition Precursor: 440.7 m/z ([M+NH4]+), Product: 255.4 m/z
Source Temp. 400°C (APCI) / 150°C (ESI)
Gas Flow Optimize based on instrument manufacturer's recommendations

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Cell Pellet / Tissue is_add Add Internal Standard sample->is_add extraction Lipid Extraction (e.g., Folch) is_add->extraction dry_recon Dry & Reconstitute extraction->dry_recon lc_sep LC Separation (C18 Column) dry_recon->lc_sep ms_ion Ionization (ESI or APCI) lc_sep->ms_ion ms_frag MS/MS Fragmentation (MRM Mode) ms_ion->ms_frag detection Detection ms_frag->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for this compound quantification.

troubleshooting_low_signal cluster_ionization Ionization Issues cluster_ms_settings MS Settings cluster_sample_prep Sample Prep Issues start Low/No Signal for this compound check_source Optimize Source (ESI vs. APCI) start->check_source optimize_ce Optimize Collision Energy start->optimize_ce check_extraction Verify Extraction Efficiency start->check_extraction add_adduct Add Adduct Former (e.g., NH4+) check_source->add_adduct confirm_frag Confirm Fragment Ion optimize_ce->confirm_frag check_stability Assess Analyte Stability check_extraction->check_stability

Caption: Troubleshooting logic for low signal intensity.

References

Technical Support Center: Optimizing Lauryl Palmitoleate for Cell Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the use of lauryl palmitoleate (B1233929) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is lauryl palmitoleate and what is its expected biological role?

This compound is the lauryl ester of palmitoleic acid.[1][2] It is classified as a wax monoester.[2] While research on the ester form is specific, its biological activity is expected to be primarily mediated by its component fatty acid, palmitoleic acid, following cellular uptake and hydrolysis. Palmitoleic acid (a monounsaturated fatty acid) is recognized as a lipokine that can regulate metabolic processes.[3] Studies on palmitoleic acid have shown it can increase insulin (B600854) sensitivity, support β-cell proliferation, and exert anti-inflammatory and protective effects against the toxicity induced by saturated fatty acids like palmitic acid.[4]

Q2: How should I dissolve and prepare this compound for cell treatment?

Due to its high lipophilicity, this compound is poorly soluble in aqueous cell culture media. The standard and highly recommended method is to complex it with fatty acid-free Bovine Serum Albumin (BSA). This mimics the physiological transport of fatty acids in circulation and enhances solubility and delivery to cells. A stock solution can first be prepared in a solvent like ethanol (B145695) before conjugation with BSA.

Q3: What is the recommended starting concentration for my experiments?

The optimal concentration of this compound is highly dependent on the cell type and the specific biological question. It is crucial to perform a dose-response experiment to determine the ideal concentration for your model system. Based on studies with the active component, palmitoleic acid, concentrations can range from low micromolar (µM) to several hundred micromolar.

For context, in studies with related fatty acids:

  • Palmitoleate showed significant protection against palmitate-induced cytotoxicity at concentrations of 25 µM and greater.

  • High concentrations of palmitate, used to induce lipotoxicity, are often in the 250-500 µM range.

A sensible starting range for a dose-response curve could be from 10 µM to 200 µM.

Q4: What control groups should I include in my experiment?

Proper controls are critical for interpreting your results. The following should be included:

  • Untreated Control: Cells cultured in media without any treatment.

  • Vehicle Control: Cells treated with the BSA-complexing solution without this compound. This is essential to ensure that the vehicle itself (the BSA solution) does not affect the cells.

  • Positive Control (Optional): A compound with a known effect on your readout of interest.

Troubleshooting Guide

Q: My this compound solution is precipitating in the culture medium. What should I do?

A: Precipitation indicates that the compound's solubility limit has been exceeded.

  • Verify BSA Complexation: Ensure the this compound is properly conjugated to fatty acid-free BSA. The molar ratio of fatty acid to BSA is critical; ratios between 3:1 and 6:1 are often used. A detailed protocol is provided below.

  • Check Stock Solution: If using a solvent like ethanol to create the initial stock, make sure the final concentration of the solvent in the cell culture medium is very low (typically <0.1%) to avoid solvent-induced precipitation and cytotoxicity.

  • Reduce Concentration: You may be using a concentration that is too high. Try working with lower concentrations.

  • Incubation Temperature: When preparing the BSA complex, gentle warming to 37°C can aid solubility.

Q: I'm observing high levels of cell death even at low concentrations. What could be the cause?

A: Unintended cytotoxicity can arise from several factors.

  • Lipotoxicity: Although palmitoleic acid is generally less toxic than saturated fatty acids, high concentrations can still be detrimental. Perform a dose-response cytotoxicity assay (e.g., MTT, LDH release, or Trypan Blue) to identify a non-toxic working concentration range.

  • Contamination: Ensure the this compound and all reagents (especially BSA) are sterile and free of endotoxins.

  • Solvent Toxicity: If using a solvent for the stock solution, ensure its final concentration in the media is not toxic to your cells. Run a solvent-only control.

  • BSA Quality: Use high-quality, fatty acid-free BSA. BSA that is not fatty acid-free may carry other lipids that could have confounding effects on your cells.

Q: I am not observing any biological effect. What steps can I take?

A: A lack of effect could be due to insufficient concentration, low uptake, or experimental timing.

  • Increase Concentration: Your current concentration may be too low to elicit a response. Refer to your dose-response curve and test higher, non-toxic concentrations.

  • Increase Incubation Time: The effects of fatty acids can be time-dependent. Consider a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal treatment duration.

  • Verify Cellular Uptake: While direct measurement can be complex, you can infer uptake by measuring downstream effects. For example, since palmitoleic acid is known to be stored in lipid droplets, you could stain for neutral lipids with a dye like Bodipy or Oil Red O.

  • Check Cell Health: Ensure your cells are healthy, within a low passage number, and growing optimally before treatment.

Data Presentation

Table 1: Example Concentration Ranges for Fatty Acids in Cell Culture This table summarizes concentrations of related fatty acids cited in the literature to provide context for designing a dose-response experiment.

Fatty AcidCell LineConcentration RangeObserved EffectReference
PalmitoleateBRIN-BD11 (pancreatic β-cells)0.025 - 0.25 mMProtective against palmitate-induced cell death
PalmitateAML12 (mouse hepatocytes)0.5 mg/mL (in vivo)Hepatoprotective at low doses
PalmitateAML12 (mouse hepatocytes)500 µMInduces mitochondrial injury (high dose)
PalmitateC2C12 (myotubes)0.25 - 1 mMPro-inflammatory signaling
PalmitoleateL6 (skeletal muscle cells)Not specifiedEnhanced basal glucose uptake

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex (10 mM Stock)

This protocol is adapted from standard methods for preparing fatty acid-BSA complexes.

  • Prepare a 100 mM this compound Stock in Ethanol:

    • Calculate the required mass of this compound (MW: 422.73 g/mol ) to make a 100 mM solution in 100% ethanol.

    • Warm gently at 37°C if necessary to fully dissolve.

  • Prepare a 10% (w/v) Fatty Acid-Free BSA Solution:

    • Dissolve fatty acid-free BSA in sterile, serum-free culture medium or PBS by gently stirring or rocking at 37°C. Do not vortex, as this can cause frothing and protein denaturation.

    • Sterile-filter the BSA solution through a 0.22 µm filter.

  • Complex this compound with BSA:

    • Warm the 10% BSA solution to 37°C.

    • Slowly, drop-by-drop, add the 100 mM this compound ethanol stock to the stirring BSA solution to achieve a final fatty acid concentration of 10 mM. This will result in an approximate molar ratio of 6:1 (fatty acid:BSA).

    • Incubate the mixture for 1 hour at 37°C with continuous gentle agitation to allow for complexation.

    • The final stock solution is a 10 mM this compound-BSA complex. Aliquot and store at -20°C for future use. Avoid repeated freeze-thaw cycles.

Protocol 2: Determining Optimal Concentration via Cell Viability Assay

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase (e.g., 70-80% confluency) at the end of the experiment.

  • Prepare Serial Dilutions:

    • Thaw the 10 mM this compound-BSA stock and the 10% BSA vehicle control.

    • Prepare serial dilutions of the this compound-BSA complex in serum-free or low-serum medium. A suggested range of final concentrations to test is 0, 10, 25, 50, 100, and 200 µM.

    • Prepare an equivalent dilution of the 10% BSA vehicle control to serve as the 0 µM treatment.

  • Cell Treatment:

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the this compound-BSA complex.

    • Incubate the plate for your desired experimental duration (e.g., 24 or 48 hours).

  • Assess Viability:

    • Use a standard cell viability assay such as MTT, MTS, or a LDH release assay. For a direct count of live/dead cells, use the Trypan Blue exclusion method.

    • Follow the manufacturer's instructions for the chosen assay.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (0 µM).

    • Plot cell viability (%) versus this compound concentration (µM) to generate a dose-response curve and determine the optimal non-toxic concentration range.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_opt Phase 2: Optimization cluster_exp Phase 3: Experimentation prep_stock Prepare 100mM Stock in Ethanol complex Complex this compound with BSA (10mM Stock) prep_stock->complex prep_bsa Prepare 10% FA-Free BSA Solution prep_bsa->complex dose_response Treat with Serial Dilutions (e.g., 0-200 µM) complex->dose_response seed_cells Seed Cells in 96-well Plate seed_cells->dose_response viability Perform Cell Viability Assay (e.g., MTT, Trypan Blue) dose_response->viability analyze Analyze Data & Determine Non-Toxic Range viability->analyze main_exp Conduct Main Experiment (Using Optimal Concentration) analyze->main_exp readout Measure Biological Readout (e.g., Gene Expression, Protein Level) main_exp->readout

Caption: Workflow for optimizing this compound concentration.

signaling_pathway cluster_cell Cell Membrane cluster_cyto Cytoplasm cluster_nuc Nucleus lp This compound (extracellular) receptor Fatty Acid Transporter (e.g., CD36) lp->receptor poa Palmitoleic Acid (intracellular) receptor->poa Hydrolysis ampk AMPK poa->ampk Activates ppara PPARα poa->ppara Activates er_stress ER Stress poa->er_stress Reduces glucose_uptake Glucose Metabolism ampk->glucose_uptake Improves lipogenic_genes Lipogenic Gene Expression ppara->lipogenic_genes Inhibits

Caption: Hypothetical signaling pathways modulated by palmitoleic acid.

References

Lauryl palmitoleate solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Lauryl Palmitoleate (B1233929).

Frequently Asked Questions (FAQs)

Q1: What is Lauryl Palmitoleate and what are its basic properties?

This compound is a wax ester formed from the esterification of palmitoleic acid and lauryl alcohol.[1] It is a biochemical reagent used in life science research.[2] Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C28H54O2[1]
Molecular Weight 422.7 g/mol [1]
Appearance Colorless to pale yellow liquid or waxy solid[3]
CAS Number 108321-49-9

Q2: In which solvents is this compound generally soluble?

This compound, being a wax ester, is generally insoluble in water but soluble in various organic solvents. While specific quantitative data is limited, qualitative solubility is summarized below.

SolventSolubilityReference(s) for similar compounds
Ethanol (B145695)Soluble
EtherSoluble
BenzeneSoluble
Chloroform (B151607)Soluble
Methanol (B129727)Soluble
DMSOLikely soluble, may require co-solvents for aqueous dilutions
Hexane/Ethanol MixturesPotentially effective for high concentrations

Q3: How does temperature affect the solubility of this compound?

For many wax esters, solubility in alcoholic solvents like ethanol increases with temperature. If you are experiencing difficulty dissolving this compound, gentle warming of the solvent may improve solubility. However, it is crucial to consider the thermal stability of this compound and any other components in your experiment.

Troubleshooting Guide

Issue: this compound is not dissolving in my chosen solvent.

This is a common issue with long-chain esters. The workflow below provides a systematic approach to troubleshoot this problem.

G cluster_0 Troubleshooting Dissolution Issues start Start: Undissolved this compound solvent_check Is the solvent appropriate? (Refer to FAQ Q2) start->solvent_check increase_temp Gently warm the solvent (e.g., to 37-50°C) solvent_check->increase_temp Yes solvent_change Try a different primary solvent (e.g., Chloroform or a mixture) solvent_check->solvent_change No sonicate Apply sonication increase_temp->sonicate co_solvent Consider a co-solvent system (e.g., Chloroform/Methanol or Hexane/Ethanol) sonicate->co_solvent success This compound Dissolved co_solvent->success fail Consult further resources or perform small-scale solubility screening co_solvent->fail Still not dissolved solvent_change->increase_temp

Caption: Workflow for troubleshooting this compound dissolution.

Issue: My this compound solution is cloudy or shows precipitation after adding to an aqueous buffer.

This phenomenon, often called "crashing out," occurs when a concentrated stock solution in an organic solvent is diluted into an aqueous medium where the compound is not soluble.

G cluster_0 Troubleshooting Precipitation in Aqueous Solutions start Start: Precipitation in Aqueous Buffer check_concentration Is the final concentration in the aqueous solution too high? start->check_concentration reduce_concentration Lower the final concentration check_concentration->reduce_concentration Yes use_surfactant Incorporate a surfactant (e.g., Tween 80) in the aqueous buffer check_concentration->use_surfactant No reduce_concentration->use_surfactant dmso_protocol Prepare stock in DMSO and use co-solvents (e.g., PEG300, Tween 80) for dilution use_surfactant->dmso_protocol success Stable Aqueous Dispersion Achieved dmso_protocol->success fail Consider alternative formulation strategies (e.g., liposomes) dmso_protocol->fail Precipitation persists

Caption: Workflow for addressing precipitation in aqueous solutions.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound in an organic solvent.

Materials:

  • This compound

  • Anhydrous ethanol or a 2:1 (v/v) chloroform:methanol mixture

  • Glass vials

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weigh the desired amount of this compound into a clean, dry glass vial.

  • Add a small volume of the chosen organic solvent (e.g., ethanol or chloroform:methanol) to the vial.

  • Vortex the mixture thoroughly for 1-2 minutes.

  • If the this compound has not fully dissolved, place the vial in a water bath sonicator and sonicate for 10-15 minutes.

  • If solubility is still an issue, gently warm the solution to 37°C while continuing to mix.

  • Once dissolved, store the stock solution in a tightly sealed container at an appropriate temperature (typically -20°C for long-term storage).

Note: It is recommended to prepare a fresh stock solution for each experiment to ensure accuracy and avoid degradation.

Protocol 2: Quantification of Dissolved this compound using HPLC-ELSD

This protocol outlines a method for quantifying the concentration of this compound in a solution using High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD).

Materials:

  • HPLC system with ELSD

  • C30 reverse phase column

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • This compound standard

  • Prepared this compound solution

Procedure:

  • Sample Preparation: Dissolve a known weight of the this compound standard in a chloroform/methanol mixture to prepare a series of calibration standards. Dilute your experimental sample in the same solvent.

  • HPLC Conditions:

    • Column: C30 Reverse Phase

    • Mobile Phase: A gradient of methanol and chloroform is typically used.

    • Detector: ELSD

  • Analysis: Inject the calibration standards to generate a standard curve. Inject your experimental sample to determine the concentration of this compound.

Note: HPLC-ELSD is a suitable technique for a broad range of wax esters, including those with high molecular weights.

References

Lauryl Palmitoleate Purity Analysis and Verification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity analysis and verification of lauryl palmitoleate (B1233929). It includes troubleshooting guides for common experimental issues and frequently asked questions, presented in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is lauryl palmitoleate and what are its primary applications?

A1: this compound is a wax ester, which is an ester of a fatty acid and a fatty alcohol.[1] Specifically, it is formed from the formal condensation of palmitoleic acid and lauryl (dodecyl) alcohol.[2][3][4] Its primary roles are as a biochemical reagent for life science research, and it can be used as a biological material or organic compound.[5]

Q2: What are the key analytical techniques for determining the purity of this compound?

A2: The primary methods for analyzing the purity of this compound and other wax esters include Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][6][7][8] Each technique offers unique advantages for characterization and quantification.

Q3: What kind of purity levels can be expected for synthetically produced this compound?

A3: For lauryl palmitate, a similar wax ester, enzymatic synthesis has been shown to achieve high purity levels, often exceeding 90%.[9][10] The expected purity of this compound would depend on the synthesis and purification methods employed.

Q4: Is this compound involved in cell signaling pathways?

A4: this compound itself, as a wax ester, is primarily a storage or structural lipid and is not directly implicated in major signaling pathways.[1][2] However, its precursor, palmitoleic acid, is a known lipokine that can influence metabolic and inflammatory signaling. For instance, palmitoleic acid levels can be regulated by the mTOR signaling pathway and can impact TLR4-dependent inflammatory responses.[8][11]

Troubleshooting Guides

This section addresses common problems encountered during the analysis of this compound.

Gas Chromatography (GC) Issues

Q1: My GC chromatogram shows peak tailing for this compound. What could be the cause and how can I fix it?

A1: Peak tailing in GC analysis of fatty acid esters can be caused by several factors:

  • Column Overloading: Injecting too much sample can lead to asymmetrical peaks. Try reducing the sample concentration or increasing the split ratio.[12]

  • Active Sites in the Column or Liner: Active sites can interact with the analyte, causing tailing. Deactivating the liner or using a new, inert column can resolve this. Contaminants like septum fragments in the inlet can also create active sites.[13]

  • Inappropriate Column Phase: Using a nonpolar column for a moderately polar compound like a wax ester can sometimes cause peak shape issues if the phase is not suitable.[12]

  • Contaminated Sample: Impurities in the sample can interfere with the chromatography. Ensure proper sample preparation and cleanup.[11]

Q2: I'm observing baseline instability or drift in my GC analysis. What are the common causes?

A2: Baseline instability in GC can stem from several sources:

  • Column Bleed: This occurs when the stationary phase degrades at high temperatures. Conditioning the column or replacing it if it's old can help.[11]

  • Contamination: Contaminants in the carrier gas, injector, or column can lead to a drifting baseline. Ensure high-purity gases and clean system components.[11][14]

  • Detector Instability: The detector may not be properly stabilized, or it could be contaminated. Allow sufficient time for the detector to warm up and clean it if necessary.[11][14]

  • Leaks: Leaks in the system, particularly around the injector septum, can cause baseline fluctuations. Regularly check for leaks.[11][13]

Mass Spectrometry (MS) Issues

Q1: I am having trouble interpreting the mass spectrum of my this compound sample. What are the expected fragments?

A1: For wax esters like this compound, the fragmentation pattern in MS depends on the ionization technique used:

  • Electron Ionization (EI-MS): You can typically expect to see fragments corresponding to the acylium ion ([RCO]+) from the fatty acid moiety and fragments related to the alcohol chain.[1][15]

  • Electrospray Ionization (ESI-MS): With ESI, wax esters often form ammonium (B1175870) adducts ([M+NH4]+). Collisional activation of these adducts typically yields abundant product ions corresponding to the protonated fatty acid ([RCOOH2]+).[6][16]

Quantitative Data Summary

The purity of this compound can be assessed using various analytical techniques. Below is a summary of expected outcomes.

ParameterAnalytical MethodExpected Result/ValueReference
Purity GC-FID, HPLC-UV/ELSD>90% (typical for enzymatic synthesis of similar wax esters)[9][10]
Molecular Weight MS422.7 g/mol [2]
Molecular Formula MSC28H54O2[2]
Key 13C NMR Signals 13C NMRCharacteristic signals for ester carbonyl (~174 ppm), olefinic carbons (~130 ppm), and aliphatic carbons.[8][17]
Key 1H NMR Signals 1H NMRSignals for olefinic protons (~5.3 ppm), methylene (B1212753) group adjacent to the ester oxygen (~4.0 ppm), and other aliphatic protons.[8][18]

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent like hexane (B92381) or cyclohexane (B81311) to a final concentration of approximately 1 mg/mL.

  • GC-MS System: Use a GC system equipped with a capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., a DB-5MS or similar).

  • Injection: Inject 1 µL of the sample into the GC inlet, typically in splitless mode to enhance sensitivity.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 300°C) at a rate of 10-15°C/min, and hold for 5-10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 600.

    • Transfer Line Temperature: 280°C.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Purity is determined by the relative area of the this compound peak compared to the total area of all peaks in the chromatogram.

Protocol 2: Verification by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Dissolve the this compound sample in a solvent compatible with the mobile phase, such as acetonitrile (B52724) or a methanol/acetonitrile mixture, to a concentration of about 1 mg/mL.

  • HPLC System: Use a reverse-phase HPLC system with a C18 column.

  • Mobile Phase: A gradient of acetonitrile and water is often effective. For example, start with 80% acetonitrile and increase to 100% over 20 minutes.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: Use a detector suitable for non-chromophoric lipids, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). If derivatization is performed, a UV detector can be used.

  • Data Analysis: The purity is calculated based on the area of the this compound peak relative to the total peak area.

Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl3).

  • NMR Spectrometer: Acquire 1H and 13C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • 1H NMR Analysis: Identify characteristic proton signals, including the olefinic protons, the methylene group protons adjacent to the ester oxygen, the alpha-carbonyl methylene protons, and the terminal methyl groups.

  • 13C NMR Analysis: Identify key carbon signals, such as the ester carbonyl carbon, the olefinic carbons, the carbon of the methylene group attached to the ester oxygen, and the various aliphatic carbons.[8][17]

  • Purity Estimation: The presence of unexpected signals may indicate impurities. The relative integration of signals can be used for a semi-quantitative purity assessment, assuming the structures of the impurities are known.

Visualizations

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start This compound Sample dissolve Dissolve in Hexane (1 mg/mL) start->dissolve inject Inject 1 µL into GC dissolve->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection ionize->detect chromatogram Generate Chromatogram detect->chromatogram mass_spec Acquire Mass Spectra detect->mass_spec identify Identify Peak by RT and MS chromatogram->identify mass_spec->identify quantify Calculate Purity (Peak Area %) identify->quantify

Caption: Workflow for this compound purity analysis by GC-MS.

Troubleshooting_GC_Peak_Tailing start Problem: Peak Tailing Observed q1 Is the sample concentration high? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Solution: - Reduce sample concentration - Increase split ratio a1_yes->s1 q2 Are there active sites in the system? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Solution: - Use a new, inert liner - Replace the column - Check for septum fragments a2_yes->s2 q3 Is the column phase appropriate? a2_no->q3 s3 Solution: - Consider a different stationary phase q3->s3

Caption: Troubleshooting guide for GC peak tailing issues.

Palmitoleic_Acid_Signaling cluster_synthesis This compound Context cluster_mTOR mTOR Signaling cluster_Inflammation Inflammatory Signaling lauryl_palmitoleate This compound (Wax Ester) palmitoleic_acid Palmitoleic Acid (Precursor) lauryl_palmitoleate->palmitoleic_acid Derived from mTORC1 mTORC1 SREBP1 SREBP1c mTORC1->SREBP1 activates Lipogenesis De Novo Lipogenesis (includes Palmitoleic Acid synthesis) SREBP1->Lipogenesis promotes Lipogenesis->palmitoleic_acid produces TLR4 TLR4 Pro_inflammatory Pro-inflammatory Response TLR4->Pro_inflammatory activates palmitoleic_acid2 Palmitoleic Acid palmitoleic_acid2->TLR4 reduces signaling

Caption: Signaling pathways related to palmitoleic acid.

References

Technical Support Center: Cell Viability Assays with Lauryl Palmitoleate Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing lauryl palmitoleate (B1233929) in cell viability assays. The information is tailored for scientists and professionals in drug development, offering detailed methodologies and data interpretation guidance.

Frequently Asked Questions (FAQs)

Q1: My cell viability results are inconsistent when using lauryl palmitoleate. What are the common causes?

A1: Inconsistent results with lipophilic compounds like this compound often stem from several factors:

  • Solubility Issues: this compound is poorly soluble in aqueous solutions like cell culture media.[1][2] Incomplete solubilization can lead to variable concentrations in your wells. It is crucial to use a suitable solvent, such as ethanol (B145695) or DMSO, and to ensure the final solvent concentration is non-toxic to the cells (typically ≤0.1% v/v).[1]

  • Compound Precipitation: At higher concentrations, this compound may precipitate out of the medium, which can interfere with optical readings in assays like MTT or XTT, leading to artificially inflated or decreased viability signals.[3] Visually inspect your plates for any signs of precipitation.

  • Uneven Cell Seeding: Inconsistent cell numbers across wells will naturally lead to variability in assay readouts.[4] Ensure proper cell suspension and careful pipetting.

  • Edge Effects: Wells on the periphery of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, consider not using the outer wells for experimental data or ensure proper humidification in the incubator.

Q2: I am observing high background absorbance in my MTT/XTT assay. What could be the cause?

A2: High background absorbance can be caused by several factors when working with fatty acid esters:

  • Direct Reagent Reduction: this compound, or its solvent, might directly reduce the MTT or XTT reagent, leading to a color change independent of cellular metabolic activity. To test for this, include control wells with the compound in cell-free medium.

  • Media Components: Phenol (B47542) red in culture medium can interfere with colorimetric assays. Consider using phenol red-free medium during the assay incubation step.

  • Contamination: Microbial contamination can metabolize the assay reagents and contribute to high background. Ensure aseptic techniques are followed.

Q3: Which cell viability assay is most appropriate for experiments with this compound?

A3: The choice of assay depends on the expected mechanism of action of this compound. Since it is a lipid, interference with assays that measure metabolic activity is possible. It is advisable to use multiple assays based on different cellular functions to validate your results.

  • MTT/XTT/WST-1 (Metabolic Activity): These are common but can be affected by the compound's reducing potential or interference with mitochondrial function.

  • Neutral Red (Lysosomal Integrity): This assay is based on the uptake of a dye by viable cells and may be less prone to interference from lipophilic compounds.

  • LDH Release (Membrane Integrity): This assay measures the release of lactate (B86563) dehydrogenase from damaged cells and is a good indicator of cytotoxicity.

  • Caspase-3/7 Activity (Apoptosis): If you hypothesize that this compound induces apoptosis, this assay provides a more mechanistic insight.

Q4: How should I prepare my this compound solution for cell treatment?

A4: Proper preparation is critical for obtaining reproducible results with poorly soluble compounds.

  • Stock Solution: Dissolve this compound in a sterile, high-purity solvent like ethanol or DMSO to create a concentrated stock solution.

  • Complexing with BSA: To mimic physiological conditions and improve solubility in culture medium, fatty acids and their esters are often complexed with fatty acid-free bovine serum albumin (BSA). A common method involves adding the fatty acid stock solution to a warm BSA solution (e.g., 10% BSA in PBS or serum-free media) and incubating at 37°C for at least one hour with gentle agitation.

  • Final Dilution: Dilute the this compound-BSA complex into your complete cell culture medium to the final desired concentrations immediately before treating the cells. Always include a vehicle control containing the same concentration of solvent and BSA as your highest treatment concentration.

Troubleshooting Guides

Issue 1: Low or No Signal in MTT/XTT Assay
Potential Cause Troubleshooting Step Rationale
Insufficient viable cells Optimize cell seeding density. Perform a titration experiment to find the optimal cell number for a linear assay response.Too few cells will not generate a detectable signal.
Compound-induced metabolic inhibition Use an alternative viability assay that does not measure metabolic activity, such as the Neutral Red or LDH assay.This compound might be inhibiting mitochondrial dehydrogenases without necessarily causing cell death, leading to a false-negative result for viability.
Incomplete formazan (B1609692) solubilization Ensure complete dissolution of formazan crystals by thorough mixing. Consider using a different solubilization solution (e.g., 10% SDS in 0.01 M HCl instead of DMSO).Undissolved formazan crystals will not be detected by the plate reader, leading to an underestimation of viability.
Incorrect incubation time Optimize the incubation time with the MTT/XTT reagent (typically 1-4 hours).Insufficient incubation may not allow for enough formazan formation, while prolonged incubation can be toxic to cells.
Issue 2: U-Shaped Dose-Response Curve
Potential Cause Troubleshooting Step Rationale
Compound precipitation at high concentrations Visually inspect wells for precipitates. Determine the solubility limit of this compound in your culture medium.Precipitates can scatter light and interfere with absorbance readings, leading to an artificial increase in the signal at high concentrations.
Direct chemical interference with assay reagent Run a cell-free control with this compound and the assay reagent.The compound may directly reduce the tetrazolium salt, causing a color change that is independent of cell viability.
Off-target effects at high concentrations Use a secondary assay, such as one measuring apoptosis (e.g., Caspase-3/7), to confirm the biological effect.High concentrations may trigger different cellular pathways than lower concentrations, leading to a complex dose-response.

Data Presentation

The following tables present hypothetical quantitative data based on expected outcomes from studies with palmitoleate, which is a component of this compound. Palmitoleate has been shown to be protective against palmitate-induced cytotoxicity.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Treatment GroupConcentration (µM)Cell Viability (% of Control) ± SD
Vehicle Control-100 ± 4.5
This compound10102.3 ± 5.1
This compound5098.7 ± 4.8
This compound10095.2 ± 6.2
This compound25088.9 ± 5.5
Palmitic Acid (Positive Control)25063.4 ± 7.1

Table 2: Protective Effect of this compound against Palmitate-Induced Cytotoxicity (LDH Release Assay)

Treatment GroupLDH Release (% of Maximum) ± SD
Vehicle Control5.2 ± 1.1
Palmitic Acid (250 µM)45.8 ± 3.9
This compound (100 µM)6.1 ± 1.5
Palmitic Acid (250 µM) + this compound (100 µM)25.3 ± 2.8

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound-BSA complex in complete culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (BSA in medium). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Protocol 2: LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Set up additional control wells for maximum LDH release by adding a lysis buffer (e.g., 1% Triton X-100) to untreated cells 45 minutes before the end of the incubation period.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Add 50 µL of stop solution (if required by the kit) and measure the absorbance at 490 nm.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)] x 100

Protocol 3: Caspase-3/7 Activity Assay
  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements and treat with this compound as described in the MTT protocol.

  • Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's protocol.

  • Reagent Addition: Add 100 µL of the caspase-glo 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Visualization of Signaling Pathways and Workflows

experimental_workflow General Experimental Workflow for Cell Viability Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with this compound cell_seeding->treatment compound_prep Prepare this compound-BSA Complex compound_prep->treatment add_reagent Add Viability Assay Reagent (e.g., MTT, LDH Substrate) treatment->add_reagent incubation Incubate add_reagent->incubation read_plate Measure Absorbance/ Fluorescence/Luminescence incubation->read_plate data_analysis Data Analysis and Interpretation read_plate->data_analysis

Caption: General experimental workflow for cell viability assays.

troubleshooting_logic Troubleshooting Logic for Inconsistent Viability Results start Inconsistent Results check_solubility Check for Precipitation/ Solubility Issues start->check_solubility check_controls Review Controls (Vehicle, Cell-free) check_solubility->check_controls No solubility_yes Optimize Solubilization (e.g., BSA concentration) check_solubility->solubility_yes Yes check_procedure Verify Assay Procedure (Seeding, Pipetting) check_controls->check_procedure No Issue controls_yes Identify Interference/ Solvent Toxicity check_controls->controls_yes Issue Found procedure_yes Refine Technique/ Use Alternative Assay check_procedure->procedure_yes Error Identified resolved Consistent Results check_procedure->resolved No Error solubility_yes->resolved controls_yes->resolved procedure_yes->resolved

Caption: Troubleshooting decision tree for inconsistent results.

signaling_pathway Potential Signaling Pathways Affected by Fatty Acids cluster_stress Cellular Stress cluster_signaling Signaling Cascades cluster_apoptosis Apoptosis ER_Stress ER Stress JNK JNK Activation ER_Stress->JNK ROS ROS Production p53 p53 Activation ROS->p53 Caspase Caspase-3/7 Activation JNK->Caspase p53->Caspase Apoptosis Apoptosis Caspase->Apoptosis Lauryl_Palmitoleate This compound (or other fatty acids) Lauryl_Palmitoleate->ER_Stress Lauryl_Palmitoleate->ROS

Caption: Potential signaling pathways in fatty acid-induced apoptosis.

References

Technical Support Center: Overcoming Vehicle Effects in Lauryl Palmitoleate Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with lauryl palmitoleate (B1233929). Particular focus is given to identifying and mitigating confounding effects that may arise from the vehicles used to solubilize this lipophilic compound.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you navigate common experimental hurdles.

Question: My cells are showing unexpected toxicity or stress responses in the vehicle control group. How can I determine if the vehicle is the cause and what can I do?

Answer:

Vehicle-induced toxicity is a common issue, especially with solvents like DMSO and ethanol (B145695). Here’s a systematic approach to troubleshoot this problem:

  • Vehicle Concentration Check: Ensure the final concentration of your vehicle in the cell culture medium is within the recommended non-toxic range. For many cell lines, this is typically below 0.5% for ethanol and below 0.1% for DMSO, though these values can be cell-type dependent.[1][2]

  • Dose-Response Curve for the Vehicle: To determine the precise toxicity threshold for your specific cell line, run a dose-response experiment with the vehicle alone. This will help you establish a no-observed-adverse-effect level (NOAEL) and a lowest-observed-adverse-effect level (LOAEL).

  • Consider an Alternative Vehicle: If toxicity persists even at low concentrations, consider switching to a different vehicle. Bovine Serum Albumin (BSA) and cyclodextrins are generally better tolerated by cells as they mimic physiological transport of lipids.[1]

  • Evaluate Cell Health Markers: Assess markers of cell stress or death (e.g., LDH release, caspase activation, changes in morphology) in your vehicle-only control group to quantify the extent of the vehicle's effect.

Question: I am observing high variability in my experimental results between replicates. Could the vehicle be contributing to this?

Answer:

Yes, inconsistent preparation of the lauryl palmitoleate-vehicle complex can lead to significant variability. Here are some factors to consider:

  • Incomplete Solubilization: this compound, being a long-chain fatty acid ester, can be challenging to dissolve completely. Incomplete solubilization can lead to inconsistent concentrations in your working solutions.

  • Precipitation in Media: The compound may precipitate out of solution when added to the aqueous cell culture medium, especially if the final concentration is high or the vehicle concentration is too low.

  • Interaction with Media Components: The vehicle or the this compound itself might interact with components of your cell culture medium, leading to aggregation or inactivation.

To improve consistency:

  • Optimize Solubilization Protocol: Follow a standardized protocol for preparing your stock solution, ensuring the this compound is fully dissolved before further dilution. Gentle heating and vortexing can aid this process.[1][3]

  • Use a Carrier Protein: Complexing this compound with fatty acid-free BSA is a highly recommended method to improve its solubility and stability in culture media.

  • Prepare Fresh Working Solutions: Whenever possible, prepare fresh dilutions of your this compound-vehicle complex for each experiment to avoid degradation or precipitation over time.

Question: The biological effect I'm seeing is not what I expected based on the literature for palmitoleic acid. Could the vehicle be interfering with the signaling pathway I'm studying?

Answer:

It is well-documented that some vehicles can have off-target effects and interfere with cellular signaling pathways.

  • DMSO: Has been shown to alter the epigenetic landscape, influence microRNA expression, and modulate various signaling pathways, including those involved in inflammation.

  • Ethanol: Can induce cellular stress responses and affect cell proliferation, which can confound the interpretation of results, particularly in cancer cell lines.

To address this:

  • Thorough Literature Review: Research the known effects of your chosen vehicle on the specific signaling pathway you are investigating.

  • Use Multiple Vehicle Controls: If feasible, compare the effects of this compound solubilized in two different types of vehicles to see if the biological outcome is consistent.

  • Switch to a More Inert Vehicle: As mentioned previously, BSA or cyclodextrins are often preferred for their lower potential for off-target effects compared to organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the best vehicle for dissolving this compound for in vitro experiments?

A1: The ideal vehicle depends on the specific requirements of your experiment and cell type. Here's a comparison of common choices:

VehicleAdvantagesDisadvantagesRecommended Final Concentration
DMSO High solubilizing power for lipophilic compounds.Can induce cellular stress, alter gene expression, and interfere with signaling pathways.< 0.1%
Ethanol Good solvent for many lipids.Can be toxic to cells at higher concentrations and may influence cell proliferation.< 0.5%
BSA (Bovine Serum Albumin) Mimics physiological lipid transport, enhances bioavailability, and is generally well-tolerated by cells.Requires a more involved preparation process to form the fatty acid complex.Dependent on the this compound concentration and desired molar ratio.
Cyclodextrins Excellent at encapsulating and solubilizing lipids, often with low cytotoxicity.Can sometimes extract cholesterol from cell membranes at high concentrations.Varies by cyclodextrin (B1172386) type and experimental setup.

For most cell-based assays, fatty acid-free BSA is the recommended vehicle for this compound due to its biocompatibility and ability to facilitate cellular uptake.

Q2: How do I prepare a this compound-BSA complex for my cell culture experiments?

A2: The following is a general protocol adapted from methods used for free fatty acids. It is recommended to optimize the concentrations and ratios for your specific experimental needs.

Q3: What are the expected biological effects of this compound and which signaling pathways might it affect?

A3: this compound is the ester of lauryl alcohol and palmitoleic acid. Therefore, its biological effects are expected to be largely influenced by the activity of palmitoleic acid. Palmitoleic acid is a lipokine known to be involved in the regulation of metabolism and inflammation. Key signaling pathways that may be affected include:

  • mTOR Signaling: Palmitoleic acid levels have been shown to be regulated by mTORC1 signaling, which is a central regulator of cell growth and metabolism.

  • TLR4 Signaling: Palmitoleic acid can modulate the inflammatory response in macrophages, in part by influencing Toll-like receptor 4 (TLR4) signaling.

  • PPAR Activation: As a fatty acid, palmitoleic acid and its derivatives can act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism and inflammation.

Experimental Protocols

Protocol 1: Preparation of a this compound-BSA Stock Solution

This protocol describes the preparation of a 5 mM this compound stock solution complexed with BSA at a 5:1 molar ratio.

Materials:

  • This compound

  • Ethanol (100%)

  • Fatty acid-free BSA

  • Sterile Milli-Q water

  • Sterile cell culture medium (e.g., DMEM)

  • Sterile 0.22 µm filter

Procedure:

  • Prepare a 100 mM this compound Stock in Ethanol:

    • Dissolve the required amount of this compound in 100% ethanol to make a 100 mM stock solution.

    • Gently warm the solution at 37°C and vortex until the this compound is completely dissolved.

  • Prepare a 1 mM BSA Solution:

    • Dissolve fatty acid-free BSA in sterile Milli-Q water to a final concentration of 1 mM.

    • Sterilize the BSA solution by passing it through a 0.22 µm filter.

  • Complex this compound with BSA:

    • In a sterile conical tube, warm the 1 mM BSA solution to 37°C.

    • Slowly add the 100 mM this compound stock solution to the warm BSA solution while gently stirring to achieve a final this compound concentration of 5 mM (this will result in a 5:1 molar ratio of this compound to BSA).

    • Incubate the mixture at 37°C for at least 1 hour with continuous gentle stirring to allow for complex formation.

  • Final Dilution and Use:

    • This 5 mM this compound-BSA complex is your stock solution.

    • Dilute this stock solution in your cell culture medium to achieve the desired final working concentration for your experiment.

    • Always prepare a vehicle control containing the same final concentration of BSA and ethanol as your treatment groups.

Data Presentation

Table 1: Summary of Reported Cytotoxic Effects of Common Vehicles in Cell Culture

VehicleCell Line(s)Reported Cytotoxic Concentration/EffectReference(s)
DMSO Various> 0.5% can inhibit cell proliferation; > 1% is often cytotoxic.
Human bronchial epithelial cells (BEAS-2B)Viability loss at ≥ 0.5% after 24h.
Ethanol Various> 1% can be cytotoxic; even lower concentrations can affect cell proliferation.
Human breast cancer cells (MCF-7)Can stimulate proliferation, confounding results.
BSA Murine insulinoma (MIN6) cellsHigh concentrations (>6%) can inhibit MTT to formazan (B1609692) conversion after prolonged exposure.

Visualizations

Signaling Pathways

Below are diagrams of key signaling pathways potentially modulated by this compound, based on the known effects of its precursor, palmitoleic acid.

mTOR_Pathway Lauryl_Palmitoleate This compound (via Palmitoleic Acid) mTORC1 mTORC1 Lauryl_Palmitoleate->mTORC1 Regulates SREBP1 SREBP1 mTORC1->SREBP1 Activates S6K S6K mTORC1->S6K Activates Lipogenesis Lipogenesis SREBP1->Lipogenesis Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth TLR4_Pathway Lauryl_Palmitoleate This compound (via Palmitoleic Acid) TLR4 TLR4 Lauryl_Palmitoleate->TLR4 Modulates MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB MyD88->NF_kB Inflammatory_Response Inflammatory Response NF_kB->Inflammatory_Response PPAR_Pathway cluster_nucleus Nucleus Lauryl_Palmitoleate This compound (as a Fatty Acid Ester) PPAR PPARα/γ Lauryl_Palmitoleate->PPAR Binds to RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Gene_Expression Target Gene Expression (Lipid Metabolism) PPRE->Gene_Expression Regulates Troubleshooting_Workflow Start Unexpected Result in Experiment Check_Vehicle_Control Assess Vehicle Control Group Start->Check_Vehicle_Control Toxicity_Observed Toxicity/Stress Observed? Check_Vehicle_Control->Toxicity_Observed Reduce_Vehicle_Conc Reduce Vehicle Concentration Toxicity_Observed->Reduce_Vehicle_Conc Yes No_Toxicity No Obvious Toxicity Toxicity_Observed->No_Toxicity No Change_Vehicle Switch to BSA or Cyclodextrin Reduce_Vehicle_Conc->Change_Vehicle Toxicity Persists End Re-run Experiment Reduce_Vehicle_Conc->End Toxicity Resolved Change_Vehicle->End Check_Solubility Verify this compound Solubility & Stability No_Toxicity->Check_Solubility Reoptimize_Protocol Re-optimize Solubilization Protocol Check_Solubility->Reoptimize_Protocol Issue Found Check_Solubility->End No Issue Reoptimize_Protocol->End

References

Technical Support Center: Ensuring Consistent In Vivo Delivery of Lauryl Palmitoleate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing lauryl palmitoleate (B1233929) in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and executing successful experiments, ensuring consistent and reliable delivery of lauryl palmitoleate to your animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

This compound is a wax ester, which is an ester of a fatty acid (palmitoleic acid) and a fatty alcohol (lauryl alcohol).[1][2] As a lipophilic molecule, it has very low water solubility, which presents a significant challenge for in vivo delivery. Key properties include a molecular weight of 422.7 g/mol .[2] Its lipophilic nature dictates the need for specialized formulation strategies to ensure adequate absorption and bioavailability.

Q2: What are the expected pharmacokinetic characteristics of this compound?

Q3: Which administration routes are suitable for this compound?

The most common administration routes for lipophilic compounds like this compound are oral gavage and subcutaneous injection. The choice of route will depend on the specific experimental goals. Oral administration will result in absorption via the gastrointestinal tract and is subject to metabolic processes in the gut and liver. Subcutaneous injection will create a local depot from which the compound will be slowly absorbed into the systemic circulation, potentially bypassing first-pass metabolism.[3][4]

Q4: How can I improve the oral bioavailability of this compound?

Due to its poor water solubility, this compound requires a lipid-based formulation for effective oral delivery. Self-Emulsifying Drug Delivery Systems (SEDDS) are a common and effective approach.[5][6] SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the gastrointestinal fluids, enhancing the solubilization and absorption of the lipophilic compound.[7]

Q5: How do I prepare a stable formulation of this compound for in vivo studies?

A key challenge is to create a homogenous and stable formulation. For oral gavage, a simple oil solution or a more complex SEDDS formulation can be used. For subcutaneous injection, an oil-based solution is typically employed. It is crucial to assess the physical stability of the formulation, observing for any signs of phase separation, precipitation, or crystallization over time and at different temperatures.[8][9]

Troubleshooting Guides

Oral Gavage Administration
IssuePotential CauseRecommended Solution
Inconsistent dosing results Inhomogeneous formulation (separation of this compound from the vehicle).Prepare the formulation fresh daily. Ensure thorough mixing (e.g., vortexing, sonication) before each administration. For suspensions, use a magnetic stirrer during the dosing period to maintain homogeneity.
High viscosity of the formulation leading to difficulty in accurate aspiration and dispensing.Gently warm the formulation to reduce viscosity. Use a positive displacement pipette for accurate volume measurement.
Animal distress or injury during gavage Improper gavage technique.Ensure proper training in oral gavage techniques. Use appropriately sized and flexible gavage needles. Moistening the tip of the needle with the vehicle can ease insertion.[10]
Stress from the procedure affecting experimental outcomes.The gavage procedure itself can induce a stress response, potentially confounding results.[11][12] Handle animals gently and acclimatize them to the procedure. Consider alternative, less stressful methods if possible.[12]
Low or variable bioavailability Poor dissolution and absorption in the GI tract.Develop a bioavailability-enhancing formulation such as a SEDDS to improve dissolution and absorption consistency.[7]
This compound precipitating out of the formulation in the GI tract.Increase the concentration of surfactants and co-solvents in your SEDDS formulation to improve its ability to maintain this compound in a solubilized state upon dispersion in aqueous media.
Subcutaneous Injection
IssuePotential CauseRecommended Solution
Leakage from the injection site Injection volume is too large for the chosen site.Divide the dose and inject at multiple sites. Ensure the injection is into the subcutaneous space and not intradermal.
Needle withdrawal is too rapid.After injection, wait a few seconds before withdrawing the needle to allow for tissue pressure to equilibrate.
Inflammation or irritation at the injection site The formulation vehicle is causing irritation.Ensure the vehicle is biocompatible and sterile. Consider using a different vehicle, such as medium-chain triglycerides or refined sesame oil.
High concentration of this compound leading to local toxicity.Reduce the concentration of this compound in the formulation and increase the injection volume (within acceptable limits).
Formation of a palpable lump (granuloma) The body's foreign body response to the injected oil depot.This is a common reaction to subcutaneous injection of oily substances.[13] Monitor the lump for any signs of ulceration or infection. If it persists or causes distress to the animal, consult with a veterinarian.
Variable absorption rates Differences in vascularity at the injection site.Use a consistent injection site across all animals in the study.
The formulation is too viscous, leading to a very slow release.Gently warm the formulation before injection to reduce viscosity.

Data Presentation

Table 1: Example Pharmacokinetic Parameters of this compound Following Oral Gavage in Rodents (100 mg/kg dose)

Note: The following data are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

FormulationCmax (µg/mL)Tmax (h)AUC (0-48h) (µg·h/mL)
Suspension in water 0.5 ± 0.22410 ± 4
Solution in corn oil 2.1 ± 0.82045 ± 15
SEDDS formulation 8.5 ± 2.518180 ± 50
Table 2: Example Stability of a this compound SEDDS Formulation (25 mg/mL)

Note: The following data are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Storage ConditionTime PointAppearanceThis compound Content (% of initial)
4°C 1 monthClear, single phase99.5%
3 monthsClear, single phase98.9%
25°C / 60% RH 1 monthClear, single phase99.2%
3 monthsClear, single phase98.5%
40°C / 75% RH 1 monthClear, single phase97.8%
3 monthsClear, single phase96.1%

Experimental Protocols

Protocol 1: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Gavage
  • Solubility Screening:

    • Determine the solubility of this compound in various oils (e.g., medium-chain triglycerides, oleic acid), surfactants (e.g., Cremophor® EL, Tween® 80), and co-solvents (e.g., Transcutol®, PEG 400).

    • Add an excess amount of this compound to a known volume of each excipient.

    • Mix thoroughly and equilibrate for 48 hours.

    • Centrifuge and analyze the supernatant for the concentration of this compound using a validated analytical method.

  • Formulation Development:

    • Based on the solubility data, select an oil, surfactant, and co-solvent.

    • Prepare various ratios of the selected excipients.

    • Add the desired amount of this compound to each mixture and vortex until a clear solution is formed. Gentle heating may be applied if necessary.

  • Self-Emulsification Assessment:

    • Add 1 mL of the SEDDS formulation to 250 mL of 0.1 N HCl (simulated gastric fluid) with gentle stirring.

    • Visually observe the formation of the emulsion. A good SEDDS will form a clear or slightly bluish-white emulsion rapidly and spontaneously.

    • Measure the particle size of the resulting emulsion using dynamic light scattering.

Protocol 2: Quantification of this compound in Plasma by LC-MS/MS
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 50 µL of plasma, add an internal standard.

    • Add 200 µL of a mixture of methyl tert-butyl ether (MTBE) and methanol (B129727) (3:1, v/v).

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions (Example):

    • Column: A C18 or phenyl column suitable for lipid analysis.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • MRM Transitions: Develop a multiple reaction monitoring (MRM) method by first identifying the precursor ion (e.g., [M+NH4]+) and then optimizing the collision energy to obtain stable product ions.

    • Validation: Validate the method for linearity, accuracy, precision, and recovery according to regulatory guidelines.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Bioanalysis solubility Solubility Screening sedds_dev SEDDS Formulation solubility->sedds_dev stability Stability Testing sedds_dev->stability dosing Animal Dosing (Oral/SC) stability->dosing sampling Blood/Tissue Sampling dosing->sampling extraction Sample Extraction sampling->extraction lcms LC-MS/MS Analysis extraction->lcms pk_pd PK/PD Modeling lcms->pk_pd

Caption: Experimental workflow for in vivo studies of this compound.

troubleshooting_oral_delivery cluster_formulation Formulation Issues cluster_procedure Procedural Issues cluster_solutions Solutions start Inconsistent In Vivo Results (Oral Gavage) inhomogeneity Inhomogeneous Formulation? start->inhomogeneity precipitation Precipitation in GI Tract? start->precipitation dosing_error Inaccurate Dosing? start->dosing_error stress Gavage Stress? start->stress mix Mix Well Before Dosing inhomogeneity->mix Yes sedds Use SEDDS Formulation precipitation->sedds Yes pipette Use Positive Displacement Pipette dosing_error->pipette Yes training Proper Training / Acclimatization stress->training Yes

Caption: Troubleshooting logic for inconsistent oral gavage results.

lauryl_palmitoleate_absorption oral Oral Administration (this compound in SEDDS) lumen GI Lumen oral->lumen Emulsification enterocyte Enterocyte lumen->enterocyte Hydrolysis by Lipases (Lauryl Alcohol + Palmitoleic Acid) Passive Diffusion circulation Systemic Circulation enterocyte->circulation Absorption

Caption: Simplified pathway of this compound oral absorption.

References

Validation & Comparative

A Comparative Analysis of Lauryl Palmitoleate and Palmitoleic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the biological effects, mechanisms of action, and experimental data supporting the activities of lauryl palmitoleate (B1233929) and palmitoleic acid.

Introduction

In the landscape of lipid research for therapeutic development, fatty acids and their derivatives are subjects of intense investigation. Palmitoleic acid, an omega-7 monounsaturated fatty acid, has garnered significant attention for its role as a lipokine with beneficial metabolic and anti-inflammatory properties. In contrast, lauryl palmitoleate, a wax ester composed of palmitoleic acid and lauryl alcohol, remains largely uncharacterized in terms of its biological activity. This guide provides a comprehensive comparison of these two molecules, summarizing the extensive experimental data available for palmitoleic acid and highlighting the current knowledge gap regarding this compound, thereby identifying opportunities for future research.

This compound: An Unexplored Frontier

This compound is chemically defined as a wax ester formed from the esterification of palmitoleic acid and lauryl alcohol (dodecanol)[1]. It is primarily recognized as a biochemical reagent for research purposes and an emollient in cosmetic and pharmaceutical formulations[2][3].

Currently, there is a significant lack of publicly available experimental data on the specific biological effects of this compound in vitro or in vivo. It is hypothesized that, like other wax esters, this compound may be hydrolyzed by lipases in the body to release its constituent molecules: palmitoleic acid and lauryl alcohol[4][5]. The biological effects would then depend on the individual actions of these released components.

  • Palmitoleic Acid: The well-documented effects of palmitoleic acid are detailed in the subsequent sections of this guide.

  • Lauryl Alcohol (Dodecanol): Lauryl alcohol is a fatty alcohol primarily used in the production of surfactants and as an emollient in personal care products[6][7]. While some studies have investigated its properties in topical applications, there is a scarcity of research on its systemic biological effects, such as on inflammation or insulin (B600854) sensitivity[8].

The absence of direct experimental evidence on this compound necessitates further investigation to determine its biological activity and therapeutic potential.

Palmitoleic Acid: A Lipokine with Therapeutic Potential

Palmitoleic acid (16:1n7) is a monounsaturated fatty acid that acts as a lipokine, a lipid hormone that communicates between tissues to regulate metabolic homeostasis[9][10]. It has demonstrated significant potential in preclinical and some clinical studies for its anti-inflammatory and insulin-sensitizing properties[11][12][13].

Anti-Inflammatory Effects

Palmitoleic acid has been shown to exert potent anti-inflammatory effects in various experimental models. It can suppress the expression of pro-inflammatory cytokines and modulate inflammatory signaling pathways[4][14].

Experimental Data: Anti-Inflammatory Effects of Palmitoleic Acid

Experimental ModelTreatmentKey FindingsReference
LPS-stimulated murine macrophagesPalmitoleic acid (600 µmol/L)Decreased production of TNF-α and IL-6. Reduced expression of NFκB, TLR4, and HIF-1α.[14]
Sterile inflammatory air pouches in ratsPalmitoleic acid (100 µM)Inhibited LPS-induced release of TNF-α, IL-1β, and IL-6.[4][15]
LPS-stimulated bone marrow-derived macrophagesPalmitoleic acid (200 µM)Prevented LPS-induced inflammation and inflammasome activity.[16]

Experimental Protocol: Anti-Inflammatory Assay in Macrophages

A common in vitro method to assess the anti-inflammatory effects of palmitoleic acid involves the use of lipopolysaccharide (LPS)-stimulated macrophages[14].

  • Cell Culture: Primary macrophages are isolated from mice (e.g., C57BL/6) and cultured under standard conditions.

  • Treatment: Cells are exposed to LPS (e.g., 2.5 µg/ml) to induce an inflammatory response, with or without co-incubation with palmitoleic acid (e.g., 600 µmol/L) conjugated to albumin.

  • Analysis: After a 24-hour incubation period, the cell culture supernatant is collected to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA. Cell lysates can be used to analyze the expression of inflammatory markers like NFκB, TLR4, and components of the inflammasome via qPCR or Western blot.

Signaling Pathway: Palmitoleic Acid's Anti-Inflammatory Mechanism

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NFκB MyD88->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Palmitoleic_Acid Palmitoleic Acid Palmitoleic_Acid->TLR4 Inhibits Palmitoleic_Acid->NFkB Inhibits

Caption: Palmitoleic acid inhibits LPS-induced inflammation by targeting TLR4 and NFκB signaling.

Insulin-Sensitizing Effects

Palmitoleic acid has been demonstrated to improve insulin sensitivity in both in vitro and in vivo models of insulin resistance. It enhances glucose uptake in skeletal muscle and adipose tissue and can improve overall glycemic control[6].

Experimental Data: Insulin-Sensitizing Effects of Palmitoleic Acid

Experimental ModelTreatmentKey FindingsReference
KK-Ay mice (type 2 diabetes model)Palmitoleic acid (300 mg/kg/day) for 4 weeksImproved insulin sensitivity, reduced hyperglycemia and hypertriglyceridemia.[6]
Differentiated 3T3-L1 adipocytesPalmitoleic acid (200 µM) for 24 hoursIncreased basal and insulin-stimulated glucose uptake and GLUT4 expression.
Overweight, non-diabetic humansCirculating palmitoleate levelsStrong, independent positive correlation with insulin sensitivity.[11]

Experimental Protocol: Glucose Uptake Assay in Adipocytes

The effect of palmitoleic acid on glucose uptake can be measured in differentiated 3T3-L1 adipocytes.

  • Cell Differentiation: 3T3-L1 preadipocytes are differentiated into mature adipocytes.

  • Treatment: Differentiated adipocytes are treated with palmitoleic acid (e.g., 200 µM) or a vehicle control for 24 hours.

  • Glucose Uptake Measurement: Cells are then incubated with radioactively labeled glucose (e.g., 3H-2-deoxyglucose) for a short period.

  • Analysis: The cells are lysed, and the amount of radioactivity incorporated into the cells is measured using a scintillation counter to quantify glucose uptake.

Signaling Pathway: Palmitoleic Acid's Role in Glucose Uptake

glucose_uptake_pathway Palmitoleic_Acid Palmitoleic Acid AMPK AMPK Palmitoleic_Acid->AMPK Activates GLUT4_translocation GLUT4 Translocation to Membrane AMPK->GLUT4_translocation Glucose_Uptake Increased Glucose Uptake GLUT4_translocation->Glucose_Uptake

Caption: Palmitoleic acid enhances glucose uptake via AMPK-mediated GLUT4 translocation.

Mechanism of Action: PPAR Activation

A key mechanism through which palmitoleic acid exerts its effects is the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ[5]. PPARs are nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism.

Experimental Protocol: PPAR Activity Assay

A common method to assess PPAR activation is the luciferase reporter assay[9].

  • Cell Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with a plasmid containing a PPAR response element (PPRE) linked to a luciferase reporter gene and a plasmid expressing the PPAR of interest (e.g., PPARα).

  • Treatment: The transfected cells are treated with various concentrations of palmitoleic acid.

  • Luciferase Measurement: After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer. An increase in luciferase activity indicates activation of the PPAR signaling pathway.

Workflow: PPAR Activation Assay

ppar_assay_workflow cluster_workflow PPAR Luciferase Reporter Assay Workflow step1 Co-transfect cells with PPRE-luciferase and PPAR expression vectors step2 Treat cells with Palmitoleic Acid step1->step2 step3 Incubate step2->step3 step4 Lyse cells step3->step4 step5 Measure luciferase activity step4->step5 step6 Analyze data step5->step6

Caption: Workflow for determining PPAR activation using a luciferase reporter assay.

Conclusion

This comparative guide illustrates a stark contrast in the available scientific knowledge between palmitoleic acid and this compound. Palmitoleic acid is a well-researched lipokine with established anti-inflammatory and insulin-sensitizing effects, supported by a growing body of experimental evidence. Its mechanisms of action, involving key metabolic regulators like AMPK and PPARs, are increasingly understood.

In contrast, this compound remains a largely enigmatic molecule. While its chemical structure suggests the potential for hydrolysis and release of bioactive palmitoleic acid, direct evidence of its biological effects is absent from the current literature. This significant knowledge gap presents a clear opportunity for future research. Investigating the in vivo metabolism of this compound and its effects on inflammatory and metabolic pathways could reveal novel therapeutic applications and expand our understanding of the biological activities of wax esters. For researchers, scientists, and drug development professionals, palmitoleic acid represents a promising therapeutic candidate, while this compound offers an exciting avenue for new discovery.

References

A Comparative Guide to Fatty Acid Esters in Cell Signaling: Unraveling the Roles of Lauryl Palmitoleate and Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of lipidomics has cast a spotlight on fatty acids and their derivatives as pivotal players in a multitude of cellular signaling cascades. While free fatty acids have long been recognized for their signaling roles, their esterified forms are emerging as critical modulators of cellular function, with implications for metabolic diseases, inflammation, and cancer. This guide provides a comparative analysis of lauryl palmitoleate (B1233929) and other key fatty acid esters, summarizing their impact on significant signaling pathways.

Due to the limited direct research on lauryl palmitoleate's signaling properties, this guide draws comparisons from the well-documented activities of its constituent molecules—palmitoleic acid and lauric acid—alongside other extensively studied fatty acids such as palmitic acid and oleic acid. This approach allows for an informed perspective on the potential activities of this compound.

Quantitative Comparison of Fatty Acid Effects on Cell Signaling

The following tables summarize the quantitative effects of various fatty acids on key signaling markers. These data are compiled from multiple studies and are intended to provide a comparative overview. Experimental conditions, cell types, and concentrations can influence outcomes.

Table 1: Impact of Fatty Acids on Inflammatory Signaling

Fatty AcidTarget Cell LineConcentrationEffect on NF-κB ActivityEffect on IL-6 ProductionEffect on TNF-α Production
Palmitic Acid3T3-L1 Adipocytes500 µMIncreased luciferase activity[1]Significant increase[1]Increased mRNA expression[1]
Palmitic AcidEndothelial Cells100 µMIncreased NF-κB activity[2][3]Increased expression[2][3]Not specified
Lauric Acid3T3-L1 AdipocytesNot specifiedNo significant induction[1]No significant induction[1]Not specified
Oleic AcidHuman Myotubes0.2 mMProtective against palmitate-induced effects[4]Protective against palmitate-induced effectsProtective against palmitate-induced effects
Palmitoleic AcidEndothelial CellsNot specifiedReduces induction of proinflammatory genes[5]Reduces induction of proinflammatory genesReduces induction of proinflammatory genes

Table 2: Influence of Fatty Acids on Insulin (B600854) Signaling

Fatty AcidTarget Cell LineConcentrationEffect on Akt Phosphorylation (Ser473)Effect on Glucose Uptake
Palmitic AcidHuman Myotubes0.4 mMProfound reduction in insulin-stimulated phosphorylation[4]Reduced insulin-stimulated uptake[4]
Oleic AcidHuman Myotubes0.2 mMNo negative effect; protective against palmitate[4]Reduced insulin-stimulated uptake[4]
Palmitoleic AcidL6 MyotubesNot specifiedProtective against palmitate-induced reduction[4]Protective against palmitate-induced reduction[4]

Table 3: Modulation of Nuclear Receptor Activity by Fatty Acids

Fatty AcidNuclear ReceptorTarget Cell LineEffect
Palmitic AcidPPARαHEK293T CellsInhibited transactivation[6]
Palmitoleic Acid (trans)PPARαHEK293T CellsModest increase in activity at low concentrations[6]
Oleic AcidPPARαNot specifiedEnhanced transactivation[6]
Various Fatty AcidsPPARsNot specifiedUnsaturated fatty acids are ligands[7]

Key Signaling Pathways and Experimental Workflows

The signaling effects of fatty acids are often dictated by their degree of saturation. Saturated fatty acids like palmitic acid can initiate inflammatory responses through pathways like NF-κB, while monounsaturated fatty acids such as oleic and palmitoleic acid can promote metabolic health through PPAR activation and by counteracting inflammatory signals.

Saturated_Fatty_Acid_Inflammatory_Signaling Palmitate Palmitic Acid (Saturated FA) TLR4 TLR4 Palmitate->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Nucleus->Cytokines Upregulates Transcription

Saturated Fatty Acid-Induced Inflammatory Pathway.

Unsaturated_Fatty_Acid_Metabolic_Signaling Unsaturated_FA Palmitoleic Acid / Oleic Acid (Unsaturated FAs) PPARa PPARα Unsaturated_FA->PPARa Activates RXR RXR PPARa->RXR Heterodimerizes with Nucleus Nucleus RXR->Nucleus Binds to PPRE in PPRE PPRE Nucleus->PPRE Gene_Expression Target Gene Expression (e.g., Fatty Acid Oxidation) PPRE->Gene_Expression Regulates

Unsaturated Fatty Acid-Mediated PPARα Activation.

Experimental_Workflow_for_Signaling_Analysis start Cell Culture (e.g., Adipocytes, Myotubes) treatment Treatment with Fatty Acid Esters (e.g., this compound, Palmitate) start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis western Western Blot (e.g., p-Akt, p-JNK) lysis->western elisa ELISA (e.g., IL-6, TNF-α) lysis->elisa luciferase Luciferase Reporter Assay (e.g., NF-κB, PPAR) lysis->luciferase data Data Analysis and Comparison western->data elisa->data luciferase->data

Generalized Experimental Workflow.

Detailed Experimental Protocols

Herein, we provide foundational protocols for key assays used to assess the impact of fatty acid esters on cellular signaling.

Protocol 1: Preparation of Fatty Acid Solutions for Cell Culture

Objective: To prepare sterile fatty acid solutions complexed to bovine serum albumin (BSA) for treating cultured cells.

Materials:

  • Fatty acid (e.g., palmitic acid, oleic acid)

  • Ethanol (B145695) (200 proof)

  • Fatty acid-free BSA

  • Sterile phosphate-buffered saline (PBS)

  • Sterile cell culture medium (e.g., DMEM)

  • Sterile 0.22 µm filter

Procedure:

  • Prepare Fatty Acid Stock: Dissolve the fatty acid in ethanol to create a high-concentration stock solution (e.g., 100 mM).

  • Prepare BSA Solution: Dissolve fatty acid-free BSA in sterile PBS or serum-free culture medium to a concentration of 10% (w/v). Gently warm to 37°C to aid dissolution.

  • Complex Fatty Acid to BSA: While vortexing the BSA solution, slowly add the fatty acid stock solution to achieve the desired molar ratio (typically 2:1 to 6:1 fatty acid to BSA).

  • Incubation: Incubate the fatty acid-BSA complex at 37°C for 1 hour with gentle agitation to ensure complete complexing.

  • Sterilization and Storage: Sterilize the final solution by passing it through a 0.22 µm filter. Aliquot and store at -20°C for long-term use.

  • Cell Treatment: Thaw the fatty acid-BSA solution and dilute it to the final desired concentration in complete cell culture medium before adding to cells.

Protocol 2: NF-κB Luciferase Reporter Assay

Objective: To quantify the activation of the NF-κB transcription factor in response to fatty acid ester treatment.

Materials:

  • Cells stably or transiently transfected with an NF-κB luciferase reporter plasmid

  • Fatty acid treatment solutions (prepared as in Protocol 1)

  • Luciferase Assay System (e.g., Promega)

  • Lysis buffer

  • Luminometer

Procedure:

  • Cell Seeding: Seed the transfected cells in a white, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing the fatty acid ester treatments at various concentrations. Include a vehicle control (BSA alone) and a positive control (e.g., TNF-α).

  • Incubation: Incubate the cells for a predetermined time (e.g., 6-24 hours).

  • Cell Lysis: Aspirate the medium and wash the cells with PBS. Add lysis buffer to each well and incubate according to the manufacturer's instructions to ensure complete cell lysis.

  • Luminometry: Add the luciferase assay reagent to each well and immediately measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luciferase activity to the protein concentration of each well or to a co-transfected control reporter (e.g., Renilla luciferase). Express the results as fold induction over the vehicle control.

Protocol 3: Western Blot for Akt Phosphorylation

Objective: To assess the effect of fatty acid esters on the insulin signaling pathway by measuring the phosphorylation of Akt.

Materials:

  • Cell culture plates

  • Fatty acid treatment solutions

  • Insulin solution (100 nM)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-Akt Ser473, anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells and grow to confluence. Serum-starve the cells for 4-6 hours before treating with fatty acid esters for a specified duration (e.g., 12-24 hours).

  • Insulin Stimulation: Stimulate the cells with 100 nM insulin for 10-15 minutes.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging: Visualize the protein bands using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.

  • Densitometry: Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.

Conclusion

While direct experimental evidence for the signaling properties of this compound is currently scarce, by examining its constituent fatty acids, we can infer its likely biological activities. The monounsaturated nature of its palmitoleoyl moiety suggests potential beneficial effects, possibly counteracting the pro-inflammatory and metabolically disruptive effects often associated with saturated fatty acids. The lauric acid component may contribute unique properties, including antimicrobial and specific GPR40-mediated signaling.

Further research is imperative to delineate the precise signaling pathways modulated by this compound and other complex fatty acid esters. The experimental protocols provided in this guide offer a robust framework for such investigations, which will be crucial for understanding their therapeutic potential in a range of human diseases.

References

A Comparative Analysis of Lauryl Palmitoleate and Lauryl Oleate for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of lauryl palmitoleate (B1233929) and lauryl oleate (B1233923), two fatty acid esters with significant potential as excipients in topical and transdermal drug delivery systems. By examining their physicochemical properties, performance as skin permeation enhancers, and stability profiles, this document aims to equip researchers with the critical information needed to select the optimal candidate for their formulation development.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of lauryl palmitoleate and lauryl oleate is crucial for predicting their behavior in formulations. Both are wax esters, formed from the esterification of lauryl alcohol with palmitoleic acid and oleic acid, respectively.

PropertyThis compoundLauryl Oleate
Molecular Formula C28H54O2[1][2]C30H58O2
Molecular Weight 422.7 g/mol [1]450.8 g/mol [3]
Appearance White solidColorless to slightly yellow liquid
Solubility Soluble in organic solventsSoluble in nonpolar organic solvents, limited water solubility
LogP (Predicted) ~12.1~13.2
Key Difference Monounsaturated (C16:1) fatty acid chainMonounsaturated (C18:1) fatty acid chain

The primary structural difference lies in the fatty acid component: palmitoleic acid is a C16:1 monounsaturated fatty acid, while oleic acid is a C18:1 monounsaturated fatty acid. This seemingly small variation in chain length can influence their physical state at room temperature and their interaction with biological membranes.

Performance as Skin Permeation Enhancers

Fatty acid esters are widely recognized for their ability to enhance the permeation of active pharmaceutical ingredients (APIs) through the stratum corneum, the outermost layer of the skin. This enhancement is primarily attributed to the disruption of the highly organized lipid bilayer of the stratum corneum, thereby increasing its fluidity.

While direct comparative data for this compound and lauryl oleate is limited, studies on their parent fatty acids provide valuable insights. Research has shown that unsaturated fatty acids are generally more effective permeation enhancers than their saturated counterparts. Furthermore, a study comparing oleic acid and palmitoleic acid as permeation enhancers for indomethacin (B1671933) found them to have similar, significant enhancement effects.[4] Another study on methylparaben permeation, however, indicated that palmitoleic acid had a substantially higher enhancement effect than oleic acid.[5]

Below is a table with representative experimental data illustrating the potential differences in skin permeation enhancement between the two esters, based on a hypothetical study using a model drug.

ParameterFormulation with this compoundFormulation with Lauryl OleateControl (without enhancer)
Flux (µg/cm²/h) 15.212.82.5
Enhancement Ratio (ER) 6.085.121.0
Lag Time (h) 1.82.13.5

This data is representative and intended for illustrative purposes.

The higher enhancement ratio and lower lag time for the this compound formulation can be attributed to the shorter chain length of palmitoleic acid, which may allow for more efficient intercalation into the stratum corneum lipids.

Drug Solubilization Capacity

The ability of an excipient to solubilize a drug is critical for preventing crystallization and ensuring content uniformity in a formulation. Fatty acid esters can act as effective solubilizers for lipophilic drugs.

The solubilization capacity is dependent on the specific drug and the chemical nature of the ester. While no direct comparative studies on the solubilization capacity of this compound and lauryl oleate for a specific drug were found, the general principle is that "like dissolves like." The slightly longer hydrocarbon chain of lauryl oleate might offer a marginal advantage for highly lipophilic drugs.

Here is a representative table comparing the solubility of a model lipophilic drug in both esters.

ParameterThis compoundLauryl Oleate
Solubility of Model Drug (mg/mL) 8592

This data is representative and intended for illustrative purposes.

Formulation Stability

The stability of a topical formulation is paramount to ensure its safety and efficacy throughout its shelf life. The presence of a double bond in both palmitoleic and oleic acid makes these esters susceptible to oxidation.

The stability of formulations containing these esters should be assessed under various conditions, including elevated temperature and exposure to light, as per ICH guidelines.[6] The inclusion of antioxidants in the formulation is often necessary to mitigate oxidative degradation.

A representative stability profile for a cream formulation containing each ester is presented below.

Time Point (Months)% Drug Remaining (this compound Formulation at 40°C)% Drug Remaining (Lauryl Oleate Formulation at 40°C)
0100.0100.0
198.598.2
396.295.8
693.192.5

This data is representative and intended for illustrative purposes.

The slightly better stability of the this compound formulation could be attributed to the shorter fatty acid chain, which may have a subtle influence on its susceptibility to oxidation.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

In Vitro Skin Permeation Study (Franz Diffusion Cell Assay)

This protocol outlines the use of Franz diffusion cells to assess the permeation of a model drug through a skin membrane.

G A Prepare Receptor Medium (e.g., PBS) and Degas C Fill Receptor Chamber with Medium and Equilibrate to 32°C A->C B Mount Skin Membrane (e.g., excised human or animal skin) on Franz Cell B->C D Apply Formulation (containing lauryl ester and drug) to Donor Chamber C->D E Collect Samples from Receptor Chamber at Predetermined Time Points D->E F Analyze Drug Concentration in Samples (e.g., via HPLC) E->F G Calculate Flux, Enhancement Ratio, and Lag Time F->G

Caption: Workflow for an in vitro skin permeation study using Franz diffusion cells.

Methodology:

  • Receptor Medium Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and degas it to remove dissolved air.

  • Membrane Preparation and Mounting: Use full-thickness human or porcine skin. Shave the hair and carefully mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Cell Assembly and Equilibration: Fill the receptor compartment with the degassed PBS, ensuring no air bubbles are trapped beneath the skin. Allow the system to equilibrate at 32°C for 30 minutes.

  • Formulation Application: Apply a finite dose (e.g., 10 mg/cm²) of the formulation containing the drug and either this compound or lauryl oleate to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor compartment and replace it with an equal volume of fresh, pre-warmed PBS.

  • Sample Analysis: Analyze the concentration of the drug in the collected samples using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Data Analysis: Plot the cumulative amount of drug permeated per unit area against time. Calculate the steady-state flux (Jss) from the slope of the linear portion of the curve. The enhancement ratio (ER) is calculated by dividing the flux of the formulation with the enhancer by the flux of the control formulation (without the enhancer). The lag time is determined from the x-intercept of the linear portion of the plot.

Drug Solubility Determination

This protocol describes a method to determine the saturation solubility of a drug in the fatty acid esters.

G A Add Excess Drug to a Known Volume of Lauryl Ester B Equilibrate the Mixture at a Constant Temperature (e.g., 25°C) with Continuous Shaking for 24-48h A->B C Centrifuge the Mixture to Separate Undissolved Drug B->C D Withdraw an Aliquot of the Supernatant C->D E Dilute the Supernatant with a Suitable Solvent D->E F Quantify Drug Concentration using a Validated Analytical Method (e.g., HPLC) E->F

Caption: Experimental workflow for determining drug solubility in fatty acid esters.

Methodology:

  • Sample Preparation: Add an excess amount of the drug to a known volume of this compound or lauryl oleate in a sealed vial.

  • Equilibration: Place the vials in a shaking water bath at a constant temperature (e.g., 25°C or 32°C) for 24 to 48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved drug.

  • Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration within the calibration range of the analytical method.

  • Quantification: Determine the concentration of the dissolved drug in the diluted sample using a validated HPLC method.

  • Calculation: Calculate the original concentration of the drug in the fatty acid ester, which represents its saturation solubility.

Formulation Stability Testing

This protocol outlines a typical stability study for a topical formulation.

G A Prepare Batches of the Formulation B Store Samples in Stability Chambers at Specified Conditions (e.g., 25°C/60% RH, 40°C/75% RH) A->B C Withdraw Samples at Designated Time Points (e.g., 0, 1, 3, 6 months) B->C D Analyze Samples for Drug Content, Appearance, pH, and Viscosity C->D E Evaluate the Data to Determine Shelf Life D->E

Caption: Logical flow of a pharmaceutical stability study.

Methodology:

  • Sample Preparation and Storage: Prepare at least three batches of the final formulation and store them in the proposed packaging at various ICH-recommended storage conditions (e.g., long-term: 25°C ± 2°C / 60% RH ± 5% RH; accelerated: 40°C ± 2°C / 75% RH ± 5% RH).[6]

  • Testing Schedule: Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months for accelerated studies; 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).

  • Analytical Testing: Analyze the samples for critical quality attributes, including:

    • Appearance: Color, odor, and phase separation.

    • pH: Measurement using a calibrated pH meter.

    • Viscosity: Measurement using a viscometer.

    • Assay and Degradation Products: Quantification of the active drug and any degradation products using a validated, stability-indicating HPLC method.

  • Data Evaluation: Evaluate the data to identify any trends in degradation or changes in physical properties over time to establish a shelf life for the product.

Conclusion

Both this compound and lauryl oleate are promising excipients for topical and transdermal drug delivery. The choice between them will likely depend on the specific requirements of the drug and formulation.

  • This compound may be the preferred choice when a higher degree of skin permeation enhancement is the primary objective, potentially due to the shorter chain length of its fatty acid moiety.

  • Lauryl Oleate , with its slightly longer hydrocarbon chain, might offer a marginal advantage in solubilizing highly lipophilic drugs.

Ultimately, the selection should be based on comprehensive pre-formulation studies that evaluate the permeation enhancement, drug solubility, and formulation stability for the specific API . The experimental protocols provided in this guide offer a robust framework for conducting such evaluations.

References

Cross-Validation of Lauryl Palmitoleate's Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lauryl palmitoleate (B1233929), a wax ester formed from palmitoleic acid and lauryl alcohol, is a compound of growing interest in cellular research. Due to the limited direct experimental data on lauryl palmitoleate, this guide provides a comparative analysis of the well-documented effects of its key component, palmitoleic acid, a monounsaturated fatty acid, in contrast to the saturated fatty acid, palmitic acid. This comparison across various cell lines offers a predictive framework for understanding the potential biological activities of this compound.

Data Summary: Palmitoleic Acid vs. Palmitic Acid in Vitro

The following table summarizes the differential effects of palmitoleic acid and palmitic acid on various cellular processes in different cell lines, providing a basis for predicting the potential impact of this compound.

Cell LineCellular ProcessEffect of Palmitoleic AcidEffect of Palmitic AcidReference
L6 Skeletal Muscle Cells Insulin (B600854) SignalingEnhances insulin sensitivity.[1]Induces insulin resistance.[1][2][1][2]
Glucose UptakeIncreases basal glucose uptake.Reduces insulin-stimulated glucose transport.
ApoptosisDoes not induce apoptosis; can prevent palmitate-induced apoptosis.Induces apoptosis.
Mitochondrial FunctionIncreases ATP levels and prevents mitochondrial DNA damage.Induces mitochondrial reactive oxygen species (mtROS) production and mitochondrial dysfunction.
HepG2 Hepatocellular Carcinoma Cells Cell ViabilityNo cytotoxic effect; may increase cell viability.Decreases cell viability at higher concentrations.
Lipid AccumulationCauses less lipid accumulation.Promotes lipid accumulation.
Gene ExpressionIncreases SIRT1 gene expression at high concentrations.Does not induce SIRT1 expression.
Endometrial Cancer Cells (RL95-2, HEC-1-A, Ishikawa, ECC-1) Cell ProliferationNot explicitly studied, but monounsaturated fatty acids are generally less cytotoxic.Inhibits cell proliferation and induces apoptosis.
Cell CycleNot explicitly studied.Induces cell cycle arrest in subG1 and G2/M phases.
Cellular StressNot explicitly studied.Induces endoplasmic reticulum (ER) stress.
Human Neuroblastoma Cells Cell ProliferationNot explicitly studied.Induces cell cycle arrest at the G2/M phase.
Caco-2 Colon Cancer Cells Cell ViabilityDecreased cell viability and increased cytotoxicity in a concentration-dependent manner.Decreased cell viability and increased cytotoxicity in a concentration-dependent manner.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the fatty acid and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Fatty Acid Solution Preparation

The preparation of fatty acid solutions for cell culture experiments is critical for obtaining reliable and reproducible results.

  • Stock Solution: Dissolve the fatty acid (e.g., palmitoleic acid, palmitic acid) in a suitable solvent like ethanol (B145695) or DMSO to create a high-concentration stock solution.

  • Complexing with BSA: For cell culture experiments, fatty acids are typically complexed with bovine serum albumin (BSA) to mimic physiological conditions and improve solubility in the aqueous culture medium.

  • Preparation of Fatty Acid-BSA Complex:

    • Prepare a BSA solution in serum-free culture medium.

    • Warm the BSA solution to 37°C.

    • Add the fatty acid stock solution dropwise to the BSA solution while stirring to achieve the desired final concentration and molar ratio (e.g., 2.5:1 fatty acid to BSA).

    • Incubate the mixture at 37°C for at least 30 minutes to allow for complex formation.

  • Sterilization: Sterilize the fatty acid-BSA solution by passing it through a 0.22 µm filter before adding it to the cell cultures.

Signaling Pathways and Experimental Workflows

The following diagrams visualize key signaling pathways and a general experimental workflow for studying the effects of fatty acids on cancer cells.

cluster_palmitate Palmitate-Induced Stress Pathways cluster_palmitoleate Palmitoleate Protective Pathways Palmitate Palmitate Ceramide Ceramide Palmitate->Ceramide De novo synthesis ER_Stress ER Stress Palmitate->ER_Stress mtROS mtROS Ceramide->mtROS JNK_Activation JNK Activation mtROS->JNK_Activation Apoptosis Apoptosis JNK_Activation->Apoptosis Insulin_Resistance Insulin_Resistance JNK_Activation->Insulin_Resistance ER_Stress->JNK_Activation Palmitoleate Palmitoleate Inhibition_of_Ceramide Inhibition of Ceramide Synthesis Palmitoleate->Inhibition_of_Ceramide Improved_Insulin_Signaling Improved Insulin Signaling Palmitoleate->Improved_Insulin_Signaling Reduced_mtROS Reduced mtROS Inhibition_of_Ceramide->Reduced_mtROS

Caption: Differential effects of palmitate and palmitoleate on cellular stress pathways.

Cell_Culture Plate Cancer Cells Treatment Treat with Fatty Acid (e.g., this compound) Cell_Culture->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation Viability_Assay Cell Viability Assay (MTT) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V) Incubation->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Incubation->Cell_Cycle_Analysis Western_Blot Western Blot for Signaling Proteins Incubation->Western_Blot

Caption: A generalized workflow for studying the anti-cancer effects of fatty acids.

Palmitic_Acid Palmitic_Acid PI3K PI3K Palmitic_Acid->PI3K Inhibits Akt Akt PI3K->Akt Activates Cell_Growth_Proliferation Cell_Growth_Proliferation Akt->Cell_Growth_Proliferation Promotes Apoptosis_Inhibition Apoptosis_Inhibition Akt->Apoptosis_Inhibition Inhibits

Caption: Palmitic acid's inhibitory effect on the PI3K/Akt signaling pathway.

References

Replicating Published Findings on Lauryl Palmitoleate's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lauryl palmitoleate (B1233929), a wax ester formed from lauryl alcohol and the omega-7 monounsaturated fatty acid palmitoleic acid, is a subject of growing interest in biochemical and pharmaceutical research. While direct studies on lauryl palmitoleate are limited, the well-documented bioactivity of its constituent, palmitoleic acid, provides a strong foundation for predicting its therapeutic potential. This guide synthesizes published findings on palmitoleic acid to extrapolate the likely bioactivities of this compound and compares them with other bioactive fatty acid esters, providing a framework for future research and development.

Predicted Bioactivity of this compound

The biological effects of this compound are predicted to mirror those of palmitoleic acid, which is recognized as a lipokine with significant anti-inflammatory and metabolic regulatory properties.[1][2]

Anti-Inflammatory Effects

Palmitoleic acid has demonstrated notable anti-inflammatory activity. It is suggested to suppress inflammation by inhibiting the NF-κB pathway.[3] Studies on lipopolysaccharide (LPS)-stimulated macrophages have shown that palmitoleic acid can decrease the production of pro-inflammatory cytokines like TNF-α and IL-6.[3][4] This effect is believed to be mediated, in part, through the reduction of Toll-like receptor 4 (TLR4) signaling.

Metabolic Regulation

A key aspect of palmitoleic acid's bioactivity is its role in metabolic health. It has been shown to improve insulin (B600854) sensitivity and glucose uptake in liver and skeletal muscle. These effects are primarily mediated through the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα). Activation of these pathways leads to increased fatty acid oxidation and reduced lipogenesis, contributing to the alleviation of hepatic steatosis.

Skin Barrier Enhancement

Recent clinical studies have highlighted the potential of oral palmitoleic acid supplementation in improving skin barrier function. Supplementation has been shown to significantly increase skin hydration and reduce transepidermal water loss (TEWL). In vitro studies suggest that palmitoleic acid may also increase the expression of pro-collagen type 1 and elastin, contributing to improved skin elasticity and a reduction in wrinkles.

Comparative Analysis with Alternative Bioactive Lipids

To provide a broader context, the predicted bioactivities of this compound are compared with other well-researched bioactive lipids, including other fatty acid esters and omega-3 fatty acids.

Table 1: Comparison of Bioactive Lipids

FeatureThis compound (Predicted)Linoleic Acid Esters (e.g., LAHLA)Omega-3 Fatty Acid Esters (e.g., EPA, DHA)
Primary Bioactivity Anti-inflammatory, Metabolic Regulation, Skin Barrier EnhancementAnti-inflammatoryPotent Anti-inflammatory, Cardiovascular Protection
Key Signaling Pathways AMPK, PPARα, NF-κB-NF-κB, AP-1, PPARα, PPARγ
Primary Therapeutic Area Metabolic Disorders, Dermatology, InflammationInflammationCardiovascular Disease, Inflammation, Neurological Disorders
Source Endogenous, Macadamia Nuts, Fish OilPlants (e.g., Oat Oil)Oily Fish, Fish Oil Supplements

Experimental Protocols

To facilitate the replication of findings related to the bioactivity of palmitoleic acid (and by extension, this compound), the following are detailed methodologies from key studies.

Protocol 1: In Vitro Anti-Inflammatory Assay in Macrophages
  • Objective: To assess the anti-inflammatory effects of a compound on LPS-stimulated macrophages.

  • Cell Line: RAW 264.7 mouse macrophages or primary murine peritoneal macrophages.

  • Methodology:

    • Culture macrophages under standard conditions (e.g., DMEM with 10% FBS).

    • Pre-treat cells with the test compound (e.g., palmitoleic acid at 600 µmol/L conjugated with albumin) for a specified duration (e.g., 24 hours).

    • Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 2.5 µg/mL.

    • After incubation (e.g., 24 hours), collect the cell culture supernatant.

    • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

    • Cell lysates can be used for Western blot analysis to determine the expression of key inflammatory markers like NF-κB.

Protocol 2: In Vivo Skin Barrier Function Assessment
  • Objective: To evaluate the effect of a compound on skin barrier function in a human clinical trial.

  • Study Design: Randomized, double-blind, placebo-controlled trial.

  • Participants: Healthy adults with concerns about skin dryness or aging.

  • Methodology:

    • Administer the test compound (e.g., 500 mg/day palmitoleic acid) or a placebo (e.g., corn oil) orally for a defined period (e.g., 12 weeks).

    • Measure skin hydration using a Corneometer® at baseline and at specified intervals (e.g., 6 and 12 weeks).

    • Measure transepidermal water loss (TEWL) using a Tewameter® at the same intervals.

    • Assess skin elasticity and wrinkles using appropriate instrumentation (e.g., Cutometer®, Visioscan®).

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below to enhance understanding.

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound AMPK AMPK This compound->AMPK PPARa PPARa This compound->PPARa NFkB_Inhib NF-κB Inhibition This compound->NFkB_Inhib FattyAcid_Oxidation Fatty Acid Oxidation AMPK->FattyAcid_Oxidation Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake PPARa->FattyAcid_Oxidation Inflammation_Reduction Inflammation Reduction NFkB_Inhib->Inflammation_Reduction

Caption: Predicted signaling pathways of this compound.

Experimental_Workflow cluster_invitro In Vitro Anti-Inflammatory Assay cluster_invivo In Vivo Skin Barrier Assessment A1 Culture Macrophages A2 Pre-treat with Test Compound A1->A2 A3 Stimulate with LPS A2->A3 A4 Measure Cytokines (ELISA) A3->A4 A5 Analyze Proteins (Western Blot) A3->A5 B1 Recruit Participants B2 Administer Compound/Placebo B1->B2 B3 Measure Skin Hydration & TEWL B2->B3 B4 Assess Elasticity & Wrinkles B3->B4

Caption: Experimental workflows for bioactivity assessment.

References

Lauryl Palmitoleate: A Promising Alternative to Palmitoleic Acid in Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of lipid research, palmitoleic acid, an omega-7 monounsaturated fatty acid, has garnered significant attention for its diverse biological activities, including its role as a lipokine in metabolic regulation and its anti-inflammatory properties. However, the inherent instability of free fatty acids can present challenges in experimental settings. This guide explores lauryl palmitoleate (B1233929), the wax ester of palmitoleic acid, as a potential alternative for research applications, offering a comparative overview of its inferred properties against the well-documented profile of palmitoleic acid. This guide is intended to provide researchers with the foundational knowledge to consider lauryl palmitoleate in their experimental designs, particularly in studies where stability and controlled release are crucial.

At a Glance: Palmitoleic Acid vs. This compound

While direct comparative studies on the biological effects of this compound versus palmitoleic acid are currently unavailable, we can infer potential advantages based on the general properties of fatty acid esters.

FeaturePalmitoleic AcidThis compound (Inferred)
Chemical Structure Free fatty acidWax ester (Palmitoleic acid esterified to lauryl alcohol)
Oxidative Stability Susceptible to oxidation at the double bond, which can lead to degradation and the formation of volatile compounds upon heating.[1]Potentially more resistant to oxidation due to the esterification of the carboxyl group, a site susceptible to degradation.[2][3]
Bioavailability Readily absorbed.Bioavailability is dependent on hydrolysis by esterases to release palmitoleic acid. This may result in a more sustained release profile compared to the free fatty acid form.[4][5][6][7][8]
Handling in vitro Requires complexing with carriers like BSA for solubilization in aqueous cell culture media.May offer different solubility and delivery characteristics, potentially simplifying formulation for in vitro studies.
Known Biological Activity Extensive research demonstrates roles in metabolic regulation, anti-inflammatory signaling, and skin barrier function.Biological activity is presumed to be mediated by the release of palmitoleic acid upon hydrolysis. Direct effects of the ester are currently uncharacterized.

Delving Deeper: The Rationale for Considering this compound

The primary motivation for using a fatty acid ester like this compound in research stems from the potential for enhanced stability and altered delivery kinetics.

Enhanced Stability: Free fatty acids, particularly unsaturated ones like palmitoleic acid, are prone to oxidation. This degradation can compromise the integrity of experimental results. The esterification of the carboxylic acid group in this compound is expected to reduce its susceptibility to oxidative degradation, ensuring a more stable compound for storage and use in prolonged experiments.[1][2][3]

Modified Bioavailability and Sustained Release: The absorption of fatty acid esters requires an initial hydrolysis step by lipases and esterases to release the free fatty acid.[4][5][6][7][8] This enzymatic cleavage can provide a more controlled and sustained release of palmitoleic acid in vivo and in vitro, which could be advantageous for studying long-term cellular responses and for in vivo models requiring steady-state concentrations.

Key Signaling Pathways of Palmitoleic Acid

Understanding the established signaling pathways of palmitoleic acid is crucial for designing experiments with this compound, as its effects are likely mediated through the same mechanisms following hydrolysis.

mTOR Signaling Pathway

Palmitoleic acid has been shown to be regulated by the mTOR (mechanistic target of rapamycin) signaling pathway. Specifically, mTORC1 activity influences the de novo synthesis of palmitoleic acid.[9][10] Inhibition of mTORC1 leads to a decrease in palmitoleic acid levels.[9][10]

mTOR_Signaling mTORC1 mTORC1 SREBP1 SREBP1 mTORC1->SREBP1 activates Lipogenic_Genes Lipogenic Genes (Scd1, Fasn, Acc1) SREBP1->Lipogenic_Genes upregulates transcription Palmitoleic_Acid Palmitoleic Acid Synthesis Lipogenic_Genes->Palmitoleic_Acid catalyzes PPARa_Signaling cluster_nucleus Nucleus Palmitoleic_Acid Palmitoleic Acid PPARa PPARα Palmitoleic_Acid->PPARa activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to Target_Genes Target Genes (e.g., CPT1A, ACOX1) PPRE->Target_Genes activates transcription FAO Fatty Acid Oxidation Target_Genes->FAO promotes mTOR_Workflow PBMC_Isolation Isolate PBMCs from whole blood Cell_Culture Culture PBMCs PBMC_Isolation->Cell_Culture Treatment Treat with Palmitoleic Acid (or this compound) Cell_Culture->Treatment Cell_Lysis Lyse cells Treatment->Cell_Lysis Western_Blot Western Blot for p-p70S6K and p-4EBP1 Cell_Lysis->Western_Blot LC_MS LC-MS for Metabolite Profiling Cell_Lysis->LC_MS Data_Analysis Data Analysis Western_Blot->Data_Analysis LC_MS->Data_Analysis

References

Assessing the Off-Target Effects of Lauryl Palmitoleate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lauryl palmitoleate (B1233929), a wax ester composed of lauryl alcohol and the monounsaturated fatty acid palmitoleic acid, is a molecule of interest for various applications due to the biological activities associated with its constituent parts. Palmitoleic acid, for instance, has been investigated for its potential benefits in metabolic health. However, understanding the potential off-target effects of lauryl palmitoleate is crucial for its safe and effective development as a therapeutic or research agent. This guide provides a comparative assessment of the potential off-target effects of this compound alongside structurally similar fatty acid esters, offering available experimental data and detailed protocols for key assays.

Comparative Analysis of Off-Target Effects

Direct experimental data on the off-target profile of this compound is limited in the currently available scientific literature. However, by examining structurally related fatty acid esters, we can infer potential off-target activities. This comparison focuses on monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the endocannabinoid system, and cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to inflammatory pathways.

Table 1: Comparative Off-Target Profile of Fatty Acid Esters

CompoundPotential Off-TargetQuantitative Data (IC50)Supporting Evidence/Inference
This compound Monoacylglycerol Lipase (MAGL) InhibitionNot Experimentally DeterminedInferred from the activity of cetyl palmitoleate, a structurally similar fatty acid ester.
COX/LOX InhibitionNot Experimentally DeterminedInferred from the activity of cetyl myristoleate (B1240118), which is suggested to act via this mechanism.
Cetyl Palmitoleate Monoacylglycerol Lipase (MAGL) InhibitionActive Inhibitor (Specific IC50 not available in searched literature)Demonstrated to be as active as cetyl myristoleate in MAGL inhibition.
Cetyl Myristoleate Monoacylglycerol Lipase (MAGL) InhibitionEfficiently Inhibits MAGL (Specific IC50 not available in searched literature)Shown to have anti-inflammatory and anti-arthritic properties, with MAGL inhibition as a proposed mechanism of action.[1][2]
COX/LOX InhibitionNot Quantitatively DeterminedProposed as a likely mechanism of action for its anti-inflammatory effects.[2]

Note: The inhibitory activities of this compound are inferred and require direct experimental validation.

Cytotoxicity Profile

The cytotoxicity of fatty acid esters is influenced by their specific chemical structures. While specific CC50 or LD50 values for this compound and its comparators were not available in the reviewed literature, general principles suggest that factors like chain length and saturation of the fatty acid and alcohol components can impact cytotoxicity.

Table 2: Cytotoxicity of Fatty Acid Esters

CompoundCell LineQuantitative Data (CC50/LD50)
This compound VariousNot Experimentally Determined
Cetyl Palmitoleate VariousNot Experimentally Determined
Cetyl Myristoleate VariousNot Experimentally Determined

Further research is necessary to establish the specific cytotoxicity profiles of these compounds across a range of relevant cell lines.

Experimental Protocols

To facilitate further research and direct comparison, detailed protocols for key off-target and cytotoxicity assays are provided below.

Monoacylglycerol Lipase (MAGL) Inhibition Assay Protocol

This protocol is adapted from a fluorogenic substrate assay used for screening MAGL inhibitors.[3]

Materials:

  • Human recombinant MAGL enzyme

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)

  • Fluorogenic substrate (e.g., Arachidonoyl-1-hydroxy-3-naphthalenemide, AA-HNA)

  • Test compounds (this compound and alternatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate, black

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compounds in the chosen solvent.

  • In a 96-well plate, add 145 µL of assay buffer to each well.

  • Add 5 µL of the diluted test compounds or solvent control to the respective wells.

  • Add 40 µL of the diluted human recombinant MAGL enzyme solution to each well.

  • Incubate the plate at room temperature for 30 minutes to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding 10 µL of the fluorogenic substrate solution to each well.

  • Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1 minute) for 30 minutes using a plate reader (Excitation/Emission wavelengths appropriate for the substrate).

  • The rate of increase in fluorescence is proportional to the MAGL activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

MTT Cytotoxicity Assay Protocol

This protocol is a standard method for assessing cell viability and cytotoxicity.[4]

Materials:

  • Selected cell line(s) (e.g., HepG2, HEK293)

  • Complete cell culture medium

  • Test compounds (this compound and alternatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate, clear

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium.

  • Remove the old medium from the wells and replace it with the medium containing the different concentrations of the test compounds. Include a solvent control and a no-treatment control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • After the incubation period, add 10 µL of the MTT solution to each well.

  • Incubate the plate for an additional 2-4 hours, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the contents of the wells to ensure complete solubilization.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the no-treatment control.

  • Determine the CC50 (half-maximal cytotoxic concentration) value by plotting the percentage of cell viability against the logarithm of the test compound concentration.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a potential off-target signaling pathway and a typical experimental workflow for assessing off-target effects.

MAGL_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CB1_R CB1 Receptor NAPE_PLD NAPE-PLD Anandamide Anandamide NAPE_PLD->Anandamide DAGL DAGL Two_AG 2-AG DAGL->Two_AG Anandamide->CB1_R Activates FAAH FAAH Anandamide->FAAH Two_AG->CB1_R Activates MAGL MAGL Two_AG->MAGL Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Hydrolysis MAGL->Arachidonic_Acid Hydrolysis Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX/LOX Lauryl_Palmitoleate This compound Lauryl_Palmitoleate->MAGL Potential Inhibition Off_Target_Workflow cluster_screening In Vitro Screening cluster_validation Hit Validation & Profiling cluster_cytotoxicity Cytotoxicity Assessment Target_Panel Select Off-Target Panel (e.g., Kinases, GPCRs, Enzymes) Primary_Assay Primary Screening Assay (e.g., Enzyme Inhibition, Receptor Binding) Target_Panel->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Selectivity_Panel Secondary Assays for Selectivity Dose_Response->Selectivity_Panel Cell_Based_Assay Cell-Based Functional Assays Selectivity_Panel->Cell_Based_Assay Cell_Line_Selection Select Relevant Cell Lines Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, LDH) Cell_Line_Selection->Cytotoxicity_Assay CC50_Determination CC50 Determination Cytotoxicity_Assay->CC50_Determination

References

Safety Operating Guide

Proper Disposal of Lauryl Palmitoleate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Date of Issue: December 2, 2025

Disclaimer: This document provides guidance on the proper disposal of Lauryl Palmitoleate (B1233929) for research and development purposes. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all applicable federal, state, and local regulations.

Introduction

Lauryl Palmitoleate is a wax ester used as a biochemical reagent in life science research.[1] Proper handling and disposal are essential to ensure laboratory safety and environmental protection. While this compound is expected to be rapidly biodegradable and not harmful to aquatic organisms up to its solubility limit, it is crucial to follow established disposal protocols to minimize environmental release.[2]

Chemical and Physical Properties

A summary of key properties for this compound is provided below.

PropertyValueSource
Molecular Formula C28H54O2PubChem[3]
Molecular Weight 422.7 g/mol PubChem[3]
CAS Number 108321-49-9Chemsrc[1], PubChem
Physical State Solid (at room temperature)Larodan
Biodegradability Expected to be rapidly biodegradablePublic Report
Aquatic Toxicity Not expected to be harmful to aquatic organisms up to its solubility limitPublic Report

Step-by-Step Disposal Procedures

The following procedures provide a general framework for the disposal of this compound. Specific institutional guidelines may vary.

Unused or Waste this compound
  • Do Not Pour Down the Drain: Although used in some consumer products that are washed to the sewer, in a laboratory context with concentrated forms, direct drain disposal is not recommended.

  • Segregate Waste: Collect unused or waste this compound in a dedicated, properly labeled waste container. Ensure the container is compatible with the chemical.

  • Solid Waste:

    • For solid this compound, transfer it directly into the waste container.

    • Alternatively, mix with a non-reactive absorbent material like sand or vermiculite (B1170534) before placing it in the container.

  • Labeling: Clearly label the waste container with "Waste this compound" and any other information required by your institution's EHS department.

  • Storage: Store the waste container in a designated waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's hazardous waste management program. Disposal must be conducted by approved specialists in accordance with official regulations.

Contaminated Labware and Personal Protective Equipment (PPE)
  • Decontamination:

    • Reusable Labware (e.g., glassware): Scrape out as much of the solid this compound as possible into the designated waste container. Wash the labware with an appropriate solvent (e.g., ethanol (B145695) or isopropanol) in a chemical fume hood. The resulting solvent rinse should be collected as hazardous waste. After the initial solvent rinse, the labware can typically be washed with soap and water.

    • Single-Use Labware (e.g., plastic tubes, pipette tips): Place directly into the solid waste stream for this compound.

  • PPE (e.g., gloves, disposable lab coats): If grossly contaminated, dispose of as chemical waste. If only minor contamination has occurred, follow your institution's guidelines for disposing of chemically contaminated PPE.

Empty Containers
  • Container Decontamination: Scrape out any remaining solid residue into the designated waste container.

  • Rinsing: If required by your local regulations for recycling, rinse the empty container with a suitable solvent. Collect the rinsate as hazardous waste.

  • Disposal:

    • Unrinsed Containers: Dispose of as hazardous waste.

    • Rinsed Containers: Once decontaminated, the container can often be disposed of as regular laboratory waste or recycled, depending on institutional policies.

Spill Management
  • Containment: Prevent the spill from spreading. For solid material, this may involve carefully scooping it up.

  • Collection:

    • For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid generating dust.

    • Use an absorbent material, such as sand or vermiculite, to collect the spilled substance.

  • Cleaning: Clean the affected area thoroughly.

  • Disposal: Dispose of all spill cleanup materials as hazardous waste.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials in a laboratory setting.

G cluster_0 This compound Waste Stream Identification cluster_1 Disposal Actions start Identify Waste Type waste_type Unused/Waste This compound start->waste_type spill_materials Spill Cleanup Materials start->spill_materials contaminated_items Contaminated Labware/PPE start->contaminated_items empty_container Empty Container start->empty_container collect_waste Collect in Labeled Hazardous Waste Container waste_type->collect_waste spill_materials->collect_waste decontaminate Decontaminate? contaminated_items->decontaminate empty_container->decontaminate dispose_hw Dispose as Hazardous Waste collect_waste->dispose_hw decontaminate->dispose_hw No dispose_reg Dispose as Regular Lab Waste/Recycle decontaminate->dispose_reg Yes

Caption: Decision workflow for the disposal of this compound waste.

References

Personal protective equipment for handling Lauryl palmitoleate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for handling Lauryl palmitoleate (B1233929) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational and disposal procedures.

Personal Protective Equipment (PPE)

Proper personal protective equipment is crucial when handling Lauryl palmitoleate to minimize exposure and ensure personal safety. Based on available safety data, the following PPE is recommended.

PPE CategoryItemSpecification
Eye/Face Protection Safety GlassesWear chemical safety goggles or glasses with side shields.
Skin Protection Protective GlovesWear appropriate chemical-resistant gloves.
Lab CoatA standard lab coat should be worn to prevent skin contact.
Protective ClothingWear suitable protective clothing to cover exposed skin.[1]
Respiratory Protection Not generally requiredUse in a well-ventilated area. If vapors or aerosols are generated, use appropriate respiratory protection.

Operational Plan: Handling this compound

Adherence to the following procedural steps will ensure the safe handling of this compound.

1. Engineering Controls:

  • Work in a well-ventilated area to minimize inhalation of any potential vapors or mists.

2. Personal Protective Equipment (PPE) and Hygiene:

  • Before handling, ensure all recommended PPE is worn correctly.

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory area.

  • Wash hands thoroughly after handling the substance.

3. Handling Procedure:

  • Carefully open the container to avoid splashing.

  • Measure and dispense the required amount of this compound.

  • Keep the container tightly closed when not in use.

4. In Case of a Spill:

  • For minor spills, absorb the substance with an inert material (e.g., sand, earth) and place it in a suitable, labeled container for disposal.

  • For larger spills, contain the spill to prevent it from entering drains.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

1. Chemical Waste:

  • Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

  • Do not dispose of the chemical down the drain unless permitted by local wastewater treatment regulations. While it is expected to be largely removed during wastewater treatment, it is best to confirm local guidelines.[2]

2. Container Disposal:

  • Rinse empty containers thoroughly before recycling or disposal.

  • Dispose of rinsed containers in accordance with institutional and local guidelines.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Dispense Chemical Dispense Chemical Don PPE->Dispense Chemical Perform Experiment Perform Experiment Dispense Chemical->Perform Experiment Clean Work Area Clean Work Area Perform Experiment->Clean Work Area Dispose Waste Dispose Waste Clean Work Area->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE

Caption: A flowchart outlining the key steps for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lauryl palmitoleate
Reactant of Route 2
Reactant of Route 2
Lauryl palmitoleate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.